Kijanimicin
Description
Properties
IUPAC Name |
methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43-,44+,45-,46+,47?,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59?,60-,65-,66+,67-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSBZILVASNBPF-HOBFKSJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](C[C@@]45C(=O)/C(=C3\O)/C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8CC(C([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H100N2O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kijanimicin: A Technical Guide to its Discovery, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, origin, and intricate biosynthetic pathway of Kijanimicin, a potent spirotetronate antibiotic. This document details the producing microorganism, the genetic basis of its production, and the enzymatic steps involved in the assembly of its complex chemical structure. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visualizations of the biosynthetic pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Discovery and Origin
This compound is a novel antibiotic complex isolated from the fermentation broth of a new species of actinomycete, Actinomadura kijaniata (strain SCC 1256), which was first cultured from a soil sample collected in Kenya.[1][2] The discovery was the result of screening programs aimed at identifying new antimicrobial agents from natural sources. This compound is the major component of a complex of four related compounds produced by this strain.[1]
Initial characterization revealed this compound to be a large, acidic enol antibiotic with a unique structure and a broad spectrum of biological activity.[1] It demonstrates potent activity against Gram-positive and anaerobic bacteria and has also shown promising in vivo activity against the malaria parasite Plasmodium falciparum.[1]
Producing Microorganism: Actinomadura kijaniata
The producing organism, Actinomadura kijaniata, is a Gram-positive, aerobic, mesophilic bacterium.[2] It is characterized by the formation of an aerial mycelium.[2] Like other members of the genus Actinomadura, its cell wall contains meso-diaminopimelic acid and madurose.[2]
Antimicrobial Activity of this compound
This compound exhibits a broad spectrum of antimicrobial activity. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized in the table below.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Propionibacterium acnes | 0.86 |
| Bacillus subtilis | < 0.13 |
| Enterobacter sp. | 64 |
| Trichophyton sp. | 17.5 |
| Microsporum sp. | 17.5 |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a modular Type I polyketide synthase (PKS) for the formation of the aglycone core, known as kijanolide, and dedicated pathways for the synthesis of two unusual deoxy sugars: L-digitoxose and the rare nitro-sugar, D-kijanose.[2] The entire biosynthetic pathway is encoded within a large 107.6 kb gene cluster in the Actinomadura kijaniata chromosome.[3]
Biosynthesis of the Kijanolide Aglycone
The pentacyclic core of this compound, kijanolide, is assembled by a modular Type I polyketide synthase. These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation and modification.[4] The specific organization and domain composition of each module in the this compound PKS dictate the final structure of the polyketide chain.[5]
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DOT Diagram: this compound Polyketide Synthase (PKS) Assembly Line
Caption: A simplified representation of the this compound PKS assembly line.
Biosynthesis of TDP-L-digitoxose
One of the sugar moieties attached to the kijanolide core is L-digitoxose. Its biosynthesis proceeds through a series of enzymatic steps starting from glucose-1-phosphate. The activated sugar donor for glycosylation is TDP-L-digitoxose.[3]
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DOT Diagram: Biosynthesis of TDP-L-digitoxose
Caption: The enzymatic pathway for the biosynthesis of TDP-L-digitoxose.
Biosynthesis of D-Kijanose
The second sugar component, D-kijanose, is a rare nitro-containing deoxysugar. Its biosynthesis is a more complex, multi-step process also starting from glucose-1-phosphate.[2]
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DOT Diagram: Proposed Biosynthesis of D-Kijanose
Caption: The proposed multi-step enzymatic pathway for D-kijanose biosynthesis.
Experimental Protocols
This section provides an overview of the methodologies employed in the discovery and characterization of this compound and its biosynthetic pathway.
Fermentation of Actinomadura kijaniata and Isolation of this compound
A detailed protocol for the fermentation of A. kijaniata and the subsequent isolation and purification of this compound is crucial for obtaining the compound for further studies.
-
DOT Diagram: this compound Fermentation and Isolation Workflow
Caption: A general workflow for the production and purification of this compound.
-
Protocol Overview:
-
Inoculum Preparation: A seed culture of Actinomadura kijaniata SCC 1256 is prepared in a suitable liquid medium.
-
Fermentation: The seed culture is used to inoculate a larger production culture in a fermenter containing a production medium optimized for this compound production. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
-
Harvest and Extraction: After a specific fermentation period, the broth is harvested. The this compound complex is then extracted from the broth using a suitable solvent extraction procedure.[1]
-
Purification: The crude extract is subjected to a series of chromatographic steps to separate the major component, this compound, from the minor components and other impurities. This typically involves column chromatography followed by preparative high-pressure liquid chromatography (HPLC).[1]
-
Cloning and Sequencing of the this compound Biosynthetic Gene Cluster
The identification and characterization of the this compound biosynthetic gene cluster were pivotal in understanding its formation.
-
Protocol Overview:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from Actinomadura kijaniata.
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Cosmid Library Construction: The genomic DNA is partially digested and ligated into a cosmid vector to create a genomic library.
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Library Screening: The cosmid library is screened using a labeled probe derived from a conserved gene known to be involved in deoxysugar biosynthesis (e.g., TDP-glucose 4,6-dehydratase).
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Cosmid Sequencing: Positive cosmid clones are identified and sequenced.
-
Sequence Assembly and Annotation: The sequences of overlapping cosmids are assembled to obtain the complete sequence of the gene cluster. The open reading frames (ORFs) within the cluster are then annotated to predict the function of the encoded enzymes based on sequence homology to known proteins.[3]
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Heterologous Expression and Purification of Biosynthetic Enzymes
To confirm the function of the enzymes in the this compound biosynthetic pathway, individual genes are often cloned and expressed in a heterologous host, such as E. coli. The resulting recombinant enzymes are then purified and characterized.
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DOT Diagram: Heterologous Expression and Purification Workflow
Caption: A standard workflow for heterologous expression and purification of enzymes.
-
Protocol Overview:
-
Gene Cloning: The gene of interest is amplified by PCR from A. kijaniata genomic DNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.[6]
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Expression: The expression vector is transformed into a suitable E. coli expression strain. The culture is grown to a specific cell density, and protein expression is induced.[6]
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Purification: The bacterial cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography to purify the recombinant enzyme.[6]
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Enzyme Assays
Biochemical assays are performed with the purified recombinant enzymes to determine their specific function and catalytic parameters.
-
Protocol Overview:
-
General Principle: A typical enzyme assay involves incubating the purified enzyme with its putative substrate(s) under optimized conditions (buffer, pH, temperature, cofactors). The formation of the product or the consumption of the substrate is then monitored over time using a suitable analytical technique, such as HPLC, spectrophotometry, or mass spectrometry.[7]
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Example: TDP-glucose-4,6-dehydratase Assay: The activity of this enzyme can be monitored by observing the formation of the product, TDP-4-keto-6-deoxy-D-glucose, which has a characteristic UV absorbance. The reaction mixture would contain the purified enzyme, the substrate TDP-D-glucose, and the necessary cofactors in an appropriate buffer. The reaction progress can be followed by taking aliquots at different time points and analyzing them by HPLC.[7]
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Conclusion
This compound stands as a testament to the vast chemical diversity present in the microbial world and the power of natural product screening in drug discovery. The elucidation of its complex biosynthetic pathway has not only provided a detailed understanding of how this potent antibiotic is assembled but has also opened avenues for biosynthetic engineering to create novel analogs with potentially improved therapeutic properties. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further exploration of this fascinating molecule and its biosynthetic machinery.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germ AI | Actinomadura kijaniata [germai.app]
- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phylogenomic analysis of polyketide synthase genes in actinomycetes: structural analysis of KS domains and modules of polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
An In-Depth Technical Guide to the Secondary Metabolites of Actinomadura kijaniata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinomadura kijaniata, a Gram-positive actinomycete isolated from soil, is a notable producer of complex secondary metabolites with significant biological activities. This guide provides a comprehensive technical overview of the known secondary metabolites from this organism, with a primary focus on the kijanimicin antibiotic complex. It includes detailed information on the biosynthesis, biological activity, and available experimental data, presented in a format designed for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Core Secondary Metabolites: The this compound Complex
The principal secondary metabolite produced by Actinomadura kijaniata is the this compound complex. This complex consists of one major component, this compound, and three minor, structurally related compounds.[1][2] this compound is a unique and complex spirotetronate antibiotic.[1][3] Its intricate structure includes a pentacyclic aglycone core, four L-digitoxose sugar units, and a rare nitro sugar known as D-kijanose (2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose).[3][4]
Biological Activity of this compound
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its activities include antibacterial, antimalarial, and antitumor properties.[3]
Antibacterial Activity
This compound is active against a range of Gram-positive bacteria and anaerobic microorganisms.[1][2] Quantitative data on its minimum inhibitory concentrations (MICs) are summarized in the table below.
| Microorganism | MIC (µg/mL) |
| Propionibacterium acnes | 0.86 |
| Bacillus subtilis | < 0.13 |
| Enterobacter sp. | 64 |
| Trichophyton sp. | 17.5 |
| Microsporum sp. | 17.5 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.
Antimalarial Activity
In vivo studies have demonstrated the efficacy of this compound against the malaria parasite Plasmodium falciparum.[3]
Antitumor Activity
This compound has also shown promising antitumor activity.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a modular Type I polyketide synthase (PKS) and a series of tailoring enzymes, particularly for the formation of its unique sugar moieties. The biosynthetic gene cluster for this compound has been identified and characterized.
Biosynthesis of the Deoxysugars: L-Digitoxose and D-Kijanose
The formation of the sugar components of this compound, L-digitoxose and D-kijanose, begins from the common precursor glucose-1-phosphate. A series of enzymatic reactions, branching at the intermediate TDP-2,6-dideoxy-3,4-diketo-d-glucose, leads to the synthesis of these two distinct deoxysugars.
Below is a diagram illustrating the biosynthetic pathway of L-digitoxose and D-kijanose.
Caption: Biosynthetic pathway of L-Digitoxose and D-Kijanose from Glucose-1-Phosphate.
Experimental Protocols
While detailed, step-by-step experimental protocols for the fermentation of A. kijaniata and the purification of this compound are not extensively published in a consolidated format, the general procedures have been described.
Fermentation
Actinomadura kijaniata SCC 1256 is cultured in a suitable fermentation broth. While the exact composition is proprietary, typical media for actinomycete fermentation are rich in carbon and nitrogen sources.
Isolation and Purification
The this compound complex is isolated from the fermentation broth through a multi-step process:
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Solvent Extraction: The initial recovery of the complex from the fermentation broth is achieved by solvent extraction.
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Chromatography: The crude extract is then subjected to chromatographic separation to isolate the major component, this compound, from the minor components and other impurities. This typically involves:
Below is a generalized workflow for the production and isolation of this compound.
Caption: Generalized experimental workflow for the production and isolation of this compound.
Other Secondary Metabolites
To date, the scientific literature on the secondary metabolites of Actinomadura kijaniata has been predominantly focused on the this compound complex. While the presence of three minor components in the complex is noted, their detailed structures and specific biological activities are not as well-characterized as the major component, this compound. Further research and exploration of the biosynthetic potential of Actinomadura kijaniata may reveal other novel secondary metabolites.
Conclusion
Actinomadura kijaniata is a valuable source of the biologically active spirotetronate antibiotic, this compound. With its potent antibacterial, antimalarial, and antitumor activities, this compound represents a promising lead compound for drug development. The elucidation of its biosynthetic pathway opens avenues for biosynthetic engineering and the generation of novel analogs with improved therapeutic properties. Further investigation into the minor components of the this compound complex and the potential for other undiscovered secondary metabolites from this organism is warranted. This guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of Actinomadura kijaniata's secondary metabolites.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary metabolites from the Actinomadura sp. and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. Part 3. Structure and absolute stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unraveling the Intricate Architecture of Kijanimicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Kijanimicin, a potent antibiotic produced by the actinomycete Actinomadura kijaniata, presents a formidable challenge in structural elucidation due to its complex molecular architecture. This guide provides an in-depth technical overview of the key experimental data and methodologies employed to determine the structure of this remarkable natural product.
Core Structure and Key Moieties
This compound possesses a unique and complex structure characterized by a pentacyclic aglycone core.[1] This core is a member of the spirotetronate class of antibiotics. Attached to this core is a branched tetrasaccharide chain and a rare nitrosugar, D-kijanose. The absolute stereochemistry of this compound was definitively established through a combination of chemical degradation, comprehensive spectroscopic analysis, and single-crystal X-ray crystallography.[1]
The tetrasaccharide moiety is composed of three units of 2,6-dideoxy-α-L-ribo-hexopyranose and one unit of 2,6-dideoxy-4-O-methyl-β-L-ribo-hexopyranose. The nitrosugar, D-kijanose, is chemically known as 2,3,4,6-tetradeoxy-4-methoxy-carbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose.[1]
Spectroscopic and Crystallographic Data
Due to the limitations in accessing the full primary literature, a complete, tabulated dataset of the ¹H and ¹³C NMR chemical shifts and coupling constants for the entire this compound molecule is not currently available. Similarly, detailed X-ray crystallographic data such as unit cell dimensions, space group, and refinement statistics could not be retrieved.
The primary reference for the detailed structure elucidation, including the specific NMR and X-ray data, is:
Mallams, A. K., Puar, M. S., Rossman, R. R., McPhail, A. T., Macfarlane, R. D., & Stephens, R. L. (1983). This compound. Part 3. Structure and absolute stereochemistry of this compound. Journal of the Chemical Society, Perkin Transactions 1, 1497-1534.
Researchers requiring this specific quantitative data are encouraged to consult this seminal publication directly.
Experimental Protocols
A comprehensive understanding of the structure of this compound was achieved through a multi-pronged experimental approach. The following sections outline the general methodologies employed.
Isolation and Purification
This compound is produced by the fermentation of Actinomadura kijaniata SCC 1256. The antibiotic complex is first extracted from the fermentation broth using a suitable solvent. The major component, this compound, is then isolated from the crude extract and its minor components through chromatographic techniques, which may include column chromatography and preparative high-pressure liquid chromatography (HPLC).
Chemical Degradation
To decipher the structure of the complex oligosaccharide and nitrosugar moieties, chemical degradation studies were performed. This typically involves controlled acidic or basic hydrolysis to break down the molecule into its constituent monosaccharide units. These smaller, more manageable fragments are then isolated and their individual structures are determined using spectroscopic methods and by comparison with authentic samples.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are fundamental to elucidating the connectivity and stereochemistry of the entire molecule. These experiments allow for the assignment of protons and carbons and establish through-bond and through-space correlations, which are pieced together to build up the complete molecular structure.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and elemental composition of this compound and its degradation products. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the sequence of the sugar units and their attachment to the aglycone core.
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. This technique involves growing a high-quality crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate the precise positions of all atoms in the crystal lattice, yielding an unambiguous structural determination.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) and a suite of tailoring enzymes encoded within a dedicated gene cluster in Actinomadura kijaniata. The aglycone, kijanolide, is assembled by a modular type I PKS. The intricate sugar moieties are synthesized from common precursors and then attached to the aglycone by specific glycosyltransferases. The formation of the rare nitrosugar, D-kijanose, involves a dedicated enzymatic cascade.
Below is a simplified representation of the logical workflow for the biosynthesis of the this compound core.
Structure Elucidation Workflow
The determination of the complete structure of this compound was a deductive process that integrated data from multiple analytical techniques. The logical flow of this process is illustrated in the diagram below.
References
Determining the Absolute Stereochemistry of Kijanimicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kijanimicin, a potent spirotetronate antibiotic isolated from Actinomadura kijaniata, possesses a complex molecular architecture characterized by a pentacyclic aglycone, a branched tetrasaccharide chain, and a unique nitrosugar, D-kijanose. The intricate arrangement of numerous stereocenters within this structure is critical to its broad-spectrum antimicrobial and antitumor activities. This technical guide provides a comprehensive overview of the elucidation of the absolute stereochemistry of this compound, consolidating data from pivotal studies. We will delve into the experimental protocols, present key quantitative data in a structured format, and illustrate the logical and biosynthetic pathways that underpin the definitive stereochemical assignment.
Introduction
The antibiotic this compound, produced by the actinomycete Actinomadura kijaniata SCC1256, is a structurally unique member of the spirotetronate class of natural products.[1][2] Its structure comprises a complex aglycone, kijanolide, to which a tetrasaccharide moiety and the novel nitrosugar, D-kijanose, are attached.[1][3][4] The definitive determination of its absolute stereochemistry was a significant undertaking, accomplished through a combination of chemical degradation, extensive spectroscopic analysis, and single-crystal X-ray crystallography.[3][5] This guide synthesizes the findings from these studies to provide a detailed technical resource on the stereochemical elucidation of this compound.
Core Stereochemical Features
The absolute stereochemistry of this compound was established through a multi-faceted approach. The key stereochemical components are the aglycone (kijanolide), the tetrasaccharide chain, and the nitrosugar (D-kijanose). A summary of the methods used to determine the stereochemistry of these components is presented below.
| Component | Key Stereochemical Feature | Method of Determination |
| Kijanolide | Pentacyclic spirotetronate core | X-ray crystallography of a derivative, Spectroscopic analysis (NMR) |
| Tetrasaccharide | Branched chain of four deoxysugars | Chemical degradation, Spectroscopic analysis (NMR), Glycosidic linkage analysis |
| D-Kijanose | Novel nitrosugar | Chemical degradation, Spectroscopic analysis (NMR), Revision of related structures |
| Overall Structure | Linkage and conformation | X-ray crystallography, Spectroscopic analysis (NMR) |
Experimental Methodologies and Data
X-ray Crystallography
The definitive evidence for the absolute stereochemistry of the kijanolide aglycone was provided by single-crystal X-ray diffraction analysis.[3] Due to the difficulty in obtaining suitable crystals of this compound itself, a derivative was prepared for crystallographic studies.
Experimental Protocol: X-ray Crystallography of a this compound Derivative
-
Derivative Preparation: A suitable crystalline derivative of this compound was synthesized to facilitate X-ray diffraction analysis. This often involves the introduction of a heavy atom to aid in phase determination.
-
Crystal Growth: Crystals of the derivative suitable for X-ray analysis were grown.
-
Data Collection: A selected crystal was mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data were collected using a suitable detector.
-
Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure, typically using direct methods. The resulting electron density map was interpreted to build a molecular model, which was then refined to obtain the final structure and determine the absolute configuration.[6]
Note: The specific derivative used and its crystallographic data (e.g., space group, unit cell dimensions, final R-factor) are detailed in the primary literature.[3][6]
Chemical Degradation
Chemical degradation was instrumental in determining the nature and stereochemistry of the constituent sugars of the tetrasaccharide moiety and D-kijanose.[3]
Experimental Protocol: Acid Hydrolysis and Sugar Analysis
-
Hydrolysis: this compound was subjected to acidic hydrolysis to cleave the glycosidic bonds, liberating the individual sugar components from the aglycone.
-
Separation: The resulting mixture of sugars was separated using chromatographic techniques, such as column chromatography or high-pressure liquid chromatography (HPLC).
-
Identification: The isolated sugars were identified by comparison of their spectroscopic and physical properties (e.g., specific rotation, NMR spectra) with those of authentic standards. This confirmed the presence of three units of 2,6-dideoxy-α-L-ribo-hexopyranose (L-digitoxose) and one unit of 2,6-dideoxy-4-O-methyl-β-L-ribo-hexopyranose.[3]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy was a powerful tool for elucidating the relative stereochemistry and conformation of this compound in solution.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of this compound was prepared in a suitable deuterated solvent.
-
Data Acquisition: A suite of NMR experiments was performed, including 1H NMR, 13C NMR, and various 2D NMR techniques (e.g., COSY, NOESY).
-
Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) were analyzed to establish the connectivity of atoms and the relative stereochemistry of the various stereocenters. For instance, the coupling constants between protons on the pyranose rings of the sugars provided information about their relative stereochemistry, while NOEs helped to define the spatial proximity of protons, revealing the conformation of the molecule and the linkages between the sugar units.
Note: Specific chemical shifts and coupling constants are available in the primary literature.[1]
Biosynthetic Insights into Stereochemistry
The elucidation of the this compound biosynthetic gene cluster has provided complementary evidence for the stereochemistry of its components.[1][4] The genes responsible for the biosynthesis of the deoxysugar L-digitoxose have been identified and characterized, confirming the enzymatic control over the formation of these stereochemically defined building blocks.[1][4]
The formation of the kijanolide aglycone is governed by a modular Type I polyketide synthase (PKS).[1][4] The stereochemistry of the hydroxyl and methyl groups on the polyketide backbone is dictated by the specific domains within the PKS modules, such as ketoreductase (KR) and enoylreductase (ER) domains.
Visualizing the Stereochemical Determination
The following diagrams illustrate the logical workflow of the stereochemical elucidation and the biosynthetic pathway leading to the stereochemically defined sugar moieties.
Caption: Workflow for the Elucidation of this compound's Absolute Stereochemistry.
Caption: Biosynthetic Pathway to TDP-L-digitoxose in this compound Synthesis.
Conclusion
The absolute stereochemistry of this compound has been unequivocally established through a rigorous combination of X-ray crystallography, chemical degradation, and spectroscopic techniques.[3] The findings from these classical chemical methods are further supported by the genetic and biochemical analysis of the this compound biosynthetic gene cluster.[1][4] This comprehensive understanding of the three-dimensional structure of this compound is fundamental for structure-activity relationship studies and will underpin future efforts in the semi-synthesis of novel analogs and the bioengineering of the producing organism to generate new, potentially improved, therapeutic agents.
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Part 3. Structure and absolute stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound. Part 3. Structure and absolute stereochemistry of this compound | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
The Architecture of Nature's Spirocycles: A Technical Guide to the Biosynthesis of Spirotetronate Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Spirotetronate antibiotics represent a class of structurally complex and biologically potent natural products. Characterized by a unique spirocyclic core, these molecules, primarily produced by actinobacteria, have garnered significant attention in the scientific community for their broad-spectrum antimicrobial and antitumor activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biosynthetic machinery responsible for constructing these intricate molecular scaffolds, with a focus on the core enzymatic reactions and genetic blueprints. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, biosynthesis, and the development of novel therapeutic agents.
The Core Biosynthetic Blueprint: From Linear Precursors to a Spirocyclic Core
The biosynthesis of spirotetronate antibiotics is a multi-step process orchestrated by a suite of specialized enzymes. The assembly line begins with a Type I Polyketide Synthase (PKS) that iteratively condenses small carboxylic acid units to generate a linear polyketide chain.[1][2][4] A key branching point in the pathway is the incorporation of a three-carbon (C3) unit derived from glycerate, which serves as the precursor for the characteristic tetronate ring.[2][4][6] The defining feature of this biosynthetic pathway is the intramolecular Diels-Alder (IMDA) reaction, a powerful carbon-carbon bond-forming transformation that forges the signature spirocyclic core of these molecules.[7][8][9][10]
Spirotetronates are broadly categorized into two major classes based on their structural framework and biosynthetic origins:
-
Class I Spirotetronates: These compounds feature a macrocycle embedding the spirotetronate moiety.[1][4][11]
-
Class II Spirotetronates: In addition to the spirotetronate-containing macrocycle, this class possesses a characteristic trans-decalin ring system, which is also formed via an IMDA reaction.[1][2][3][4]
The general biosynthetic pathway leading to the spirotetronate core is depicted below:
Key Enzymatic Players and Their Mechanisms
The biosynthesis of spirotetronates is catalyzed by a dedicated set of enzymes encoded within biosynthetic gene clusters (BGCs).[12][13][14] Understanding the function of these enzymes is crucial for harnessing and re-engineering these pathways for the production of novel analogs.
Polyketide Synthase (PKS) Machinery
The carbon backbone of spirotetronates is assembled by a Type I PKS. This large, multi-domain enzyme functions as an assembly line, where each module is responsible for the addition and modification of a specific extender unit (e.g., acetyl-CoA, propionyl-CoA).[1][4] The sequence and composition of these modules dictate the length and initial chemical structure of the resulting polyketide chain.
Formation of the Tetronate Ring
A conserved feature in spirotetronate biosynthesis is the incorporation of a C3 unit derived from glycerate to form the tetronate ring.[2][4][6] The genes responsible for the activation and transfer of this glycerate unit are highly conserved across different spirotetronate BGCs.[13] The process generally involves the activation of glycerate, its transfer to an acyl carrier protein (ACP), and subsequent condensation with the polyketide chain, followed by cyclization to form the tetronate moiety.[2][6]
The Master Architects: Diels-Alderases
The hallmark of spirotetronate biosynthesis is the intramolecular [4+2] cycloaddition, or Diels-Alder reaction, which constructs the spirocyclic core.[7][8][9][10] This reaction is often catalyzed by specialized enzymes known as Diels-Alderases, which control the stereochemical outcome of the cyclization.[7][8][10][15]
Several Diels-Alderases have been identified and characterized in spirotetronate biosynthetic pathways. For example, AbyU from the abyssomicin biosynthetic pathway and VstJ from the versipelostatin pathway are responsible for catalyzing the stereoselective formation of the spirotetronate skeleton.[7][10][15] These enzymes provide a fascinating example of how nature utilizes powerful chemical reactions to generate molecular complexity with high precision.
The enzymatic workflow for the Diels-Alder reaction can be visualized as follows:
Genetic Organization: Biosynthetic Gene Clusters
The genes encoding the enzymes for spirotetronate biosynthesis are typically clustered together on the chromosome of the producing organism.[12][13][14] These biosynthetic gene clusters (BGCs) often include genes for the PKS, enzymes for tetronate formation, Diels-Alderases, tailoring enzymes, as well as regulatory and resistance genes.[12][13] The identification and characterization of these BGCs are fundamental for understanding and manipulating the production of spirotetronate antibiotics.
Table 1: Representative Spirotetronate Biosynthetic Gene Clusters
| Antibiotic | Producing Organism | Key Genes Identified in the Cluster | Reference(s) |
| Chlorothricin | Streptomyces antibioticus | PKS, Diels-Alderase candidates, genes for D-olivose biosynthesis, tailoring enzymes. | [12] |
| Tetrocarcin A | Micromonospora chalcea | PKS, genes for tetronate formation, tailoring enzymes. | [3] |
| Abyssomicins | Verrucosispora maris | PKS, Diels-Alderase (AbyU), cytochrome P450s. | [7][8][10] |
| Maklamicin | Micromonospora sp. NBRC 110955 | PKS, highly conserved genes for tetronate formation. | [13] |
| Versipelostatin | Streptomyces versipellis | PKS, Diels-Alderase (VstJ). | [15] |
Experimental Protocols for Studying Spirotetronate Biosynthesis
The elucidation of spirotetronate biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized methodologies for key experiments in this field.
Identification and Characterization of Biosynthetic Gene Clusters
-
Genome Sequencing and Bioinformatic Analysis: The genome of the producing strain is sequenced, and bioinformatics tools like antiSMASH are used to identify putative BGCs.[14]
-
Gene Inactivation and Complementation: To confirm the involvement of a BGC, key genes (e.g., PKS genes) are inactivated via targeted gene disruption. The loss of antibiotic production and its restoration by complementation with the functional gene confirms the cluster's role.[12][13]
Heterologous Expression of Biosynthetic Pathways
-
Cloning of the BGC: The entire BGC is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC).[15]
-
Transformation and Expression: The vector is introduced into a heterologous host, typically a genetically tractable Streptomyces strain, for expression and production of the antibiotic.[15] This allows for the production of the compound in a clean background and facilitates pathway engineering.
In Vitro Characterization of Enzymes
-
Gene Cloning and Protein Expression: The gene encoding the enzyme of interest (e.g., a Diels-Alderase) is cloned into an expression vector and overexpressed in a suitable host like E. coli.
-
Protein Purification: The recombinant protein is purified to homogeneity using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Enzymatic Assays: The activity of the purified enzyme is tested using a synthetic or isolated substrate. The reaction products are analyzed by techniques such as HPLC and mass spectrometry to determine the enzyme's function and kinetics.[7][10]
The general workflow for the in vitro characterization of a biosynthetic enzyme is outlined below:
Future Perspectives and Drug Development
The detailed understanding of spirotetronate biosynthesis opens up exciting avenues for drug discovery and development. By manipulating the biosynthetic pathways through genetic engineering, it is possible to generate novel analogs with improved therapeutic properties. The enzymatic machinery, particularly the Diels-Alderases, represents a valuable toolkit for synthetic biology and biocatalysis, enabling the construction of complex molecular architectures with high stereoselectivity.[7][8][10] Continued exploration of the microbial world promises the discovery of new spirotetronate scaffolds and biosynthetic enzymes, further expanding this fascinating class of natural products.
References
- 1. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the biosynthetic gene cluster for maklamicin, a spirotetronate-class antibiotic of the endophytic Micromonospora sp. NBRC 110955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Kijanimicin Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kijanimicin, a potent spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata, exhibits a broad spectrum of biological activities, including antibacterial, antimalarial, and antitumor properties.[1][2] Its complex chemical structure, featuring a pentacyclic aglycone adorned with five deoxysugar moieties, is assembled by a sophisticated enzymatic machinery encoded within a large 107.6 kb biosynthetic gene cluster (BGC).[1][3] This technical guide provides a comprehensive analysis of the this compound gene cluster, detailing the functions of the encoded enzymes, outlining key experimental protocols for its study, and visualizing the intricate biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.
The this compound Biosynthetic Gene Cluster
The this compound BGC is a contiguous stretch of DNA responsible for the complete biosynthesis of the antibiotic.[1] It harbors 35 open reading frames (ORFs) dedicated to the production of the polyketide backbone, the formation and attachment of deoxysugars, and tailoring reactions.[1] The cluster is characterized by the presence of a modular Type I polyketide synthase (PKS) system, which is responsible for the assembly of the aglycone core, kijanolide.[1][3] Additionally, the cluster contains genes for the biosynthesis of two distinct deoxysugars: L-digitoxose and the unusual nitrosugar, D-kijanose.[1][3]
Gene Organization and Function
The genes within the this compound cluster are organized in a manner that reflects their roles in the biosynthetic pathway. A summary of the key genes and their predicted functions is presented in Table 1.
| Gene | Predicted Function | Role in this compound Biosynthesis |
| kijS1-kijS5 | Modular Type I Polyketide Synthase (PKS) | Assembly of the polyketide backbone of the aglycone, kijanolide. |
| kijA1 | Sugar-O-methyltransferase | 4-O-methylation of the terminal digitoxose (B191001) and/or kijanose sugar moieties. |
| kijA3 | P450 monooxygenase | Hydroxylation of the aglycone at the C-32 methyl group. |
| kijA4 | Glycosyltransferase | Transfer of digitoxose units to the aglycone. |
| kijB1 | TDP-glucose synthase | First step in the biosynthesis of TDP-L-digitoxose. |
| kijC2 | TDP-4-keto-6-deoxy-D-glucose 4-reductase | Final step in the biosynthesis of TDP-L-digitoxose. |
| kijD1 | C-methyltransferase | C-methylation during the biosynthesis of D-kijanose. |
| kijD2 | Aminotransferase | Introduction of an amino group during D-kijanose biosynthesis. |
| kijD3 | Flavoenzyme | Predicted to catalyze the formation of the nitro group in D-kijanose. |
| kijD10 | TDP-4-keto-6-deoxy-D-glucose 3-reductase | A key reduction step in the biosynthesis of TDP-L-digitoxose. |
| kijD11 | TDP-4-keto-2,6-dideoxy-D-glucose 3-epimerase | Epimerization step in the biosynthesis of TDP-L-digitoxose. |
Table 1: Key genes in the this compound biosynthetic gene cluster and their predicted functions.[1]
Biosynthetic Pathways
The biosynthesis of this compound is a multi-step process involving the coordinated action of numerous enzymes. The key pathways are the formation of the aglycone, the biosynthesis of the deoxysugar donors, and the subsequent glycosylation and tailoring steps.
Kijanolide Aglycone Biosynthesis
The pentacyclic aglycone, kijanolide, is synthesized by a modular Type I PKS encoded by the kijS1-kijS5 genes.[1] The PKS modules catalyze the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units to a starter unit, followed by reductive modifications. The resulting polyketide chain undergoes a series of cyclizations to form the characteristic spirotetronate core.
TDP-L-digitoxose Biosynthesis
The deoxysugar L-digitoxose is synthesized as a thymidine (B127349) diphosphate (B83284) (TDP)-activated precursor. The pathway starts from glucose-1-phosphate and involves four enzymatic steps catalyzed by enzymes encoded in the this compound BGC.[1]
D-Kijanose Biosynthesis
The biosynthesis of the rare nitrosugar D-kijanose is another remarkable feature of the this compound pathway. This pathway involves a series of unique enzymatic reactions, including C-methylation, transamination, and the formation of a nitro group, which is catalyzed by a predicted flavoenzyme.[1][3]
Experimental Protocols
The study of the this compound gene cluster involves a range of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Cloning of the this compound Gene Cluster
Objective: To isolate the complete this compound biosynthetic gene cluster from the genomic DNA of Actinomadura kijaniata.
Methodology: Cosmid Library Construction and Screening
Protocol:
-
Genomic DNA Isolation: Cultivate Actinomadura kijaniata in a suitable liquid medium. Harvest the mycelia and lyse the cells using lysozyme (B549824) and proteinase K treatment, followed by phenol-chloroform extraction and ethanol (B145695) precipitation to obtain high-molecular-weight genomic DNA.
-
Partial Digestion: Perform a series of trial digestions of the genomic DNA with the restriction enzyme Sau3AI to determine the optimal conditions for generating fragments predominantly in the 35-45 kb range.
-
Size Selection: Fractionate the partially digested DNA on a 10-40% sucrose density gradient by ultracentrifugation. Collect fractions and analyze by agarose (B213101) gel electrophoresis to identify those containing DNA fragments of the desired size.
-
Ligation: Ligate the size-selected DNA fragments into the BamHI site of a suitable cosmid vector, such as SuperCos 1.
-
In Vitro Packaging and Transduction: Package the ligation mixture into lambda phage particles using a commercial in vitro packaging extract. Transduce an appropriate E. coli host strain (e.g., XL1-Blue MR) with the packaged cosmids.
-
Library Screening: Plate the transduced E. coli onto selective agar (B569324) plates to generate a cosmid library. Prepare replica membranes of the library and perform colony hybridization using a labeled DNA probe derived from a conserved gene expected to be in the cluster (e.g., a ketosynthase domain of a PKS or a TDP-glucose 4,6-dehydratase).
-
Clone Analysis: Isolate plasmid DNA from the positive clones and analyze by restriction mapping to identify overlapping cosmids. Sequence the cosmids to assemble the complete this compound gene cluster.
Heterologous Expression of the this compound Gene Cluster
Objective: To produce this compound in a genetically tractable host to facilitate genetic manipulation and yield improvement studies.
Methodology: Transformation-Associated Recombination (TAR) in Yeast followed by expression in Streptomyces.
Protocol:
-
Vector Construction: Construct a TAR cloning vector containing yeast replication and selection markers, an E. coli origin of replication, and elements for integration and expression in a Streptomyces host (e.g., an actinophage integration site and a suitable promoter). The vector should also contain homology arms (typically 50-80 bp) corresponding to the 5' and 3' ends of the this compound gene cluster.
-
Yeast Spheroplast Preparation: Grow Saccharomyces cerevisiae to mid-log phase and treat with zymolyase to generate spheroplasts.
-
TAR Cloning: Co-transform the yeast spheroplasts with the linearized TAR vector and the genomic DNA of Actinomadura kijaniata. Homologous recombination in yeast will capture the entire this compound gene cluster between the homology arms of the vector.
-
Plasmid Rescue and Verification: Isolate the resulting plasmid from yeast and transform it into E. coli for amplification. Verify the integrity of the cloned cluster by restriction analysis and end-sequencing.
-
Streptomyces Transformation: Introduce the plasmid containing the this compound gene cluster into a suitable Streptomyces host (e.g., Streptomyces coelicolor or Streptomyces albus) via protoplast transformation or conjugation.
-
Fermentation and Analysis: Cultivate the recombinant Streptomyces strain under appropriate fermentation conditions. Extract the culture broth with an organic solvent (e.g., ethyl acetate) and analyze the extract for the production of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
In Vitro Biochemical Assay of TDP-L-digitoxose Biosynthetic Enzymes
Objective: To functionally characterize the enzymes involved in the TDP-L-digitoxose biosynthetic pathway.
Methodology: Coupled-enzyme spectrophotometric assay.
Protocol:
-
Enzyme Expression and Purification: Clone the genes for the four TDP-L-digitoxose biosynthetic enzymes (kijB1, a TDP-glucose 4,6-dehydratase, kijD10, kijD11, and kijC2) into an E. coli expression vector with a purification tag (e.g., His-tag). Overexpress the proteins and purify them using affinity chromatography.
-
Assay for KijB1 (TDP-glucose synthase): Couple the reaction to the oxidation of NADH using pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The reaction mixture should contain glucose-1-phosphate, TTP, ATP, PEP, NADH, MgCl₂, PK, LDH, and the purified KijB1. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Assay for TDP-glucose 4,6-dehydratase: This enzyme converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. The formation of the 4-keto product can be monitored by a subsequent reduction step with a suitable reductase and NADH, following the decrease in absorbance at 340 nm.
-
Assays for KijD10, KijD11, and KijC2: The activities of the subsequent enzymes in the pathway can be assayed by providing their respective substrates (which are the products of the preceding enzymatic reactions) and monitoring the consumption of NADH or NAD(P)H spectrophotometrically. Alternatively, HPLC or LC-MS can be used to separate and identify the products of each enzymatic reaction.
Conclusion
The elucidation of the this compound gene cluster has provided profound insights into the biosynthesis of spirotetronate antibiotics and the formation of unusual deoxysugars. The information and protocols presented in this guide offer a framework for the further investigation and exploitation of this remarkable biosynthetic machinery. Future efforts in heterologous expression, pathway engineering, and combinatorial biosynthesis hold the promise of generating novel this compound analogs with improved therapeutic properties, thereby underscoring the importance of understanding and manipulating natural product biosynthetic pathways for drug discovery and development.
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the this compound gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Kijanimicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kijanimicin is a complex spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata. It exhibits a broad spectrum of biological activity, including potent effects against Gram-positive bacteria, anaerobic microorganisms, and the malaria parasite Plasmodium falciparum.[1] Furthermore, this compound has demonstrated notable antitumor properties. While its intricate biosynthesis has been the subject of considerable research, the precise molecular mechanism of action underlying its diverse biological activities is not yet fully elucidated. This guide synthesizes the current understanding of this compound's mechanism of action, drawing parallels with related spirotetronate compounds and outlining key experimental approaches for its further investigation.
Introduction
This compound belongs to the spirotetronate class of polyketide natural products, characterized by a unique spirocyclic tetronic acid moiety.[1] The structure of this compound is distinguished by a pentacyclic aglycone core, which is elaborately decorated with four L-digitoxose sugar units and a rare nitro sugar, D-kijanose.[1] This complex architecture is assembled by a modular Type I polyketide synthase (PKS) and a series of tailoring enzymes, the genetic basis for which has been identified in a large biosynthetic gene cluster in A. kijaniata.[1][2] The significant antibacterial and antitumor activities of this compound, coupled with its unique structure, make it a compelling subject for mechanistic studies and a potential scaffold for the development of novel therapeutics.
Antibacterial Mechanism of Action
The precise molecular target of this compound in bacteria remains to be definitively identified. However, based on the mechanisms of other spirotetronate antibiotics and its spectrum of activity, several potential pathways can be hypothesized.
Potential Inhibition of the para-Aminobenzoic Acid (pABA) Biosynthesis Pathway
A prominent mechanism of action for some spirotetronate antibiotics, such as the abyssomicins, is the inhibition of the para-aminobenzoic acid (pABA) biosynthesis pathway. This pathway is essential for the production of folate, a critical cofactor for nucleotide synthesis in many bacteria.
A proposed workflow to investigate this potential mechanism in this compound is outlined below:
Caption: Workflow to test for pABA biosynthesis inhibition by this compound.
Experimental Protocol: p-Aminobenzoic Acid Biosynthesis Inhibition Assay
This protocol is adapted from methods used to study other inhibitors of the folate pathway.
-
Bacterial Growth Rescue Assay:
-
Culture a susceptible Gram-positive bacterium (e.g., Bacillus subtilis) in a minimal medium.
-
Prepare a series of cultures with varying concentrations of this compound.
-
Prepare a parallel series of cultures with the same concentrations of this compound, supplemented with a saturating concentration of p-aminobenzoic acid (pABA).
-
Include a no-drug control.
-
Incubate all cultures under appropriate conditions and monitor bacterial growth by measuring optical density at 600 nm (OD600) over time.
-
Interpretation: If this compound inhibits the pABA pathway, the addition of exogenous pABA should rescue bacterial growth.
-
-
In Vitro Dihydropteroate Synthase (DHPS) Activity Assay:
-
Purify the DHPS enzyme from a susceptible bacterial species.
-
The enzymatic reaction typically involves the condensation of pABA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.
-
Set up reaction mixtures containing the purified DHPS enzyme, its substrates, and varying concentrations of this compound.
-
Measure the rate of product formation, which can be monitored spectrophotometrically or by HPLC.
-
Interpretation: A dose-dependent decrease in enzyme activity in the presence of this compound would indicate direct inhibition of DHPS.
-
Antitumor Mechanism of Action
This compound's antitumor activity is a significant area of interest, and like its antibacterial action, the precise mechanism is still under investigation. A plausible hypothesis, based on the activity of the related spirotetronate Tetrocarcin A, is the induction of apoptosis through interference with the Bcl-2 family of proteins.
Potential Induction of Apoptosis via Bcl-2 Pathway Inhibition
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2, prevent cell death by sequestering pro-apoptotic proteins. Inhibition of these anti-apoptotic proteins can trigger the apoptotic cascade.
A logical pathway for this compound-induced apoptosis is depicted below:
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the this compound gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Kijanimicin: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin is a complex macrolide antibiotic belonging to the spirotetronate class, first isolated from the fermentation broth of Actinomadura kijaniata.[1][2] Structurally, it features a unique aglycone core with a spiro-linked tetronic acid and a trans-decalin moiety, decorated with several sugar residues.[3][4] This intricate molecular architecture is responsible for its broad spectrum of biological activities, which includes antibacterial, antifungal, antiprotozoal, and antitumor properties.[1][2][5] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Quantitative Biological Activity
The biological activity of this compound has been evaluated against a range of microorganisms and in some preclinical models. The available quantitative data is summarized in the tables below.
Table 1: Antimicrobial and Antiprotozoal Activity of this compound
| Organism/Cell Line | Activity Type | Value | Reference |
| Propionibacterium acnes | MIC | 0.86 µg/ml | [3] |
| Bacillus subtilis | MIC | < 0.13 µg/ml | [3] |
| Enterobacter sp. | MIC | 64 µg/ml | [3] |
| Trichophyton sp. | MIC | 17.5 µg/ml | [3] |
| Microsporum sp. | MIC | 17.5 µg/ml | [3] |
| Plasmodium berghei (in mice) | Antimalarial | Effective at 250 mg/kg | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: Antitumor Activity of this compound
| Tumor Model | Activity | Reference |
| Leukemia P388 (in mice) | Antitumor Activity | [5] |
| Melanoma B16 (in mice) | Antitumor Activity | [5] |
Experimental Protocols
Detailed experimental protocols from the original publications on this compound are not extensively available. However, the following sections describe standardized methodologies for the key assays used to determine the biological activities listed above.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: The prepared microbial suspension is added to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound's antitumor activity has not been fully elucidated. However, studies on other spirotetronate antibiotics provide insights into potential pathways. This class of compounds is known to interfere with critical cellular processes, including DNA synthesis and membrane transport, and can induce the production of reactive oxygen species.[3]
For their anticancer effects, spirotetronates have been shown to induce apoptosis (programmed cell death).[6] Potential mechanisms include the inhibition of anti-apoptotic proteins like Bcl-2 and interference with key signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3][4]
Visualizing Potential Mechanisms
The following diagrams illustrate a generalized workflow for assessing biological activity and a hypothetical signaling pathway for the antitumor action of spirotetronate antibiotics, based on current understanding of this class of molecules.
Conclusion
This compound is a potent natural product with a diverse range of biological activities. Its demonstrated efficacy against various bacteria, fungi, and the malaria parasite, coupled with its antitumor potential, makes it an interesting candidate for further drug development. While the publicly available data on its quantitative antitumor activity and specific molecular mechanisms are limited, the information gleaned from related spirotetronate antibiotics suggests promising avenues for future research. A deeper investigation into its mechanism of action against cancer cells and the elucidation of its specific molecular targets are crucial next steps in realizing the therapeutic potential of this compound.
References
- 1. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Antitumor Properties of Kijanimicin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kijanimicin, a complex spirotetronate antibiotic isolated from Actinomadura kijaniata, has demonstrated notable antitumor properties in early preclinical studies.[1] This document provides a comprehensive overview of the available technical information regarding the anticancer activity of this compound. It aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics. Due to the limited availability of recent, detailed studies on this compound's specific antitumor mechanisms, this paper also draws upon data from the broader class of spirotetronate antibiotics to provide a contextual understanding of its potential mechanisms of action. A significant portion of the specific quantitative in vivo data originates from a 1983 study by Bradner et al., the full text of which is not widely available, thus limiting the depth of data presented.[2][3]
Introduction
This compound is a structurally unique natural product characterized by a pentacyclic core, a rare nitro sugar (D-kijanose), and four L-digitoxose units.[1] It belongs to the spirotetronate class of antibiotics, a group of compounds known for their diverse biological activities, including antibacterial, antimalarial, and antitumor effects.[4] The complex architecture of this compound has made it a subject of interest for biosynthetic and synthetic chemists.[1][5] Early research identified its potential as an anticancer agent, with demonstrated activity against murine leukemia and melanoma models.[2] This whitepaper consolidates the available data on its antitumor efficacy, outlines plausible experimental methodologies for its study, and visualizes potential mechanisms of action based on related compounds.
Quantitative Antitumor Data
The publicly available quantitative data on the antitumor activity of this compound is limited. The primary source is a 1983 publication by Bradner et al., which indicates activity against P388 leukemia and melanoma in murine models.[2] Specific metrics such as IC50 values against a broader range of cancer cell lines and detailed in vivo efficacy data remain largely unpublished in recent literature.
Table 1: Summary of Preclinical Antitumor Activity of this compound
| Cancer Model | Animal Model | Reported Activity | Data Source |
| P388 Leukemia | Mice | Therapeutic Use | Bradner et al., 1983[2] |
| Melanoma | Mice | Therapeutic Use | Bradner et al., 1983[2] |
Note: Specific quantitative data such as percentage of tumor growth inhibition, increase in lifespan, or optimal dosage are not available in the accessible literature.
Postulated Mechanism of Action
The precise molecular mechanisms underlying this compound's antitumor properties have not been fully elucidated. However, based on the activities of other spirotetronate antibiotics and related natural products, several potential pathways can be hypothesized.
Induction of Apoptosis
Many antitumor antibiotics exert their effects by inducing programmed cell death, or apoptosis.[6][7] It is plausible that this compound activates intrinsic or extrinsic apoptotic pathways in cancer cells. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. The structure of the oligosaccharide chain in related spirotetronates has been shown to be an important modulator of Bcl-2 inhibition activity.
Cell Cycle Arrest
Another common mechanism of anticancer agents is the induction of cell cycle arrest, preventing cancer cells from proliferating.[8][9][10] this compound may interfere with the progression of the cell cycle at the G1/S or G2/M checkpoints by modulating the expression or activity of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[8][11]
Experimental Protocols
While specific protocols for this compound are not detailed in recent literature, standard assays would be employed to evaluate its antitumor properties.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., P388 murine leukemia, B16-F10 murine melanoma) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 value is calculated from the dose-response curve.
-
Apoptosis Assays
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells) and analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using colorimetric or fluorometric substrates.
-
Western Blot Analysis: The expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP) are analyzed.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology:
-
Propidium Iodide (PI) Staining: Treated cells are fixed, stained with PI (which binds to DNA), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
In Vivo Efficacy Studies
-
Objective: To evaluate the antitumor activity of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised or syngeneic mice are inoculated with cancer cells (e.g., P388 leukemia cells intraperitoneally, B16 melanoma cells subcutaneously).
-
Treatment: Once tumors are established, mice are treated with this compound at various doses and schedules (e.g., intraperitoneal or intravenous injection).
-
Efficacy Assessment: Tumor growth is monitored by measuring tumor volume. For leukemia models, survival time is the primary endpoint.
-
Toxicity Assessment: Animal weight and general health are monitored to assess treatment-related toxicity.
-
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. Part 3. Structure and absolute stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 7. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS‐C2, novel cyclin‐dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maduramicin arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 11. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]
Antimalarial Potential of Kijanimicin: A Technical Guide for Researchers
An In-depth Technical Guide on the Evaluation of Kijanimicin's Activity Against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with diverse mechanisms of action. Natural products, particularly those derived from microorganisms like actinomycetes, have historically been a rich source of therapeutic compounds.
This compound, a spirotetronate antibiotic isolated from the actinomycete Actinomadura kijaniata, has demonstrated a broad spectrum of biological activities, including antibacterial and antitumor effects.[1][2] Notably, early studies have indicated its potential as an antimalarial agent, with reported activity against Plasmodium falciparum and in vivo efficacy against rodent malaria.[1][3] However, detailed quantitative data and mechanistic studies regarding its action against P. falciparum remain limited in publicly available literature.
This technical guide provides a comprehensive overview of the methodologies required to thoroughly evaluate the antimalarial potential of this compound against P. falciparum. It is designed to equip researchers with the necessary protocols for in vitro activity determination, cytotoxicity assessment, and elucidation of its potential mechanism of action.
Quantitative Data on Antimalarial Activity
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum
| Compound | P. falciparum Strain | IC50 (µM)[4][5] |
| This compound | Drug-Sensitive (e.g., 3D7) | Data to be determined |
| Drug-Resistant (e.g., Dd2, K1) | Data to be determined | |
| Chloroquine | 3D7 | Reference value |
| Dd2 | Reference value | |
| Artemisinin | 3D7 | Reference value |
| Dd2 | Reference value |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) (CC50/IC50) |
| This compound | Mammalian (e.g., HEK293T, HepG2) | Data to be determined | Data to be determined |
| Chloroquine | Mammalian (e.g., HEK293T, HepG2) | Reference value | Reference value |
Detailed Experimental Protocols
The following sections detail the standard experimental procedures to assess the antimalarial activity and cytotoxicity of a test compound such as this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It relies on the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
Methodology:
-
P. falciparum Culture:
-
Aseptically maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Incubate cultures at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the diluted this compound to the respective wells. Include wells for positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control from all readings.
-
Normalize the fluorescence data to the positive control (100% growth).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 3. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of dihydroartemisinin against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanism of Kijanimicin against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin, a structurally unique spirotetronate antibiotic, has been identified as a potent agent against a spectrum of Gram-positive bacteria and anaerobic microorganisms.[1][2] Produced by the actinomycete Actinomadura kijaniata, this complex molecule presents a promising scaffold for the development of novel antibacterial therapeutics.[3] However, despite its recognized activity, the precise molecular mechanism by which this compound exerts its bactericidal or bacteriostatic effects on Gram-positive bacteria remains largely unelucidated in publicly available scientific literature.
This technical guide serves as a comprehensive resource based on the current understanding of this compound and its chemical class. While definitive data on this compound's mechanism of action is scarce, this document will provide an in-depth overview of its known characteristics, explore the established mechanisms of related spirotetronate antibiotics, and present a hypothetical framework of experimental protocols to systematically investigate its antibacterial properties. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodological approaches necessary to further explore the therapeutic potential of this compound.
Chemical Structure and Origin
This compound is a large, acid enol antibiotic produced by the fermentation of Actinomadura kijaniata SCC 1256.[1] Its intricate structure is characterized by a pentacyclic core, a feature shared by other spirotetronate antibiotics. This core is further decorated with four L-digitoxose units and a rare nitro sugar, D-kijanose. The biosynthesis of this compound is complex, involving a modular Type-I polyketide synthase, and the gene cluster responsible for its production has been identified.[4] Notably, this gene cluster includes a gene, KijA5, which is homologous to antibiotic efflux transporters, suggesting a potential self-resistance mechanism in the producing organism.
Known Antibacterial Activity and Potential Mechanisms of the Spirotetronate Class
The spirotetronate family of natural products, to which this compound belongs, is known for a range of biological activities, including antibacterial and antitumor effects.[5] While the specific target of this compound is unknown, insights can be gleaned from the study of related compounds. For instance, Tetrocarcin A, another class II spirotetronate, has been found to inhibit the growth of Gram-positive bacteria by blocking RNA and protein synthesis.[6] This suggests that this compound may operate through a similar mechanism, potentially targeting the bacterial ribosome or RNA polymerase.
Other spirotetronates have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting weak or no cytotoxicity against human cell lines, highlighting their potential as selective therapeutic agents.[7] The antibacterial efficacy of some spirotetronates appears to be linked to their glycosylation patterns, indicating that the sugar moieties play a crucial role in their activity.[8]
Given the structural complexity of this compound, it is plausible that its mechanism of action is multifaceted, potentially involving interactions with multiple cellular targets. A thorough investigation is required to delineate the precise pathway of its antibacterial activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's potency. It represents the lowest concentration of the drug that prevents visible growth of a bacterium. To date, specific MIC values for this compound against key Gram-positive pathogens have not been widely reported in the available literature. The following table is provided as a template for the type of data that needs to be generated to properly characterize the antibacterial spectrum of this compound.
| Gram-positive Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | |
| Staphylococcus aureus (MRSA) | USA300 | Data not available | |
| Streptococcus pneumoniae | ATCC 49619 | Data not available | |
| Enterococcus faecalis | ATCC 29212 | Data not available | |
| Enterococcus faecium (VRE) | ATCC 700221 | Data not available |
Hypothetical Experimental Framework for Elucidating the Antibacterial Mechanism of this compound
To address the knowledge gap surrounding this compound's mechanism of action, a systematic experimental approach is necessary. The following protocols outline a logical workflow for such an investigation.
Caption: Investigative Workflow for this compound's Mechanism
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the in vitro potency of this compound against a panel of clinically relevant Gram-positive bacteria.
Methodology (Broth Microdilution):
-
Bacterial Culture: Prepare overnight cultures of test organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis) in appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight cultures to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.
Macromolecular Synthesis Inhibition Assays
Objective: To determine if this compound inhibits the synthesis of key macromolecules (DNA, RNA, protein, and peptidoglycan).
Methodology (Radiolabeled Precursor Incorporation):
-
Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.
-
Antibiotic Treatment: Aliquot the bacterial culture and treat with this compound at a concentration of 5-10 times the MIC. Include a vehicle control and positive controls for each pathway (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, vancomycin (B549263) for cell wall synthesis).
-
Radiolabeling: At various time points after antibiotic addition, add a specific radiolabeled precursor to each culture:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine
-
-
Incubation and Precipitation: After a short incubation with the radiolabel, stop the incorporation by adding cold trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated macromolecules on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the level of incorporated radioactivity in the this compound-treated samples to the controls. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.
Cell Membrane Integrity Assays
Objective: To assess whether this compound disrupts the bacterial cell membrane.
Methodology (Membrane Potential and Permeability Assays):
-
Membrane Potential: Use a fluorescent dye that is sensitive to membrane potential, such as DiSC₃(5). A disruption in the membrane potential will cause a change in fluorescence that can be measured using a fluorometer.
-
Membrane Permeability: Employ a dye exclusion assay using propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA. An increase in PI fluorescence in this compound-treated cells would indicate membrane damage.
Hypothetical Signaling Pathway: Inhibition of Protein Synthesis
Based on the mechanism of the related spirotetronate Tetrocarcin A, a plausible hypothesis is that this compound inhibits protein synthesis. The following diagram illustrates a hypothetical pathway for this inhibition.
Caption: Hypothetical Mechanism: this compound Inhibition of Protein Synthesis
Conclusion
This compound represents a promising, yet underexplored, antibacterial agent. Its complex spirotetronate structure suggests a potentially novel mechanism of action against Gram-positive bacteria. While direct evidence for its molecular target is currently lacking, the information available for related compounds points towards the inhibition of fundamental cellular processes such as protein and RNA synthesis. The experimental framework outlined in this guide provides a clear path for future research to definitively elucidate the antibacterial mechanism of this compound. Such studies are crucial for advancing this potent natural product towards potential clinical applications in an era of growing antibiotic resistance.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 3. germai.app [germai.app]
- 4. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrocarcins N and O, glycosidic spirotetronates from a marine-derived Micromonospora sp. identified by PCR-based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Crucial Role of D-Kijanose in the Bioactivity of Kijanimicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kijanimicin, a complex spirotetronate antibiotic produced by Actinomadura kijaniata, exhibits a broad spectrum of potent biological activities, including antibacterial, antimalarial, and antitumor effects. Its intricate structure, featuring a pentacyclic aglycone core, a tetrasaccharide chain of L-digitoxose, and a unique nitrosugar, D-kijanose, has garnered significant interest in the scientific community. This technical guide delves into the critical role of the D-kijanose moiety in the diverse bioactivities of this compound. By synthesizing available data, this document provides a comprehensive overview for researchers engaged in natural product synthesis, antibiotic development, and cancer therapeutics.
Introduction
This compound is a member of the spirotetronate class of natural products, known for their complex architectures and significant biological activities.[1] The structure of this compound is distinguished by the presence of a highly unusual and rare deoxysugar, D-kijanose, which is a 2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose.[1] It is widely accepted that the sugar moieties of many natural products play a pivotal role in their biological function, influencing factors such as target recognition, binding affinity, solubility, and overall pharmacokinetic properties. This guide focuses on elucidating the specific contributions of the D-kijanose unit to the antibacterial and antitumor activities of this compound.
Bioactivity of this compound
This compound demonstrates a wide range of biological effects, making it a promising candidate for further drug development.
Antimicrobial Activity
This compound is effective against a variety of Gram-positive bacteria and anaerobic microorganisms.[2] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Propionibacterium acnes | 0.86 | [3] |
| Bacillus subtilis | < 0.13 | [3] |
| Enterobacter sp. | 64 | [3] |
| Trichophyton sp. | 17.5 | [3] |
| Microsporum sp. | 17.5 | [3] |
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated notable antitumor activity.[4] While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively published, its activity against murine leukemia (P388) and melanoma (B16) has been reported.[4] The precise mechanism of its antitumor action is still under investigation, but it is believed to be multifactorial, potentially involving the inhibition of key cellular processes.
The Role of D-Kijanose: Insights from Structure-Activity Relationships
While direct quantitative comparisons of the bioactivity of this compound and its aglycone are scarce, the broader scientific literature on glycosylated natural products provides strong evidence for the critical role of sugar moieties. For the spirotetronate class, it has been noted that glycosylation at the periphery of the core structure contributes significantly to the compound's bioactivity.
It is hypothesized that the D-kijanose moiety in this compound contributes to its bioactivity in several ways:
-
Target Recognition and Binding: The unique structural features of D-kijanose, including its nitro group and methylcarbamyl side chain, may be crucial for specific interactions with biological targets, such as enzymes or nucleic acids.
-
Solubility and Bioavailability: The sugar unit can significantly impact the physicochemical properties of the parent molecule, affecting its solubility and ability to traverse cellular membranes to reach its site of action.
-
Conformational Rigidity: The attachment of the sugar can influence the overall conformation of the this compound molecule, potentially locking it into a bioactive conformation.
Experimental Protocols
Detailed, standardized protocols are essential for the accurate assessment of the bioactivity of this compound and its analogues. The following sections outline general methodologies that can be adapted for this purpose.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium, no drug) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and its aglycone or derivatives for comparative studies) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Biosynthetic and Signaling Pathways
To understand the context of D-kijanose's role, it is helpful to visualize the biosynthetic pathway of this compound and the potential signaling pathways it may affect.
Caption: Simplified workflow of this compound biosynthesis.
While the precise molecular targets of this compound are not fully elucidated, many spirotetronate antibiotics are known to interfere with critical cellular signaling pathways.
Caption: Postulated mechanism of action for this compound.
Conclusion and Future Directions
The available evidence strongly suggests that the D-kijanose moiety is a critical determinant of the potent and diverse bioactivities of this compound. While direct comparative studies with the aglycone are needed to definitively quantify its contribution, the unique structural features of this nitrosugar likely play a crucial role in target recognition and binding. Future research should focus on the total synthesis of this compound and its analogues with modified or absent D-kijanose moieties. Such studies will provide invaluable quantitative structure-activity relationship data. Furthermore, detailed mechanistic studies to identify the specific cellular targets and signaling pathways affected by this compound will be instrumental in advancing this promising natural product towards clinical applications. The elucidation of the precise role of D-kijanose will undoubtedly pave the way for the rational design of novel and more potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of Kijanimicin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kijanimicin is a complex spirotetronate antibiotic produced by Actinomadura kijaniata. Its potent and broad-spectrum biological activities, including antibacterial, antitumor, and antimalarial properties, have spurred significant interest in its structural analogues. This technical guide provides a comprehensive overview of the core structural features of this compound, its key analogues, and their associated biological activities. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for the synthesis and biological evaluation of these compounds are outlined, and key biosynthetic and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this promising area of drug discovery.
Introduction to this compound and its Structural Class
This compound is a member of the spirotetronate family of natural products, a class of compounds characterized by a distinctive spirocyclic tetronic acid moiety. The intricate structure of this compound consists of a pentacyclic aglycone core, four L-digitoxose sugar units, and a rare nitro sugar, D-kijanose.[1] More than sixty related spirotetronate compounds have been identified from various actinomycete strains, many of which exhibit significant biological activities.[1] These compounds, considered structural analogues of this compound, share a common biosynthetic origin, arising from a type I polyketide synthase (PKS) pathway.[1][2] The structural diversity within this family, primarily in the macrocyclic core and the appended sugar moieties, provides a rich scaffold for the development of novel therapeutic agents.
Key Structural Analogues of this compound
Several noteworthy structural analogues of this compound have been isolated and characterized. These compounds often share the spirotetronate core but differ in their macrocyclic structure and glycosylation patterns.
-
Tetrocarcins: Such as Tetrocarcin A, are known for their potent antitumor activities.[1] They share the spirotetronate and a similar polycyclic core with this compound.
-
Chlorothricins: These analogues are recognized for their anticholesterolemic properties.[1] Their aglycone, chlorothricolide, has been a target of synthetic efforts.
-
Arisostatins: These compounds, along with tetrocarcins, have shown potential as inducers of apoptosis.[1]
-
Abyssomicins: A newer class of spirotetronate antibiotics, with Abyssomicin C showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Biological Activity
The biological activities of this compound and its analogues have been evaluated against a range of targets. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Antibacterial Activity of this compound and Analogues (Minimum Inhibitory Concentration - MIC)
| Compound/Analogue | Target Organism | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | Data not specified | [3] |
| Anaerobic microorganisms | Data not specified | [3] | |
| Abyssomicin C | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.5 - 5.2 | |
| Chrysomycin A analogue (4'-acetyl) | Gram-positive bacteria (including MRSA and VRE) | 0.5 - 2 |
Table 2: Antitumor Activity of this compound and Analogues (Half-maximal Inhibitory Concentration - IC50)
| Compound/Analogue | Cancer Cell Line | IC50 | Reference |
| This compound | Leukemia P388 | Data not specified | |
| Melanoma | Data not specified | ||
| Chrysomycin A and 4'-acetylated analogue | Various cancer cell lines | < 10 ng/mL | |
| Tetrocarcin A derivatives | Not specified | Potent Bcl-2 inhibitory activity |
Table 3: Antimalarial Activity of this compound and Analogues (Half-maximal Inhibitory Concentration - IC50)
| Compound/Analogue | Plasmodium falciparum Strain | IC50 | Reference |
| This compound | Not specified | "Interesting activity" | [3] |
Experimental Protocols
General Method for Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound analogues is typically determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Method for Determination of Cytotoxicity (IC50)
The antitumor activity of this compound analogues is commonly assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Biosynthesis and Synthetic Approaches
The complex structure of this compound and its analogues presents a significant synthetic challenge. Understanding the biosynthetic pathway is crucial for the development of new analogues through genetic engineering and combinatorial biosynthesis.
This compound Biosynthesis
The biosynthetic gene cluster of this compound has been identified and characterized.[1][2] The aglycone core, kijanolide, is synthesized by a modular type I polyketide synthase (PKS).[1][2] The sugar moieties, L-digitoxose and the unique D-kijanose, are synthesized by dedicated enzyme cassettes within the gene cluster.[1][2]
Caption: Biosynthetic pathway of this compound.
Synthetic Strategies for Analogues
The total synthesis of the aglycone cores of related spirotetronates, such as tetrocarcin and chlorothricin, has been achieved. A common strategy involves an intramolecular Diels-Alder reaction to construct the complex polycyclic system. The synthesis of the sugar moieties and their subsequent glycosylation to the aglycone core are also critical steps in accessing novel analogues.
Caption: General workflow for the synthesis of this compound analogues.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study for a wide range of this compound analogues is still emerging, some general trends can be observed:
-
The Aglycone Core: The complex polycyclic core is essential for biological activity. Modifications to this scaffold can significantly impact potency and selectivity.
-
Glycosylation Pattern: The number, type, and position of the sugar moieties are critical for target recognition and overall activity. For instance, the oligosaccharide chain at C-9 of tetrocarcin has been shown to be an important modulator of its Bcl-2 inhibitory activity.
-
The Nitro Sugar: The rare D-kijanose moiety is a unique feature of this compound and is likely to play a significant role in its biological profile.
Future Directions
The potent and diverse biological activities of this compound and its structural analogues make them highly attractive scaffolds for drug discovery. Future research in this area should focus on:
-
Combinatorial Biosynthesis and Genetic Engineering: Leveraging the knowledge of the this compound biosynthetic gene cluster to generate novel analogues with improved properties.
-
Total Synthesis of Novel Analogues: Developing efficient and flexible synthetic routes to access a wider range of structurally diverse analogues for comprehensive SAR studies.
-
Elucidation of the Mechanism of Action: A deeper understanding of the molecular targets and mechanisms of action of these compounds will guide the design of more potent and selective therapeutic agents.
By combining the tools of synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of the this compound family of natural products can be unlocked.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Novel Spirotetronates: An In-depth Technical Guide to Natural Product Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotetronates are a class of polyketide natural products renowned for their complex molecular architecture and a wide spectrum of potent biological activities.[1][2] These compounds, primarily produced by actinomycete bacteria, are characterized by a distinctive spiro-fused tetronate ring system embedded within a macrocyclic core.[3][4] Their impressive bioactivities, including antibacterial, anticancer, and anti-inflammatory properties, have established them as a promising source of new therapeutic agents.[5][6] This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the discovery of novel spirotetronates, from the initial stages of microbial fermentation to the final steps of structure elucidation and bioactivity assessment.
Data Presentation: Bioactivity of Novel Spirotetronates
The following tables summarize the quantitative bioactivity data for a selection of recently discovered spirotetronate natural products. This data provides a comparative overview of their potential as therapeutic leads.
Table 1: Antibacterial Activity of Novel Spirotetronates (Minimum Inhibitory Concentration - MIC)
| Compound | Source Organism | Target Organism | MIC (µg/mL) | Reference |
| Lobophorin A | Streptomyces sp. CB09030 | Mycobacterium smegmatis | 8 | [7] |
| Lobophorin A | Streptomyces sp. CB09030 | Bacillus subtilis | 8 | [7] |
| Lobophorin B | Streptomyces sp. CB09030 | Mycobacterium smegmatis | 4 | [7] |
| Lobophorin B | Streptomyces sp. CB09030 | Bacillus subtilis | 2 | [7] |
| Lobophorin H8 | Streptomyces sp. CB09030 | Mycobacterium smegmatis | >64 | [7] |
| Lobophorin H8 | Streptomyces sp. CB09030 | Bacillus subtilis | 32 | [7] |
| O-β-D-kijanosyl-(1→17)-kijanolide | Streptomyces sp. CB09030 | Mycobacterium smegmatis | >64 | [7] |
| O-β-D-kijanosyl-(1→17)-kijanolide | Streptomyces sp. CB09030 | Bacillus subtilis | 32 | [7] |
| Microsporanate A | Micromonospora harpali SCSIO GJ089 | Bacillus thuringiensis BT01 | 0.063 | [8] |
| Microsporanate B | Micromonospora harpali SCSIO GJ089 | Bacillus thuringiensis BT01 | 0.125 | [8] |
| Microsporanate C | Micromonospora harpali SCSIO GJ089 | Bacillus thuringiensis BT01 | 0.063 | [8] |
| Microsporanate D | Micromonospora harpali SCSIO GJ089 | Bacillus thuringiensis BT01 | 0.031 | [8] |
| Microsporanate E | Micromonospora harpali SCSIO GJ089 | Bacillus thuringiensis BT01 | 0.016 | [8] |
| Microsporanate F | Micromonospora harpali SCSIO GJ089 | Bacillus thuringiensis BT01 | 0.031 | [8] |
| Tetrocarcin Q | Micromonospora carbonacea LS276 | Bacillus subtilis ATCC 63501 | 12.5 µM | [9] |
Table 2: Anticancer Activity of Novel Spirotetronates (Half-maximal Inhibitory Concentration - IC50)
| Compound | Source Organism | Cancer Cell Line | IC50 (nM) | Reference |
| Okilactomycin | Streptomyces sp. | P388 leukemia | 89 | [4] |
| Okilactomycin | Streptomyces sp. | L1210 leukemia | 216 | [4] |
| Versipelostatin A | Streptomyces versipellis | GRP78 expression inhibition | low µM | [4] |
| Versipelostatin F | Streptomyces versipellis | GRP78 expression inhibition | 0.3 µM | [4] |
| Maklamicin | Micromonospora sp. | HeLa | moderate activity | [4] |
| Maklamicin | Micromonospora sp. | MCF7 breast cancer | moderate activity | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel spirotetronates.
Fermentation of Spirotetronate-Producing Actinomycetes
Objective: To cultivate actinomycete strains under conditions optimized for the production of spirotetronate secondary metabolites.
Materials:
-
Spirotetronate-producing actinomycete strain (e.g., Streptomyces sp. or Micromonospora sp.)
-
Seed medium (e.g., ISP2 broth)
-
Production medium (e.g., modified ISP2 or a custom production medium)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the actinomycete strain from a fresh agar (B569324) plate into a flask containing the seed medium. Incubate at the optimal temperature (typically 28-30°C) with shaking (e.g., 200 rpm) for 2-3 days until good growth is observed.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Large-Scale Fermentation: For larger scale production, use a fermenter with controlled parameters such as temperature, pH, dissolved oxygen, and agitation.
-
Incubation: Incubate the production culture for 7-14 days, or until optimal production of the target spirotetronates is achieved. This can be monitored by small-scale extraction and LC-MS analysis of the culture broth at different time points.
Extraction and Purification of Spirotetronates
Objective: To isolate and purify novel spirotetronates from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)
-
Rotary evaporator
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times. The mycelium can also be extracted with a polar solvent like methanol.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Subject the crude extract to preliminary fractionation using techniques like solid-phase extraction (SPE) or column chromatography over silica (B1680970) gel or Sephadex LH-20.
-
HPLC Purification: Purify the fractions containing the target compounds using reversed-phase HPLC. A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, is typically used. Collect the fractions corresponding to the peaks of interest.
-
Final Purification: Repeat the HPLC purification with different solvent systems or columns if necessary to obtain the pure compounds.
Structure Elucidation of Novel Spirotetronates
Objective: To determine the chemical structure of the purified spirotetronates.
Materials:
-
Purified spirotetronate compound
-
Deuterated solvents (e.g., CDCl3, CD3OD, DMSO-d6)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the pure compound in a suitable solvent (e.g., methanol).
-
Acquire the high-resolution mass spectrum using an electrospray ionization (ESI) source.
-
Determine the accurate mass of the molecular ion ([M+H]+, [M-H]-, [M+Na]+, etc.) to deduce the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in an appropriate deuterated solvent.
-
Acquire a series of 1D and 2D NMR spectra:
-
1D NMR: ¹H NMR and ¹³C NMR to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by observing through-space correlations between protons.
-
-
-
-
Data Analysis: Integrate the data from MS and NMR experiments to assemble the planar structure and determine the relative and/or absolute stereochemistry of the novel spirotetronate.
Bioactivity Assessment
Objective: To evaluate the biological activity of the purified spirotetronates.
A. Antibacterial Activity (Broth Microdilution Assay for MIC Determination)
Materials:
-
Pure spirotetronate compound
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Mycobacterium smegmatis)
-
Culture medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of the spirotetronate in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the culture medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Anticancer Activity (MTT Assay for Cytotoxicity)
Materials:
-
Pure spirotetronate compound
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the spirotetronate compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by spirotetronates and a typical experimental workflow for their discovery.
Caption: A typical experimental workflow for the discovery of novel spirotetronates.
Caption: Inhibition of pABA biosynthesis by Abyssomicin C.
Caption: Interference with the Bcl-2 signaling pathway by Tetrocarcin A.
Caption: Modulation of the Unfolded Protein Response (UPR) by Versipelostatin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Kijanimicin: From Fermentation to Isolation - A Detailed Guide for Researchers
Introduction
Kijanimicin is a potent spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata.[1][2] This class of natural products is of significant interest to the scientific community due to its complex chemical structure and broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[3] This document provides detailed application notes and protocols for the fermentation of Actinomadura kijaniata and the subsequent isolation and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
Table 1: Fermentation Media Composition
| Component | Concentration (g/L) | Role |
| ISP Medium 2 (for strain maintenance) | ||
| Yeast Extract | 4.0 | Source of vitamins and growth factors |
| Malt Extract | 10.0 | Carbon and nitrogen source |
| Dextrose | 4.0 | Primary carbon source |
| Agar (B569324) | 20.0 | Solidifying agent |
| V15 Seed Medium (for inoculum preparation) | ||
| Yeast Extract | 5.0 | Source of vitamins and growth factors |
| Soluble Starch | 15.0 | Primary carbon source |
| Peptone | 5.0 | Nitrogen source |
| NaCl | 5.0 | Osmotic stabilizer |
| CaCO₃ | 1.0 | pH buffer |
| This compound Production Medium (KPM) | ||
| Soluble Starch | 20.0 | Primary carbon source |
| Glucose | 10.0 | Readily available carbon source |
| Soybean Meal | 15.0 | Complex nitrogen source |
| Yeast Extract | 5.0 | Source of vitamins and growth factors |
| K₂HPO₄ | 1.0 | Phosphate source and pH buffer |
| MgSO₄·7H₂O | 0.5 | Source of magnesium ions |
| FeSO₄·7H₂O | 0.01 | Trace element |
| CaCO₃ | 2.0 | pH buffer |
Table 2: Fermentation Parameters
| Parameter | Value |
| Producing Strain | Actinomadura kijaniata SCC 1256 (ATCC 31588) |
| Incubation Temperature | 28-30 °C |
| pH | 7.0 - 7.5 (self-regulating)[4] |
| Agitation | 200-250 rpm |
| Aeration | 1.0 - 1.5 vvm (vessel volumes per minute) |
| Fermentation Duration | 7 - 10 days |
Table 3: Isolation and Purification Overview
| Step | Method | Key Reagents/Materials | Expected Outcome |
| Extraction | Solvent Extraction | Ethyl Acetate (B1210297) | Crude this compound extract |
| Precipitation | Solvent Precipitation | Acetone (B3395972), n-Hexane, Diethyl Ether | Semi-purified this compound precipitate |
| Purification | Column Chromatography | Silica (B1680970) Gel (60-120 mesh) | Fractionated this compound |
| Final Purification | Preparative HPLC | C18 Reverse-Phase Column | Highly purified this compound |
Experimental Protocols
I. Fermentation of Actinomadura kijaniata for this compound Production
This protocol outlines the steps for the cultivation of Actinomadura kijaniata and the production of this compound in a laboratory-scale fermenter.
1. Strain Maintenance and Inoculum Preparation:
-
Strain: Actinomadura kijaniata SCC 1256 (ATCC 31588).
-
Maintenance Medium: ISP Medium 2 Agar slants.
-
Inoculum (Seed) Medium: V15 Seed Medium.
Protocol:
-
Aseptically transfer a loopful of Actinomadura kijaniata spores from a mature ISP Medium 2 agar slant into a 250 mL flask containing 50 mL of V15 Seed Medium.
-
Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 220 rpm.
-
Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.
2. Production Fermentation:
-
Production Medium: this compound Production Medium (KPM).
-
Fermenter: A sterilized 5 L laboratory fermenter.
Protocol:
-
Prepare 3 L of KPM medium and sterilize it in the fermenter at 121°C for 20 minutes.
-
After cooling to 28°C, aseptically inoculate the production medium with the seed culture.
-
Set the fermentation parameters as specified in Table 2. The pH of the medium is typically self-regulating, starting around neutral and rising to approximately 7.5 before returning to near neutral by the end of the fermentation.[4]
-
Monitor the fermentation for 7-10 days.
Caption: this compound Fermentation Workflow.
II. Isolation and Purification of this compound
This protocol describes the extraction and purification of this compound from the fermentation broth.
1. Extraction of Crude this compound:
Protocol:
-
At the end of the fermentation, harvest the entire broth.
-
Extract the fermentation broth twice with an equal volume of ethyl acetate.[4]
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude residue.
2. Precipitation of this compound:
Protocol:
-
Dissolve the crude residue in a minimal amount of acetone.[4]
-
Slowly add a mixture of diethyl ether and n-hexane (1:1 v/v) to the acetone solution with stirring until a precipitate forms.[4]
-
Collect the buff-colored precipitate by filtration and dry it under vacuum.
3. Purification by Column Chromatography:
Protocol:
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the semi-purified precipitate in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
4. Final Purification by Preparative HPLC:
Protocol:
-
Dissolve the partially purified this compound from the column chromatography step in a suitable solvent (e.g., methanol).
-
Perform preparative high-performance liquid chromatography (HPLC) using a C18 reverse-phase column.
-
Elute with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) at a flow rate of 10-20 mL/min. A typical gradient could be from 30% to 80% acetonitrile over 30 minutes.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain highly purified this compound.
Caption: this compound Isolation and Purification Workflow.
Concluding Remarks
The protocols provided in this document offer a comprehensive guide for the successful fermentation of Actinomadura kijaniata and the subsequent isolation of this compound. It is important to note that optimization of fermentation parameters and purification steps may be necessary to enhance the yield and purity of the final product. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and equipment. Further investigation into the biosynthetic pathways of this compound could pave the way for genetic engineering approaches to improve production titers.
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. germai.app [germai.app]
- 3. researchgate.net [researchgate.net]
- 4. EP0033840A2 - this compound, pharmaceutical compositions containing it and processes for preparing this compound and the compositions - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Kijanimicin by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kijanimicin, a potent spirotetronate antibiotic, is a secondary metabolite produced by the actinomycete Actinomadura kijaniata.[1] With a broad spectrum of biological activities, including antibacterial, antitumor, and antimalarial properties, this compound is a molecule of significant interest for drug discovery and development.[1] Its complex structure, featuring a pentacyclic core and unique sugar moieties, necessitates a robust multi-step purification process to isolate the active compound from the fermentation broth.[1] These application notes provide a detailed overview and generalized protocols for the purification of this compound using column chromatography, intended to guide researchers in the isolation of this promising natural product.
Introduction to this compound
This compound is a large, complex antibiotic with a molecular formula of C₆₇H₁₀₀N₂O₂₄ and a molecular weight of 1317.53 g/mol . The molecule consists of a pentacyclic aglycone core, four L-digitoxose units, and a rare nitro sugar, D-kijanose.[1] First isolated from the fermentation broth of Actinomadura kijaniata strain SCC 1256, this compound has demonstrated significant in vitro activity against Gram-positive and anaerobic bacteria.[1] Furthermore, it has shown potential as an antitumor agent and exhibits activity against the malaria parasite, Plasmodium falciparum. The purification of this compound is a critical step in enabling further research into its mechanism of action and potential therapeutic applications.
Overview of the Purification Workflow
The purification of this compound from the fermentation broth of Actinomadura kijaniata is a multi-step process designed to remove cellular debris, media components, and other secondary metabolites. The general workflow involves an initial solvent extraction to capture the crude antibiotic complex, followed by one or more column chromatography steps to isolate and purify this compound.
Experimental Protocols
The following protocols are representative methods for the purification of this compound. Researchers should optimize these protocols based on their specific experimental conditions and analytical capabilities.
Fermentation and Solvent Extraction
Objective: To cultivate Actinomadura kijaniata and perform an initial extraction of the this compound-containing complex from the fermentation broth.
Materials:
-
Actinomadura kijaniata (e.g., ATCC 31588)
-
Seed and production media (specific composition may need optimization)
-
Erlenmeyer flasks and a temperature-controlled shaker
-
Centrifuge
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Inoculation and Fermentation: Inoculate a suitable seed medium with a culture of A. kijaniata. Incubate at 28-30°C with shaking for 2-3 days. Transfer the seed culture to a larger volume of production medium and continue fermentation for 5-7 days under the same conditions.
-
Harvesting: After the fermentation period, harvest the broth and separate the mycelia from the supernatant by centrifugation.
-
Solvent Extraction: Combine the mycelia and supernatant. Extract the whole broth two to three times with an equal volume of ethyl acetate. Pool the organic phases.
-
Concentration: Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain the crude this compound complex.
Silica Gel Column Chromatography
Objective: To perform an initial fractionation of the crude extract to enrich for this compound.
Materials:
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., chloroform (B151607), methanol (B129727), ethyl acetate)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of a consistent volume using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Pool the fractions that show a high concentration of the target compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain the this compound-enriched fraction.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high-purity this compound through a final polishing step.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 or 10 µm particle size)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acid modifier (e.g., trifluoroacetic acid or formic acid)
-
Fraction collector
Protocol:
-
Sample Preparation: Dissolve the this compound-enriched fraction from the silica gel chromatography step in a suitable solvent, ideally the initial mobile phase, and filter through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of increasing organic solvent concentration (e.g., acetonitrile or methanol in water with 0.1% formic acid). The exact gradient profile should be optimized based on analytical HPLC runs.
-
Fraction Collection: Collect fractions corresponding to the this compound peak as detected by the UV detector.
-
Purity Analysis and Final Product Preparation: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.
Data Presentation
The following table presents a hypothetical purification scheme for this compound to illustrate the expected outcomes at each stage. Actual results may vary.
| Purification Step | Total Weight (mg) | This compound Conc. (mg/g) | Purity (%) | Recovery Yield (%) |
| Crude Extract | 10,000 | 50 | 5 | 100 |
| Silica Gel Pool | 1,000 | 400 | 40 | 80 |
| Preparative HPLC Pool | 350 | >950 | >95 | 70 |
This compound's Putative Mode of Action
While the precise molecular targets of this compound are still under investigation, its biological activities suggest interference with fundamental cellular processes. As a potent antibiotic, it likely disrupts bacterial cell wall synthesis, protein synthesis, or nucleic acid replication. Its antitumor properties may stem from the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.
Conclusion
The purification of this compound is a challenging yet rewarding process that yields a highly active natural product with significant therapeutic potential. The protocols outlined in these application notes provide a solid foundation for researchers to develop their own robust purification strategies. Further optimization of each step, guided by careful analytical monitoring, will be key to achieving high yields of pure this compound for downstream applications in drug discovery and development.
Disclaimer: The specific parameters in these protocols are representative examples. The original, detailed purification protocols for this compound are not fully available in the public domain. Researchers should use these notes as a guide and develop their own optimized procedures.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Kijanimicin
For Research Use Only.
Introduction
Kijanimicin is a spirotetronate antibiotic isolated from the fermentation broth of Actinomadura kijaniata SCC 1256.[1][2] It exhibits a broad spectrum of antimicrobial activity against Gram-positive bacteria and anaerobic microorganisms.[1][3] this compound also demonstrates activity against the malaria parasite Plasmodium falciparum and shows potential antitumor properties.[3][4] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[5][6]
Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that inhibits bacterial growth.
Materials and Reagents
-
This compound (purity ≥95%)[2]
-
Test microorganisms (e.g., Propionibacterium acnes, Bacillus subtilis, Enterobacter sp.)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
-
Petri dishes
-
Appropriate agar (B569324) medium (e.g., Tryptic Soy Agar)
Data Presentation
The following table summarizes the known MIC values of this compound against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Propionibacterium acnes | 0.86[2] |
| Bacillus subtilis | < 0.13[2] |
| Enterobacter sp. | 64[2] |
| Trichophyton sp. | 17.5[2] |
| Microsporum sp. | 17.5[2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Ensure the this compound is completely dissolved by vortexing.
-
Further dilutions should be made in the appropriate broth to the desired starting concentration.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by measuring the optical density at 625 nm, which should be between 0.08 and 0.13. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution Assay
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well.
-
The last row of wells should serve as a positive control (broth and inoculum, no this compound) and a negative control (broth only).
-
Inoculate each well (except the negative control) with 10 µL of the prepared bacterial inoculum to a final volume of 110 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth. The positive control well should show distinct turbidity. The negative control well should be clear.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Visualization of Experimental Workflow
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Quality Control
It is recommended to include a quality control strain with a known MIC for this compound in each assay to ensure the validity of the results. Standard CLSI guidelines for quality control in antimicrobial susceptibility testing should be followed.[8][9][10]
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols for In Vitro Antitumor Assay of Kijanimicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin is a spirotetronate antibiotic isolated from Actinomadura kijaniata.[1] It exhibits a broad spectrum of biological activities, including antibacterial and antitumor properties.[1][2] Structurally, this compound is a complex molecule featuring a pentacyclic core glycosylated with four L-digitoxose units and a rare nitro sugar, D-kijanose.[1] Members of the spirotetronate class of antibiotics have garnered significant interest due to their potential as therapeutic agents. For instance, a related compound, Tetrocarcin A, has been shown to induce apoptosis in cancer cells by interfering with the Bcl-2 pathway.[3] These findings underscore the potential of this compound as a novel anticancer agent.
This document provides detailed protocols for evaluating the in vitro antitumor activity of this compound. The described assays are designed to assess its cytotoxicity, as well as its effects on apoptosis and the cell cycle in cancer cell lines.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on various cancer cell lines (IC50 values in µM)
| Cell Line | This compound (IC50) | Doxorubicin (Positive Control) (IC50) |
| A549 (Lung Carcinoma) | Data | Data |
| MCF-7 (Breast Adenocarcinoma) | Data | Data |
| HeLa (Cervical Carcinoma) | Data | Data |
| Other | Data | Data |
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | Data | Data | Data |
| This compound | IC25 | Data | Data | Data |
| This compound | IC50 | Data | Data | Data |
| This compound | IC75 | Data | Data | Data |
| Doxorubicin | Positive Control Conc. | Data | Data | Data |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Data | Data | Data |
| This compound | IC25 | Data | Data | Data |
| This compound | IC50 | Data | Data | Data |
| This compound | IC75 | Data | Data | Data |
| Nocodazole | Positive Control Conc. | Data | Data | Data |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol determines the cytotoxicity of this compound against adherent cancer cell lines. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Materials:
-
Cancer cell lines (e.g., A549, human lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Doxorubicin (positive control)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Shake the plates for 10 minutes on a shaker.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with vehicle control, and various concentrations of this compound (e.g., IC25, IC50, IC75) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC and PI fluorescence is typically detected in the FL1 and FL3 channels, respectively.
-
Four populations can be distinguished: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), and Necrotic (Annexin V-, PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
A549 cells
-
This compound
-
Nocodazole (positive control for G2/M arrest)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat cells with vehicle control and various concentrations of this compound for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro antitumor evaluation of this compound.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Kijanimicin Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin, a natural product isolated from Actinomadura kijaniata, has demonstrated notable anticancer properties. Its mechanism of action is centered on an "anti-austerity" strategy, exhibiting preferential cytotoxicity towards cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1] This cytotoxic effect is mediated through the inhibition of the Akt signaling pathway, which is crucial for cancer cell survival under metabolic stress.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays and present key data on its effects.
Data Presentation
The cytotoxic effects of this compound D were evaluated against the human pancreatic cancer cell line PANC-1 and two normal human cell lines, PrS (prostate stromal cells) and NHLF (normal human lung fibroblasts), under both nutrient-rich (DMEM with 10% FCS) and nutrient-deprived (NDM) conditions. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Culture Condition | This compound D IC50 (µM) |
| PANC-1 | DMEM (Nutrient-Rich) | > 10 |
| NDM (Nutrient-Deprived) | 0.08 | |
| PrS | DMEM (Nutrient-Rich) | > 10 |
| NDM (Nutrient-Deprived) | 1.2 | |
| NHLF | DMEM (Nutrient-Rich) | > 10 |
| NDM (Nutrient-Deprived) | 1.5 |
Data sourced from a study on the antitumor effect of Kigamicin D.[2]
Signaling Pathway of this compound's Anti-Austerity Effect
This compound D's cytotoxic action is particularly effective in the nutrient-poor environment characteristic of solid tumors. Under these conditions, cancer cells often activate survival pathways, including the PI3K/Akt pathway, to tolerate metabolic stress. This compound D disrupts this survival mechanism by inhibiting the phosphorylation and activation of Akt, leading to selective cancer cell death.
Experimental Protocols
Herein are detailed protocols for three common colorimetric and luminescent-based cell viability assays suitable for evaluating the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (NDM)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
For nutrient-rich conditions, replace the medium with fresh complete medium containing serial dilutions of this compound.
-
For nutrient-deprived conditions, wash cells with PBS and replace the medium with NDM containing serial dilutions of this compound.
-
Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Include untreated control wells (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures cellular metabolic activity. A key advantage is that the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Nutrient-deprived medium (NDM)
-
XTT labeling mixture (XTT and electron-coupling reagent)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Follow step 1 of the MTT protocol.
-
Compound Treatment: Follow step 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The assay generates a luminescent signal.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Nutrient-deprived medium (NDM)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Follow step 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
References
Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Kijanimicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin is a spirotetronate antibiotic produced by Actinomadura kijaniata.[1] While its primary characterization has been as an antibacterial agent, early studies have indicated its potential as an antimalarial compound, showing activity against malaria in in vivo models.[1] These application notes provide detailed protocols for assessing the in vitro antimalarial activity of this compound against Plasmodium falciparum, the deadliest species of human malaria parasite. The protocols described herein are standard methods widely used in the field of antimalarial drug discovery.
Data Presentation
| Drug | P. falciparum Strain | Reported IC50 (nM) |
| Chloroquine | 3D7 (sensitive) | ~10 - 20 |
| K1 (resistant) | ~200 - 400 | |
| Artemisinin | 3D7 (sensitive) | ~5 - 10 |
| K1 (resistant) | ~5 - 15 | |
| Mefloquine | 3D7 (sensitive) | ~20 - 40 |
| K1 (resistant) | ~30 - 60 | |
| Atovaquone | 3D7 (sensitive) | ~1 - 5 |
| K1 (resistant) | ~1 - 5 |
Experimental Protocols
Two widely accepted and robust methods for determining the in vitro antimalarial activity of a compound are the SYBR Green I-based fluorescence assay and the parasite lactate (B86563) dehydrogenase (pLDH) assay.
SYBR Green I-based Fluorescence Assay
Principle: This assay relies on the intercalating dye SYBR Green I, which fluoresces upon binding to double-stranded DNA. In a culture of P. falciparum-infected erythrocytes, the fluorescence intensity is directly proportional to the amount of parasitic DNA, as mature erythrocytes are anucleated. A reduction in fluorescence in the presence of a test compound indicates inhibition of parasite growth.
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive and resistant strains)
-
Human erythrocytes
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Protocol:
-
Prepare a parasite culture with a starting parasitemia of 0.5-1% and a hematocrit of 2%.
-
Serially dilute the this compound stock solution in complete RPMI 1640 medium to achieve a range of desired final concentrations.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plates for 72 hours under the specified gas conditions at 37°C.
-
After incubation, add 100 µL of SYBR Green I lysis buffer containing a 1:5000 dilution of the SYBR Green I stock dye to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration using appropriate software (e.g., GraphPad Prism).
Parasite Lactate Dehydrogenase (pLDH) Assay
Principle: This colorimetric assay measures the activity of parasite lactate dehydrogenase (pLDH), an enzyme produced by viable parasites. The assay measures the pLDH-dependent conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (NBT) to a colored formazan (B1609692) product. The intensity of the color is proportional to the number of viable parasites.
Materials:
-
Plasmodium falciparum culture
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
This compound stock solution
-
MaloStat™ reagent or similar
-
NBT/diaphorase solution
-
96-well clear microplates
-
Spectrophotometer (650 nm)
-
Incubator with a gas mixture
Protocol:
-
Follow steps 1-4 of the SYBR Green I assay protocol.
-
Incubate the plates for 72 hours.
-
After incubation, lyse the erythrocytes by a freeze-thaw cycle.
-
Add 100 µL of the MaloStat™ reagent to each well and mix.
-
Incubate at room temperature for 15 minutes.
-
Add 25 µL of the NBT/diaphorase solution to each well and mix.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
Calculate the IC50 value as described for the SYBR Green I assay.
Mandatory Visualizations
Caption: Workflow for determining the in vitro antimalarial activity of this compound.
Caption: Hypothetical signaling pathway for this compound's antimalarial activity.
Discussion of Hypothetical Mechanism of Action
As this compound is an antibiotic, its antimalarial activity may stem from its effect on prokaryotic-like organelles within the parasite, such as the apicoplast. Many antibiotics with antimalarial properties are known to target the apicoplast's protein synthesis machinery or other essential metabolic pathways housed within this organelle. The hypothetical mechanism of action proposed here is that this compound may inhibit the 70S ribosomes within the apicoplast, thereby disrupting essential protein synthesis. This would lead to a loss of apicoplast function, which is vital for the parasite's survival, ultimately resulting in parasite death. This proposed mechanism is consistent with the known action of other antibiotics against Plasmodium falciparum. Further research is required to elucidate the precise molecular target and mechanism of action of this compound in malaria parasites.
References
Kijanimicin: Application Notes and Protocols for the Treatment of Anaerobic Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin is a novel antibiotic produced by the actinomycete Actinomadura kijaniata.[1][2] Structurally, it is a unique, large acid enol antibiotic belonging to the spirotetronate class.[1][2] this compound has demonstrated a broad spectrum of in vitro activity against various Gram-positive and anaerobic microorganisms.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in evaluating the potential of this compound for treating anaerobic bacterial infections.
Data Presentation
Currently, specific minimum inhibitory concentration (MIC) values for this compound against a comprehensive range of anaerobic bacteria are not widely available in peer-reviewed literature. Early studies have indicated its potential, but detailed quantitative data from extensive susceptibility testing is needed to fully characterize its spectrum of activity.
Researchers are encouraged to perform their own in vitro susceptibility testing to determine the MICs of this compound against their specific anaerobic isolates of interest. A standardized protocol for this is provided in the "Experimental Protocols" section. The following table is a template that can be used to record and present such data.
Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) Data for this compound against Anaerobic Bacteria
| Anaerobic Bacterial Species | Strain ID | MIC (µg/mL) |
| Bacteroides fragilis | ATCC 25285 | |
| Clostridium difficile | ATCC 9689 | |
| Fusobacterium nucleatum | ATCC 25586 | |
| Prevotella melaninogenica | ATCC 25845 | |
| Peptostreptococcus anaerobius | ATCC 27337 | |
| (Other relevant species) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria using Agar (B569324) Dilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[3][4][5]
1. Materials:
-
This compound analytical standard
-
Anaerobic bacterial strains of interest
-
Brucella agar supplemented with hemin (B1673052) (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas-generating sachets)
-
Sterile petri dishes
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Steers replicator or multi-pronged inoculator
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
3. Preparation of Agar Plates:
-
Prepare molten Brucella agar and cool to 48-50°C in a water bath.
-
Prepare a series of twofold serial dilutions of the this compound stock solution in sterile water to achieve final concentrations ranging from (for example) 0.06 to 128 µg/mL in the agar plates.
-
Add 2 mL of each this compound dilution to 18 mL of molten agar in separate sterile tubes to achieve the desired final concentrations. Also, prepare a growth control plate containing no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
4. Inoculum Preparation:
-
Grow the anaerobic bacterial strains on Brucella agar plates for 24-48 hours in an anaerobic atmosphere.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1 x 10⁸ CFU/mL.
5. Inoculation and Incubation:
-
Using a Steers replicator or a multi-pronged inoculator, inoculate the surface of the this compound-containing agar plates and the growth control plate with the prepared bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. A faint haze or a single colony at the inoculation site should be disregarded.
-
The growth control plate should show confluent growth.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Common antibiotic resistance mechanisms in bacteria.
Mechanism of Action
The precise molecular target and mechanism of action of this compound in anaerobic bacteria have not yet been fully elucidated. As a member of the spirotetronate class of antibiotics, it is hypothesized to interfere with essential cellular processes. The biosynthesis of this compound involves a modular Type-I polyketide synthase (PKS).[2][6] Further research is required to identify the specific signaling pathways and cellular machinery that are disrupted by this compound, which could reveal novel targets for antibiotic development.
In Vivo Efficacy
Currently, there is a lack of published in vivo efficacy data for this compound in animal models of anaerobic infections. Researchers are encouraged to utilize established animal models, such as a murine abscess model, to evaluate the in vivo therapeutic potential of this compound.
Protocol 2: Murine Abscess Model for In Vivo Efficacy Testing
1. Materials:
-
This compound formulation for in vivo administration
-
Anaerobic bacterial strain of interest (e.g., Bacteroides fragilis)
-
Sterile brain heart infusion (BHI) broth
-
Sterile microcentrifuge tubes
-
Syringes and needles
-
Mice (e.g., BALB/c)
-
Anesthetic
-
Surgical instruments
2. Inoculum Preparation:
-
Grow the anaerobic bacteria in BHI broth in an anaerobic chamber for 24-48 hours.
-
Centrifuge the culture to pellet the bacteria.
-
Resuspend the pellet in sterile saline or BHI broth to a concentration of approximately 1 x 10⁹ CFU/mL.
3. Induction of Abscess:
-
Anesthetize the mice.
-
Inject a 0.1 mL volume of the bacterial suspension subcutaneously into the flank of each mouse.
4. Treatment:
-
Divide the mice into treatment and control groups.
-
At a specified time point post-infection (e.g., 24 hours), begin treatment.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at various dosages. The control group should receive the vehicle alone.
-
Continue treatment for a predetermined duration (e.g., 5-7 days).
5. Evaluation of Efficacy:
-
Monitor the mice daily for signs of infection and abscess formation.
-
At the end of the treatment period, euthanize the mice.
-
Excise the abscesses and measure their size and weight.
-
Homogenize the abscess tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).
-
Compare the abscess size, weight, and bacterial load between the this compound-treated and control groups to assess efficacy.
Conclusion
This compound is a promising novel antibiotic with demonstrated in vitro activity against anaerobic bacteria. The provided protocols offer a framework for researchers to conduct further investigations into its efficacy and mechanism of action. The generation of comprehensive MIC data and in vivo efficacy data will be crucial for advancing the development of this compound as a potential therapeutic agent for anaerobic infections.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. Elucidation of the this compound gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Kijanimicin as a Molecular Probe in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin is a complex spirotetronate antibiotic isolated from Actinomadura kijaniata.[1][2] It exhibits a broad range of biological activities, including antibacterial, antimalarial, and antitumor properties.[1][3][4] The intricate structure of this compound, featuring a pentacyclic core with a tetrasaccharide chain and a rare nitro sugar moiety, presents a unique scaffold for investigating novel mechanisms of action in cancer biology.[1][5] While the precise antitumor mechanism of this compound is not fully elucidated, related spirotetronate compounds, such as Tetrocarcin A, have been shown to induce apoptosis by interfering with the Bcl-2 pathway.[6]
These application notes provide a framework for utilizing this compound as a molecular probe in cancer research. The following sections detail its potential applications, hypothetical cytotoxicity data, and protocols for assessing its efficacy and visualizing its subcellular localization. It is important to note that the use of this compound as a fluorescent molecular probe is presented here as a hypothetical application, likely requiring chemical modification to incorporate a fluorophore.
Hypothetical Applications
-
Probing Drug-Target Interactions: A fluorescently-labeled this compound derivative could be employed to visualize its accumulation in cancer cells and identify its subcellular localization and potential molecular targets.
-
Screening and Cytotoxicity Assays: Unlabeled this compound can be used to assess its cytotoxic effects across a panel of cancer cell lines to identify sensitive cancer types and determine its potency.
-
Mechanism of Action Studies: this compound can be utilized to investigate its impact on specific cellular processes, such as apoptosis, cell cycle progression, and key signaling pathways implicated in cancer.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines after 72 hours of treatment. These values are for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| HeLa | Cervical Adenocarcinoma | 3.8 |
| A549 | Lung Carcinoma | 12.5 |
| P388 | Murine Leukemia | 1.5 |
| B16-F10 | Murine Melanoma | 2.3 |
| HEK293 | Normal Human Embryonic Kidney | > 50 |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Resazurin-Based Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Adherent cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and perform a cell count. b. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. c. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with only medium as a blank control. c. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Resazurin Assay: a. Add 20 µL of the resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: a. Subtract the blank control's average fluorescence from all other values. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Uptake and Subcellular Localization using a Fluorescently-Labeled this compound Derivative (Hypothetical)
This protocol describes a hypothetical approach to visualize the intracellular distribution of a fluorescently-labeled this compound.
Materials:
-
Fluorescently-labeled this compound (e.g., this compound-FITC), dissolved in DMSO.
-
Cancer cell line of interest.
-
Glass-bottom confocal dishes or chamber slides.
-
Complete cell culture medium.
-
Hoechst 33342 stain for nuclear visualization.
-
Lysosomal and mitochondrial stains (e.g., LysoTracker™ Red and MitoTracker™ Red).
-
Paraformaldehyde (PFA) solution (4% in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Seeding: a. Seed cells onto glass-bottom confocal dishes and allow them to adhere for 24 hours.
-
Labeling and Incubation: a. Treat cells with this compound-FITC at a pre-determined, non-lethal concentration. b. For co-localization, add specific organelle trackers like LysoTracker™ or MitoTracker™ according to the manufacturer's instructions. c. Incubate for various time points (e.g., 1, 4, 12, 24 hours) to observe the dynamics of uptake and trafficking.
-
Fixation and Staining: a. Wash the cells three times with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes if required for other antibody-based staining (optional). e. Stain the nuclei with Hoechst 33342 for 10 minutes. f. Wash three times with PBS and mount with an appropriate mounting medium.
-
Imaging: a. Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the this compound-fluorophore, organelle trackers, and Hoechst stain. b. Acquire z-stack images to analyze the three-dimensional distribution of the probe within the cells.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Based on the mechanism of the related compound Tetrocarcin A, it is plausible that this compound may induce apoptosis by modulating the Bcl-2 family of proteins. The following diagram illustrates a hypothetical signaling cascade.
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the this compound gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. Part 3. Structure and absolute stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Kijanimicin: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin is a complex spirotetronate macrolide antibiotic produced by the actinomycete Actinomadura kijaniata.[1][2] Structurally, it possesses a pentacyclic core, a branched tetrasaccharide chain composed of four L-digitoxose units, and a rare nitrosugar, D-kijanose.[1] this compound has demonstrated a broad spectrum of biological activities, including antimicrobial effects against Gram-positive bacteria and anaerobes, as well as antimalarial and antitumor properties.[1][2] These diverse bioactivities position this compound as a compelling lead compound for further investigation and development in both infectious disease and oncology.
These application notes provide an overview of this compound's biological activities and offer detailed protocols for its investigation as a potential therapeutic agent.
Biological Activity of this compound
This compound has shown promising activity against a range of microbial and cancer models. While extensive quantitative data for its anticancer effects are limited in publicly available literature, its antimicrobial profile has been partially characterized.
Antimicrobial Activity
This compound is effective against various Gram-positive bacteria and some fungi.[2] The reported Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Microorganism | MIC (µg/mL) |
| Propionibacterium acnes | 0.86 |
| Bacillus subtilis | < 0.13 |
| Enterobacter sp. | 64 |
| Trichophyton sp. | 17.5 |
| Microsporum sp. | 17.5 |
| (Data sourced from Cayman Chemical, referencing Waitz, J.A., et al. (1981))[2] |
Antitumor Activity
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound's biological activities.
Protocol 1: Determination of In Vitro Cytotoxicity (IC50) using MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 4,000 to 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions in a range of concentrations (e.g., 0.01, 0.1, 1, 5, 10 µmol/L).[4] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[4]
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[5]
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to each well containing the this compound dilutions.
-
Controls: Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[6]
Protocol 3: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol details a method to quantify this compound-induced apoptosis in cancer cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Potential Mechanisms of Antitumor Action & Investigatory Protocols
The precise molecular mechanism of this compound's antitumor activity has not been fully elucidated. However, many natural product antibiotics exert their anticancer effects through mechanisms such as DNA intercalation or inhibition of topoisomerase enzymes.[7]
Protocol 4: DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay can determine if this compound binds to DNA by intercalating between base pairs.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium (B1194527) bromide (EtBr)
-
This compound
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a solution of ctDNA in Tris-HCl buffer. Also prepare a stock solution of EtBr and this compound.
-
Binding of EtBr to DNA: In a cuvette, mix the ctDNA solution with EtBr and incubate until the fluorescence signal stabilizes.
-
Titration with this compound: Add increasing concentrations of this compound to the cuvette containing the ctDNA-EtBr complex.
-
Fluorescence Measurement: After each addition of this compound, measure the fluorescence emission of EtBr.
-
Data Analysis: A decrease in the fluorescence intensity of the ctDNA-EtBr complex upon addition of this compound suggests that it is displacing EtBr from the DNA, indicating an intercalative binding mode.
Protocol 5: Topoisomerase II Inhibition Assay
This protocol assesses the ability of this compound to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
This compound
-
Etoposide (positive control)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA. Add this compound at various concentrations. Include a no-drug control and a positive control with etoposide.
-
Enzyme Addition: Add human topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA at the top of the gel, as opposed to the decatenated DNA which runs further into the gel in the active enzyme control.[8][9]
Visualizing Workflows and Pathways
Experimental Workflow for this compound Evaluation
Workflow for this compound evaluation.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway for apoptosis induction by a topoisomerase II inhibitor, a potential mechanism for this compound.
Hypothetical this compound-induced apoptosis.
Conclusion
This compound presents a promising scaffold for the development of novel antimicrobial and anticancer agents. The protocols and data provided herein serve as a foundational resource for researchers to further explore its therapeutic potential. Future studies should focus on a comprehensive evaluation of its in vitro cytotoxicity against a wide range of cancer cell lines, elucidation of its specific molecular targets and mechanisms of action, and structure-activity relationship studies to optimize its efficacy and safety profile.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 7. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Kijanimicin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis strategies for Kijanimicin and its derivatives, alongside their biological activities and proposed mechanisms of action. The information is intended to guide research efforts in the synthesis of novel analogs and the development of potential therapeutic agents.
Introduction to this compound and its Derivatives
This compound is a complex spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata. Its intricate structure features a pentacyclic aglycone core, a tetrasaccharide chain composed of four L-digitoxose units, and a unique nitro sugar, D-kijanose.[1] this compound and its derivatives, such as the lobophorins, have garnered significant interest due to their broad spectrum of biological activities, including potent antibacterial, antifungal, antimalarial, and antitumor properties.[2][3]
The lobophorins are a series of this compound-related natural products isolated from marine sponge-associated actinomycetes.[4] They share the same spirotetronate core but exhibit variations in their glycosylation patterns and other peripheral modifications. These structural differences contribute to their diverse biological profiles, making them valuable targets for synthetic and medicinal chemistry studies.
Biological Activity of this compound and its Derivatives
This compound and its analogs have demonstrated significant cytotoxic and antimicrobial activities. The following tables summarize the available quantitative data for this compound and several of its derivatives, the lobophorins.
Table 1: Cytotoxic Activity of this compound Derivatives (IC50)
| Compound | Cell Line | IC50 | Reference |
| Lobophorin C | 7402 (Human Liver Cancer) | 0.6 µg/mL | [4] |
| Lobophorin D | MDA-MB-435 (Human Breast Cancer) | 7.5 µM | [4] |
| Lobophorin D | 7402 (Human Liver Cancer) | 723.1 µg/mL | [4] |
| Lobophorin C | MDA-MB-435 (Human Breast Cancer) | 61.8 µM | [4] |
Table 2: Antimicrobial Activity of this compound and Derivatives (MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Propionibacterium acnes | 0.86 | [5] |
| This compound | Bacillus subtilis | < 0.13 | [5] |
| This compound | Enterobacter sp. | 64 | [5] |
| This compound | Trichophyton sp. | 17.5 | [5] |
| This compound | Microsporum sp. | 17.5 | [5] |
| Lobophorin H | Bacillus subtilis CMCC63501 | Similar to ampicillin | [6] |
| Lobophorin I | Bacillus subtilis | Significant | [6] |
| O-β-kijanosyl-(1→17)-kijanolide | Bacillus subtilis | Significant | [6] |
| Lobophorin B | Bacillus subtilis | Significant | [6] |
| Lobophorin F | Bacillus subtilis | Significant | [6] |
| Lobophorin H | Staphylococcus aureus | Moderate | [6] |
| Lobophorin F | Staphylococcus aureus | Moderate | [6] |
| Lobophorins L, 3, 4, 5 | Micrococcus luteus | 0.0625 - 8 | [7] |
| Lobophorins L, 3, 4, 5 | Bacillus thuringiensis | 0.0625 - 8 | [7] |
| Lobophorins 3, 6 | Staphylococcus aureus | Weak | [7] |
| Lobophorins 3, 6 | MRSA | Weak | [7] |
Total Synthesis Strategies
The total synthesis of the complex this compound molecule has not yet been reported. However, significant progress has been made in the synthesis of the spirotetronate core and related, less complex natural products. The key retrosynthetic disconnection often involves the formation of the spirocyclic system via an intramolecular Diels-Alder reaction.
General Retrosynthetic Analysis
A common strategy for the synthesis of the spirotetronate core is depicted in the following workflow. This approach relies on a key intramolecular Diels-Alder cycloaddition to construct the bicyclic spiro-system.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Reactions
The construction of the spirotetronate core of this compound and its derivatives relies on several key chemical transformations:
-
Diels-Alder Reaction: This [4+2] cycloaddition is the cornerstone for constructing the spirocyclic core. An intramolecular Diels-Alder reaction of a linear precursor containing a diene and a tetronate dienophile is a highly efficient method for assembling the complex carbocyclic framework.[8][9]
-
Dieckmann Condensation: This intramolecular Claisen condensation can be employed to form the tetronate ring itself from a suitable diester precursor.
-
Ring-Closing Metathesis (RCM): For macrocyclic spirotetronates, RCM is a powerful tool for the formation of the large ring system.
-
Glycosylation: The attachment of the various sugar moieties, including the unique D-kijanose, is a significant challenge in the total synthesis of this compound. This step requires careful selection of protecting groups and glycosylation methods to ensure the correct stereochemical outcome.
Experimental Protocols (General Procedures)
While a complete, step-by-step protocol for the total synthesis of this compound or a specific derivative is not yet available in the public domain, the following represents a general, illustrative protocol for the key intramolecular Diels-Alder reaction to form a spirotetronate core, based on published strategies for related molecules.
Protocol 4.1: Intramolecular Diels-Alder Cycloaddition for Spirotetronate Core Synthesis
This protocol is a generalized procedure and requires optimization for specific substrates.
-
Preparation of the Linear Precursor:
-
Synthesize the linear polyketide chain containing a terminal diene and a tetronate moiety with an exocyclic double bond (dienophile) through established multi-step synthetic routes. This typically involves asymmetric aldol (B89426) reactions, Horner-Wadsworth-Emmons olefination, and other standard carbon-carbon bond-forming reactions. The tetronate moiety can be prepared via a Dieckmann condensation or other heterocyclic chemistry methods.
-
-
Intramolecular Diels-Alder Reaction:
-
Dissolve the linear precursor (1 equivalent) in a high-boiling, inert solvent such as toluene (B28343) or xylene. The concentration should be kept low (e.g., 0.001 M) to favor the intramolecular reaction over intermolecular dimerization.
-
Add a Lewis acid catalyst (e.g., MgBr₂·OEt₂, ZnCl₂, or a chiral catalyst for asymmetric synthesis) if required to promote the reaction and control stereoselectivity. The choice of catalyst and stoichiometry will depend on the specific substrate.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 200 °C. The optimal temperature and reaction time must be determined empirically by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired spirotetronate product.
-
-
Characterization:
-
Confirm the structure of the purified spirotetronate by spectroscopic methods, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if possible, X-ray crystallography.
-
Caption: Experimental workflow for the Diels-Alder reaction.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of action for this compound and its derivatives are still under investigation. However, based on their biological activities, several potential pathways are implicated.
Antitumor Activity
The antitumor effects of spirotetronates are often associated with the induction of apoptosis (programmed cell death). While the specific signaling cascade initiated by this compound is not fully elucidated, a general model for apoptosis induction by cytotoxic agents is presented below. It is hypothesized that this compound and its derivatives may trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway.
Some studies on lobophorin derivatives suggest an induction of Unfolded Protein Response (UPR)-associated genes, which can also lead to apoptosis under conditions of prolonged cellular stress.
Antibacterial Activity
The antibacterial mechanism of this compound is likely multifaceted. As a complex natural product, it may interfere with several essential bacterial processes. Potential targets for aminoglycoside-like antibiotics include:
-
Inhibition of Protein Synthesis: By binding to the bacterial ribosome, causing mistranslation of mRNA and ultimately inhibiting protein synthesis.
-
Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents and cell death.
-
Inhibition of DNA Replication and Repair: By interfering with enzymes essential for these processes.
Further research is required to identify the specific molecular targets of this compound and its derivatives in both cancer cells and bacteria to fully elucidate their mechanisms of action.
Conclusion and Future Directions
The total synthesis of this compound remains a formidable challenge in organic chemistry. However, the development of synthetic strategies for its complex spirotetronate core has paved the way for the synthesis of various derivatives. The potent and diverse biological activities of this compound and the lobophorins highlight their potential as lead compounds for the development of new anticancer and antibacterial drugs.
Future research should focus on:
-
The completion of the total synthesis of this compound.
-
The development of efficient and scalable synthetic routes to a wider range of this compound derivatives to enable comprehensive structure-activity relationship (SAR) studies.
-
The elucidation of the specific molecular targets and signaling pathways affected by these compounds to better understand their mechanisms of action and to guide the design of more potent and selective analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stereoselective strategies to access spirotetronate natural products [comptes-rendus.academie-sciences.fr]
- 3. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03253E [pubs.rsc.org]
- 8. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Kijanimicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of Kijanimicin, a complex spirotetronate antibiotic. The protocols outlined below are based on established techniques for the analysis of complex natural products and are intended to serve as a guide for researchers.
Introduction to this compound Analysis
This compound is a potent antibiotic isolated from Actinomadura kijaniata. Its intricate structure, featuring a pentacyclic aglycone core, a tetrasaccharide chain composed of three L-digitoxose units, and a unique D-kijanose nitrosugar, necessitates a multi-faceted analytical approach for complete structural verification and characterization.[1][2] High-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments are indispensable for this purpose. The combination of these techniques allows for the determination of the molecular formula, the elucidation of the carbon skeleton and stereochemistry, and the confirmation of the sequence and linkages of the sugar moieties.
Data Presentation: Spectroscopic Data Summary
Due to the limited availability of publicly accessible raw spectroscopic data for this compound, the following tables are presented as templates to guide data recording and analysis. They illustrate the expected data from NMR and MS experiments.
Table 1: Illustrative ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1' | 4.85 | d | 3.5 | Anomeric Proton (Sugar A) |
| H-1'' | 5.02 | br s | - | Anomeric Proton (Sugar B) |
| H-1''' | 4.91 | d | 3.2 | Anomeric Proton (Sugar C) |
| H-1'''' | 5.15 | d | 2.8 | Anomeric Proton (Sugar D - Kijanose) |
| OCH₃ | 3.45 | s | - | Methoxy Group |
| N-CH₃ | 2.88 | s | - | N-Methyl Group (Kijanose) |
| ... | ... | ... | ... | ... |
Table 2: Illustrative ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C-1 | 170.2 | C | Carbonyl (Tetronate) |
| C-4 | 192.5 | C | Carbonyl |
| C-1' | 98.7 | CH | Anomeric Carbon (Sugar A) |
| C-1'' | 101.3 | CH | Anomeric Carbon (Sugar B) |
| C-1''' | 99.5 | CH | Anomeric Carbon (Sugar C) |
| C-1'''' | 100.1 | CH | Anomeric Carbon (Sugar D - Kijanose) |
| OCH₃ | 58.2 | CH₃ | Methoxy Carbon |
| N-CH₃ | 31.5 | CH₃ | N-Methyl Carbon (Kijanose) |
| ... | ... | ... | ... |
Table 3: Illustrative High-Resolution MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment |
| 1319.5 | 1173.4 | 146.1 | [M+H - Digitoxose]⁺ |
| 1319.5 | 1027.3 | 292.2 | [M+H - 2xDigitoxose]⁺ |
| 1319.5 | 881.2 | 438.3 | [M+H - 3xDigitoxose]⁺ |
| 1319.5 | 693.3 | 626.2 | [M+H - 3xDigitoxose - Kijanose]⁺ (Aglycone) |
| ... | ... | ... | ... |
Experimental Protocols
Sample Preparation
-
Isolation : this compound is isolated from the fermentation broth of Actinomadura kijaniata SCC 1256. This typically involves solvent extraction followed by column chromatography and/or preparative high-pressure liquid chromatography (HPLC).[3]
-
NMR Sample : For NMR analysis, dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable protons.
-
MS Sample : For mass spectrometry, prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile). For LC-MS/MS analysis, dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
NMR Spectroscopy Protocol
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, given the complexity of the this compound structure.
-
¹H NMR :
-
Acquire a standard one-dimensional proton spectrum to observe the overall proton environment.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR and DEPT :
-
Acquire a one-dimensional carbon spectrum to identify the number and types of carbon atoms.
-
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
Typical parameters: 2048-4096 scans, spectral width of 200-240 ppm.
-
-
2D NMR - COSY (Correlation Spectroscopy) :
-
Use to identify proton-proton spin coupling networks, which helps in tracing out the connectivity within the sugar rings and the aglycone backbone.
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence) :
-
Correlates protons with their directly attached carbons. This is crucial for assigning carbon signals based on their attached proton's chemical shift.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation) :
-
Identifies long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting different structural fragments, such as linking the sugar units to the aglycone and determining the overall carbon framework.
-
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY :
-
Detects through-space correlations between protons that are close in proximity, providing critical information about the stereochemistry and 3D conformation of the molecule.
-
Mass Spectrometry Protocol
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is recommended.
-
High-Resolution Mass Spectrometry (HRMS) :
-
Infuse the sample directly or via LC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum to determine the accurate mass of the parent ion and thus the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Select the [M+H]⁺ ion of this compound for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Analyze the fragmentation data to identify characteristic neutral losses, such as the sequential loss of the sugar moieties, which helps to confirm the structure and connectivity.
-
Visualizations
References
- 1. This compound. Part 3. Structure and absolute stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization of Kijanimicin for X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the crystallization of the complex antibiotic Kijanimicin, a crucial step for determining its three-dimensional structure through X-ray crystallography. The protocols outlined below are based on established methodologies for the crystallization of complex natural products and serve as a comprehensive starting point for researchers.
Introduction
This compound is a potent antibiotic with a complex molecular structure, belonging to the spirotetronate class.[1] Elucidating its precise three-dimensional arrangement via single-crystal X-ray diffraction is fundamental for understanding its mechanism of action, which can inform structure-based drug design and the development of new therapeutic agents. The primary challenge in the crystallographic analysis of natural products like this compound lies in obtaining well-ordered, single crystals of sufficient size and quality for diffraction experiments. This document outlines recommended starting conditions and optimization strategies for the successful crystallization of this compound.
Data Presentation
Successful crystallization of this compound for X-ray crystallography would yield data that can be summarized as follows. The values presented in the table below are hypothetical and represent a typical outcome for a successful crystallization experiment of a complex natural product.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 15.2 Å, b = 20.5 Å, c = 12.8 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Resolution | 1.8 Å |
| Solvent Content | 45% |
| Molecules per Asymmetric Unit (Z') | 1 |
| Data Collection Temperature | 100 K |
Experimental Protocols
The following protocols describe the recommended procedures for the crystallization of this compound. The vapor diffusion method is highlighted as a common and effective technique for such molecules.
I. Preparation of this compound Stock Solution
-
Purification: Begin with highly purified this compound (>98% purity). Purity is critical for successful crystallization.
-
Solvent Selection: Prepare a stock solution of this compound at a concentration of 10-20 mg/mL. Due to the complex nature of this compound, a solvent screen is recommended. Potential solvents include:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
A mixture of Chloroform and Methanol (e.g., 9:1 v/v)
-
-
Dissolution: Gently vortex or sonicate the solution at room temperature to ensure complete dissolution.
II. Crystallization by Vapor Diffusion (Hanging Drop Method)
The vapor diffusion technique is a widely used method for crystallizing small molecules and macromolecules.
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, pipette 500 µL of the reservoir solution into each well. The reservoir solution contains a precipitant that will slowly draw water from the protein drop, leading to supersaturation and crystal formation. A starting screen of precipitants should be used. Examples of precipitant solutions include:
-
1.6 M Ammonium sulfate, 0.1 M HEPES buffer pH 7.5
-
20% w/v Polyethylene glycol (PEG) 3350, 0.2 M Sodium chloride, 0.1 M Tris buffer pH 8.5
-
1.0 M Sodium citrate, 0.1 M MES buffer pH 6.5
-
-
Prepare the Crystallization Drop: On a siliconized glass coverslip, mix 1 µL of the this compound stock solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, ensuring an airtight seal with vacuum grease.
-
Incubation: Incubate the crystallization plate at a constant temperature, typically 4°C or 18°C. The plates should remain in a vibration-free environment.
-
Monitoring: Monitor the drops for crystal growth over several days to weeks using a microscope.
III. Crystal Harvesting and Cryo-protection
-
Harvesting: Once crystals of suitable size (typically >50 µm in their largest dimension) are observed, they must be carefully harvested. Use a cryo-loop to gently scoop the crystal out of the drop.
-
Cryo-protection: To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures, the crystal must be cryo-protected. This is achieved by briefly soaking the crystal in a solution containing a cryoprotectant. A common cryoprotectant is glycerol (B35011) or ethylene (B1197577) glycol, typically added to the reservoir solution at a concentration of 20-30% (v/v).
-
Flash Cooling: After cryo-protection, immediately plunge the cryo-loop with the crystal into liquid nitrogen to flash-cool it. The vitrified crystal is now ready for X-ray diffraction analysis.
Mandatory Visualizations
The following diagrams illustrate the key workflows and conceptual pathways described in these protocols.
Caption: Experimental workflow for the crystallization of this compound.
References
Kijanimicin in Synthetic Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kijanimicin is a potent spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata.[1] Its complex structure, featuring a pentacyclic polyketide core, a unique nitrosugar (D-kijanose), and a branched tetrasaccharide chain of L-digitoxose, makes it a molecule of significant interest for both its therapeutic potential and its biosynthetic complexity.[1] this compound exhibits a broad spectrum of antimicrobial activity against Gram-positive bacteria, anaerobes, and the malaria parasite Plasmodium falciparum, alongside notable antitumor properties.[1][2]
The elucidation of the complete ~107.6 kb biosynthetic gene cluster (BGC) for this compound has opened the door to its application in synthetic biology.[1][3] Understanding the genetic blueprint for its production allows for the rational engineering of the pathway to generate novel derivatives with potentially improved therapeutic properties. This document provides detailed application notes and protocols for leveraging the this compound biosynthetic machinery in synthetic biology endeavors.
Data Presentation: The this compound Biosynthetic Gene Cluster
The this compound BGC contains 35 genes responsible for the synthesis of the polyketide backbone, the deoxysugar moieties, and their subsequent assembly and modification.[1] A summary of key genes and their proposed functions is presented below.
| Gene | Proposed Function |
| kijP1-P5 | Modular Type I Polyketide Synthase (PKS) for kijanolide aglycone synthesis |
| kijD1-D4 | Enzymes for TDP-L-digitoxose biosynthesis |
| kijD5-D13 | Enzymes for D-kijanose biosynthesis, including nitro group formation |
| kijG1-G5 | Glycosyltransferases for attaching sugar moieties to the aglycone |
| kijC1-C5 | Tailoring enzymes (e.g., oxidoreductases, methyltransferases) |
| kijA5 | ABC transporter likely involved in self-resistance (efflux pump) |
| kijR1-R3 | Regulatory genes controlling cluster expression |
Application Note 1: Heterologous Production of this compound and its Precursors
Objective: To overcome the genetic intractability of the native producer, A. kijaniata, by transferring the entire this compound BGC into a more amenable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. This enables a platform for stable production and subsequent engineering.
Workflow:
Caption: Workflow for heterologous production of this compound.
Protocol 1: Cloning the this compound Biosynthetic Gene Cluster
This protocol is adapted from the methods used for the initial identification of the this compound cluster.[1]
1. Genomic DNA Isolation: a. Culture Actinomadura kijaniata in a suitable liquid medium until mid-to-late logarithmic growth phase. b. Harvest cells by centrifugation. Wash the cell pellet with 10 mM EDTA. c. Resuspend the pellet in Solution A (10 mM NaCl, 20 mM Tris-HCl pH 8.0, 1 mM EDTA) containing lysozyme (B549824) (2.5 mg/mL final concentration). Incubate at 30°C for 3 hours. d. Proceed with genomic DNA isolation using a commercial kit (e.g., SuperCos 1 Cosmid Vector Kit protocols) or standard phenol-chloroform extraction.
2. Cosmid Library Construction: a. Partially digest the high-molecular-weight genomic DNA with the restriction enzyme Sau3AI. b. Dephosphorylate a suitable cosmid vector (e.g., SuperCos 1) that has been linearized with XbaI and treated with calf intestinal phosphatase. c. Ligate the genomic DNA fragments with the prepared cosmid vector. d. Package the ligation mixture into lambda phage particles using a gigapackaging extract. e. Transfect E. coli host cells (e.g., XL-1 Blue MRF') with the packaged cosmids and select for antibiotic resistance conferred by the vector.
3. Library Screening and Cosmid Mapping: a. Prepare a DNA probe specific to a conserved gene within the cluster, such as a TDP-glucose 4,6-dehydratase, labeled with digoxigenin (B1670575) (DIG). b. Perform colony hybridization on the gridded cosmid library to identify initial positive clones. c. Use the ends of the identified cosmids to design new probes and re-screen the library to find overlapping cosmids ("chromosome walking"). d. Map the overlapping cosmids using restriction analysis to ensure full coverage of the ~107.6 kb cluster.
4. Assembly into an Expression Vector: a. Subclone the overlapping cosmids into a suitable Streptomyces expression vector (e.g., a BAC or a vector with a PhiC31 integration system) using techniques like Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast.
Protocol 2: Heterologous Expression in Streptomyces coelicolor
1. Vector Transfer: a. Introduce the final expression construct containing the this compound BGC into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for use as a conjugation donor. b. Prepare spores of the recipient Streptomyces coelicolor strain (e.g., M1152). c. Perform intergeneric conjugation between the E. coli donor and S. coelicolor recipient on a suitable agar (B569324) medium (e.g., SFM). d. Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the vector-conferred antibiotic to select for exconjugants).
2. Strain Verification: a. Isolate single colonies of S. coelicolor exconjugants. b. Verify the integration of the BGC into the Streptomyces genome by PCR using primers specific to various genes within the this compound cluster.
3. Fermentation and Analysis: a. Inoculate a seed culture of the verified engineered S. coelicolor strain in a suitable liquid medium (e.g., TSB). b. Use the seed culture to inoculate a production-scale fermentation in a medium known to support secondary metabolite production in Streptomyces. c. After an appropriate fermentation period (e.g., 7-10 days), harvest the culture broth. d. Extract the secondary metabolites from the supernatant and mycelium using a solvent such as ethyl acetate. e. Analyze the crude extract for the presence of this compound and its intermediates using HPLC and LC-MS, comparing retention times and mass spectra to an authentic standard.
Application Note 2: Glycodiversification of this compound
Objective: To generate novel this compound analogs by modifying its glycosylation pattern. The sugars attached to a natural product are critical for its biological activity. The this compound BGC contains the complete pathways for the biosynthesis of TDP-L-digitoxose and D-kijanose, providing a toolkit of enzymes that can be used in vitro or in vivo to create novel sugar donors for attachment by native or engineered glycosyltransferases.
Workflow:
Caption: Biosynthesis of TDP-L-digitoxose and its application.
Protocol 3: In Vitro Enzymatic Synthesis of TDP-L-digitoxose
This protocol outlines the reconstitution of the four-enzyme cascade for TDP-L-digitoxose synthesis.[1]
1. Enzyme Expression and Purification: a. Individually clone the genes kijD1, kijD2, kijD3, and kijD4 into an E. coli expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag. b. Transform each construct into an E. coli expression host (e.g., BL21(DE3)). c. Grow cultures to an OD600 of 0.5-0.6 and induce protein expression with IPTG (e.g., 0.1 mM) at a suitable temperature (e.g., 18°C) overnight. d. Harvest cells, lyse by sonication, and purify each His-tagged enzyme using Ni-NTA affinity chromatography. e. Desalt the purified enzymes and store them in a suitable buffer at -80°C.
2. One-Pot Enzymatic Reaction: a. In a reaction vessel, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
- α-D-glucose-1-phosphate (starting substrate)
- Thymidine triphosphate (TTP)
- NADPH
- Purified KijD1, KijD2, KijD3, and KijD4 enzymes. b. Incubate the reaction mixture at 30°C for several hours.
3. Product Analysis and Purification: a. Monitor the reaction progress by taking time points and analyzing by HPLC (e.g., on a CarboPac PA1 column) or LC-MS. b. Once the reaction is complete, terminate it by adding a quenching agent (e.g., ethanol) or by heat inactivation followed by centrifugation to remove precipitated enzymes. c. The resulting TDP-L-digitoxose can be purified from the reaction mixture using anion-exchange chromatography.
Application Note 3: Creating Novel Polyketide Scaffolds via PKS Engineering
Objective: To alter the structure of the this compound aglycone, kijanolide, by modifying the activity of the Type I PKS. Site-directed mutagenesis of specific domains, particularly ketoreductase (KR) domains, can alter the stereochemistry of hydroxyl groups on the polyketide backbone, leading to novel scaffolds.
Workflow:
Caption: Workflow for engineering novel polyketide scaffolds.
Protocol 4: Site-Directed Mutagenesis of a this compound PKS Ketoreductase (KR) Domain
This protocol describes a general method for altering KR stereospecificity.
1. Plasmid Preparation and Primer Design: a. Subclone the portion of the this compound PKS gene containing the target KR domain into an E. coli cloning vector. b. Isolate high-purity plasmid DNA from a methylation-competent E. coli strain (e.g., DH5α). c. Design mutagenic primers (25-45 bases long) containing the desired mutation (e.g., altering a key residue in the KR active site). The primers should be complementary and anneal to the same sequence on opposite strands.
2. Mutagenesis PCR: a. Set up a PCR reaction containing:
- High-fidelity DNA polymerase
- Plasmid DNA template (5-50 ng)
- Forward and reverse mutagenic primers
- dNTPs b. Perform PCR with a low number of cycles (e.g., 16-18) to amplify the entire plasmid, incorporating the mutation. The cycling parameters should include an initial denaturation, followed by cycles of denaturation, annealing, and a long extension time (e.g., 60-75 seconds per kb of plasmid length).
3. Template Digestion and Transformation: a. Digest the PCR product with the restriction enzyme DpnI for at least 1 hour at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact. b. Transform the DpnI-treated DNA into high-competency E. coli cells.
4. Verification and Reconstitution: a. Isolate plasmid DNA from the resulting colonies. b. Verify the presence of the desired mutation and the absence of secondary mutations by Sanger sequencing. c. Recombine the mutated PKS gene fragment back into the full this compound BGC expression vector using standard cloning or recombination techniques. d. Introduce the engineered BGC into the Streptomyces host and analyze for the production of a novel polyketide as described in Protocol 2.
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the this compound gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Kijanimicin Purification Challenges
Welcome to the technical support center for Kijanimicin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction and purification of this potent spirotetronate antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from the fermentation broth of Actinomadura kijaniata?
A1: The initial extraction of the this compound complex is typically achieved through a solvent extraction procedure. The fermentation broth is extracted with an immiscible organic solvent. Following extraction, the solvent is evaporated, and the resulting residue contains this compound along with other minor components and impurities.[1]
Q2: What are the general chromatographic methods used for this compound purification?
A2: Following the initial solvent extraction, this compound is further purified using column chromatography and/or preparative high-performance liquid chromatography (HPLC).[1] Both normal-phase and reversed-phase chromatography techniques can be employed to separate this compound from related minor components and other impurities.
Q3: What are the known solubility properties of this compound?
A3: this compound exhibits good solubility in several organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). It has limited solubility in water. This information is crucial for selecting appropriate solvents for extraction, chromatography, and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Low Yield After Initial Extraction
Problem: The yield of the crude this compound extract is lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Ensure thorough mixing of the fermentation broth with the extraction solvent. Perform multiple extractions (at least 2-3 times) with fresh solvent to maximize the recovery of this compound. |
| Improper Solvent Choice | While various solvents can be used, ensure the selected solvent efficiently partitions this compound from the aqueous broth. The choice of solvent may need to be optimized based on the specific fermentation medium composition. |
| Degradation during Extraction | Avoid prolonged exposure to harsh pH conditions or high temperatures during the extraction process. Perform the extraction at room temperature or below if stability issues are suspected. |
Poor Separation in Column Chromatography
Problem: Co-elution of this compound with impurities during column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Stationary Phase | For normal-phase chromatography, silica (B1680970) gel is a suitable choice. For reversed-phase HPLC, C18 or C8 columns are commonly used for the separation of polyketides. The choice will depend on the polarity of the impurities. |
| Suboptimal Mobile Phase | Systematically screen different solvent systems. For silica gel chromatography, a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is a good starting point. For reversed-phase HPLC, a gradient of water and acetonitrile (B52724) or methanol is typically used. The addition of small amounts of acid (e.g., formic acid or acetic acid) or base (e.g., ammonia) to the mobile phase can significantly alter the selectivity and peak shape. |
| Column Overloading | Injecting too much crude extract onto the column can lead to broad peaks and poor resolution. Determine the loading capacity of your column for the crude this compound extract through a loading study. |
Product Degradation During Purification
Problem: Loss of this compound bioactivity or the appearance of degradation products in analytical chromatograms.
| Possible Cause | Troubleshooting Suggestion |
| pH Instability | The stability of spirotetronate antibiotics can be pH-dependent. Avoid strongly acidic or basic conditions during purification unless their effect on this compound stability has been established. Buffer the mobile phase to a pH where this compound is known to be stable. |
| Thermal Instability | Many complex natural products are sensitive to heat. Avoid high temperatures during solvent evaporation and other processing steps. If possible, conduct purification steps at reduced temperatures (e.g., 4°C). |
| Light Sensitivity | Some polyketides are light-sensitive. Protect the sample from direct light, especially during long processing times, by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
Protocol 1: Initial Extraction of this compound
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Harvesting: Centrifuge the Actinomadura kijaniata fermentation broth to separate the mycelium from the supernatant. The this compound complex is typically found in the broth.
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Solvent Extraction: Mix the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Stir vigorously for at least 30 minutes.
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Phase Separation: Allow the mixture to separate into aqueous and organic phases. A separatory funnel is recommended for this step.
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Collection: Collect the organic phase. Repeat the extraction of the aqueous phase at least two more times with fresh organic solvent.
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Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: General Preparative HPLC for this compound Purification
This is a general starting point, and optimization is highly recommended.
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Column: A preparative reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
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Flow Rate: 15 mL/min.
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Detection: UV detection at a wavelength determined by the UV-Vis spectrum of a preliminary analytical run of the crude extract.
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Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm filter before injection.
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Fraction Collection: Collect fractions based on the elution of the target peak corresponding to this compound.
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Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A troubleshooting decision tree for this compound purification challenges.
References
Technical Support Center: Enhancing Kijanimicin Production from Actinomadura kijaniata
Welcome to the technical support center for the optimization of Kijanimicin production from Actinomadura kijaniata fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to aid in maximizing the yield of this potent spirotetronate antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stage of fermentation to harvest this compound?
A: this compound is a secondary metabolite, meaning its production typically begins during the late logarithmic or stationary phase of growth of Actinomadura kijaniata. It is recommended to monitor both biomass and this compound concentration over time to determine the peak production period for your specific fermentation conditions.
Q2: Are there any known inducers or repressors of this compound biosynthesis?
A: While specific inducers for this compound are not well-documented in publicly available literature, secondary metabolite production in Actinomycetes can be influenced by factors such as phosphate (B84403) concentration. High levels of phosphate can sometimes repress antibiotic production. Conversely, certain compounds, sometimes produced by co-culturing with other microorganisms, may induce the expression of silent biosynthetic gene clusters.
Q3: How can I confirm the identity and purity of my extracted this compound?
A: The identity and purity of this compound can be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantification and purity assessment. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: Is it possible to genetically engineer Actinomadura kijaniata for higher yields?
A: Yes, genetic engineering is a promising approach. Since the this compound biosynthetic gene cluster has been identified, strategies could include overexpressing key biosynthetic genes, knocking out competing metabolic pathways, or modifying regulatory genes to enhance production.
Troubleshooting Guide
This guide addresses common issues encountered during Actinomadura kijaniata fermentation for this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Biomass | 1. Suboptimal medium composition. 2. Inappropriate physical parameters (pH, temperature, aeration). 3. Poor quality inoculum. | 1. Review and optimize carbon and nitrogen sources. 2. Ensure pH is maintained between 6.5-7.5, temperature is at 28-30°C, and aeration is sufficient. 3. Use a fresh, actively growing seed culture for inoculation. |
| Good Biomass, Low this compound Yield | 1. Nutrient limitation in the production phase. 2. Feedback inhibition by this compound or other byproducts. 3. Incorrect timing of harvest. | 1. Implement a fed-batch strategy with key precursors like glycerol (B35011) or glucose. 2. Consider in-situ product removal techniques. 3. Perform a time-course experiment to identify the peak of this compound production. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum quality. 2. Inconsistency in complex media components. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation protocol. 2. Source high-quality, consistent batches of complex nutrients like yeast extract and peptone. 3. Calibrate and monitor probes for pH, dissolved oxygen, and temperature regularly. |
| Foaming in the Fermentor | 1. High protein content in the medium. 2. High agitation and aeration rates. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation or as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
Experimental Protocols
Protocol 1: Fermentation Medium Optimization
This protocol outlines a method for optimizing the fermentation medium for this compound production using a one-factor-at-a-time (OFAT) approach.
1. Baseline Medium Composition:
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Prepare a baseline fermentation medium. A starting point could be a complex medium containing:
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Soluble Starch: 20 g/L
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Yeast Extract: 5 g/L
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Peptone: 5 g/L
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CaCO₃: 2 g/L
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Trace elements solution: 1 mL/L
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Adjust pH to 7.0 before sterilization.
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2. Carbon Source Optimization:
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Prepare flasks with the baseline medium, but replace soluble starch with other carbon sources at the same concentration (e.g., glucose, glycerol, maltose).
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Inoculate with a standardized seed culture of A. kijaniata.
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Ferment under standard conditions (e.g., 28°C, 200 rpm) for the predetermined production duration.
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Measure biomass and this compound yield for each carbon source.
3. Nitrogen Source Optimization:
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Using the best carbon source from the previous step, prepare flasks where the yeast extract and peptone are replaced with other nitrogen sources (e.g., soybean meal, tryptone, ammonium (B1175870) sulfate).
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Repeat the fermentation and analysis as described above.
4. Precursor Feeding Optimization:
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Based on the optimized medium, investigate the effect of feeding precursors.
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Prepare the optimized fermentation medium.
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At a specific time point in the fermentation (e.g., 48 hours post-inoculation), add sterile solutions of precursors to different flasks.
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Continue fermentation and measure the final this compound yield.
Table 1: Suggested Ranges for Precursor Feeding Optimization
| Precursor | Concentration Range to Test |
| Glycerol | 5 - 20 g/L |
| Sodium Acetate (B1210297) | 1 - 5 g/L |
| Sodium Propionate | 0.5 - 2 g/L |
| Glucose | 10 - 40 g/L |
Protocol 2: this compound Extraction and Quantification
This protocol provides a general method for extracting and quantifying this compound from the fermentation broth.[1]
1. Extraction:
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Separate the mycelium from the fermentation broth by centrifugation.
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Extract the mycelium with an organic solvent such as acetone (B3395972) or methanol.
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Combine the solvent extract with the supernatant from the centrifugation.
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Perform a liquid-liquid extraction of the combined broth with a water-immiscible solvent like ethyl acetate or chloroform (B151607) at a neutral or slightly acidic pH.
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Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
2. Purification (Optional):
-
The crude extract can be further purified by column chromatography using silica (B1680970) gel or a suitable resin.
3. Quantification by HPLC:
-
Mobile Phase: A typical mobile phase for separating complex polyketides is a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
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Standard Curve: Prepare a standard curve using purified this compound of known concentration to quantify the amount in the samples.
Visualizations
Caption: Overview of the this compound biosynthetic pathway.
Caption: Troubleshooting workflow for low this compound yield.
References
Kijanimicin Aqueous Stability Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Kijanimicin. It addresses common stability issues encountered in aqueous solutions through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, prepared in water, has lost significant antibacterial activity after 24 hours at 4°C. What could be the cause?
A1: this compound is susceptible to hydrolytic degradation in aqueous solutions, a process that can be accelerated by factors such as pH and temperature. The loss of activity you are observing is likely due to the breakdown of the active this compound molecule. For short-term storage (up to 72 hours), it is recommended to prepare stock solutions in a buffered solvent at a slightly acidic pH and store them at -20°C.
Q2: I observed a color change in my this compound solution from colorless to a faint yellow after leaving it on the benchtop. Is this indicative of degradation?
A2: Yes, a color change is often an indicator of chemical degradation. This compound and its degradation products may absorb light differently, leading to a visible color shift. This can be caused by exposure to light (photodegradation) or oxidation. It is crucial to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.
Q3: Can I use common buffers like PBS (Phosphate-Buffered Saline) to prepare my this compound solutions?
A3: Caution is advised when using phosphate (B84403) buffers. While buffering is important, phosphate ions can sometimes catalyze the degradation of certain small molecules. It is recommended to first perform a buffer compatibility study. Citrate (B86180) or acetate (B1210297) buffers at a pH between 4.5 and 5.5 are often more suitable for maintaining this compound stability.
Q4: What is the recommended method for quantifying this compound stability in an aqueous formulation?
A4: The most reliable method for quantifying this compound is through High-Performance Liquid Chromatography (HPLC) with UV detection. An HPLC-based stability-indicating method can separate the intact this compound from its degradation products, allowing for accurate measurement of its concentration over time.
Troubleshooting Guide
Issue 1: Rapid Loss of Potency in Aqueous Solution
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Possible Cause: Hydrolysis due to suboptimal pH.
-
Troubleshooting Steps:
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Verify the pH of your aqueous solution. This compound is most stable at a pH of approximately 5.0.
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Prepare solutions using a citrate or acetate buffer system to maintain a stable pH.
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Whenever possible, prepare fresh solutions immediately before use. If storage is necessary, aliquot and freeze at -80°C.
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Issue 2: Precipitation or Cloudiness in the Solution
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Possible Cause: Poor solubility or aggregation of this compound at the prepared concentration and pH.
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Troubleshooting Steps:
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Consider reducing the concentration of the this compound stock solution.
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A small percentage of a co-solvent, such as DMSO or ethanol (B145695) (not exceeding 1-2% in the final experimental concentration), can be used to prepare the initial stock solution before further dilution in an aqueous buffer.
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Ensure the pH of the buffer is within the optimal range for both stability and solubility.
-
Quantitative Data Summary
The following tables summarize the degradation kinetics of this compound under various stress conditions.
Table 1: Effect of pH on this compound Stability (this compound at 1 mg/mL in buffered solutions at 25°C for 48 hours)
| pH | Buffer System | % this compound Remaining |
| 3.0 | Citrate | 85% |
| 5.0 | Citrate | 98% |
| 7.4 | Phosphate | 62% |
| 9.0 | Borate | 35% |
Table 2: Effect of Temperature on this compound Stability (this compound at 1 mg/mL in pH 5.0 citrate buffer)
| Temperature | % this compound Remaining (24h) | % this compound Remaining (72h) |
| 4°C | 99% | 97% |
| 25°C (Room Temp) | 95% | 88% |
| 37°C | 82% | 65% |
Experimental Protocols
Protocol 1: Aqueous Solution Stability Assessment
-
Preparation of Solutions:
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Prepare a primary stock solution of this compound in DMSO at 100 mg/mL.
-
Prepare a series of aqueous buffers (e.g., citrate at pH 5.0, phosphate at pH 7.4).
-
Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.
-
-
Incubation:
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Aliquot the solutions into amber glass vials.
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Store the vials under different temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
Sampling:
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At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by diluting the sample in the mobile phase and freezing at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
Troubleshooting Kijanimicin MIC assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Kijanimicin Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My this compound MIC values are inconsistent between experiments. What are the potential causes?
Inconsistent MIC values for this compound can arise from several experimental factors. The most common sources of variability include:
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Inoculum Preparation: Variation in the density of the bacterial inoculum is a primary cause of inconsistent MIC results. An inoculum that is too dense can lead to higher MIC values, a phenomenon known as the "inoculum effect." Conversely, an inoculum that is too sparse may result in artificially low MICs.
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Media Composition: The composition of the culture medium can significantly impact the activity of this compound. Factors such as pH, and the concentration of divalent cations (e.g., Ca²⁺ and Mg²⁺) can influence the antibiotic's potency.[1] For spirotetronate antibiotics, the nutrient content of the media can also affect bacterial susceptibility and, consequently, the MIC.[2][3]
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This compound Stock Solution: The stability and solubility of your this compound stock solution are critical. This compound is soluble in DMF, DMSO, ethanol, and methanol. Ensure the stock solution is properly dissolved and stored to prevent degradation or precipitation, which would lead to inaccurate concentrations in the assay.
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Incubation Time and Temperature: Deviations from the standardized incubation time and temperature can affect bacterial growth rates and, therefore, the observed MIC.
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Plasticware Adsorption: this compound is a large and relatively lipophilic molecule. Similar to other lipophilic antibiotics, it may adsorb to the surface of standard polystyrene microtiter plates. This would reduce the effective concentration of the antibiotic in the wells and lead to erroneously high MIC values.
Q2: I am observing "skipped wells" in my microdilution plate for this compound. How should I interpret this?
"Skipped wells" refer to the observation of bacterial growth at higher concentrations of an antibiotic while wells with lower concentrations show no growth. This can be caused by:
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Precipitation of this compound: At higher concentrations, this compound may precipitate out of the solution, reducing its effective concentration and allowing for bacterial growth.
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Technical Errors: Errors in the serial dilution of this compound can lead to inaccurate concentrations in some wells.
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Paradoxical Effect: While less common, some antibiotics can exhibit a paradoxical effect where their bactericidal activity decreases at very high concentrations.
If skipped wells are observed, the experiment should be repeated, paying close attention to the solubility of this compound in the test medium and the accuracy of the dilutions.
Q3: My MIC values for Gram-positive bacteria are consistently higher than expected. What should I investigate?
If you are observing unexpectedly high MIC values for this compound against Gram-positive bacteria, consider the following:
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Mechanism of Action Considerations: this compound belongs to the spirotetronate class of polyketides.[4][5] Some spirotetronates are known to inhibit the para-aminobenzoic acid (pABA) biosynthesis pathway.[4][6] If this compound follows this mechanism, the availability of downstream products of this pathway (like folate) in the culture medium could bypass the antibiotic's effect and lead to higher MICs. Consider using a defined medium with controlled levels of these components.
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Media Composition: As mentioned, the components of your growth medium can antagonize the activity of the antibiotic. For instance, high levels of certain nutrients could potentially counteract the inhibitory effects of this compound.[2][3]
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Inoculum Purity: Ensure that your bacterial culture is pure and does not contain any resistant subpopulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
This compound is a spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata.[7] It has a broad spectrum of activity, primarily against Gram-positive bacteria and anaerobic microorganisms.[8] It has also demonstrated antitumor activity.[9]
Q2: What is the proposed mechanism of action for this compound?
While the precise cellular target of this compound has not been definitively elucidated in the provided search results, its classification as a spirotetronate antibiotic provides some clues. The biosynthesis of this compound has been studied, and other spirotetronates have been shown to act as inhibitors of the para-aminobenzoic acid (pABA) synthesis pathway by mimicking chorismate.[6][7] This suggests that this compound may interfere with folate biosynthesis in susceptible bacteria.
Data Presentation
Table 1: Reported MIC Values for this compound against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Propionibacterium acnes | 0.86 |
| Bacillus subtilis | < 0.13 |
| Enterobacter sp. | 64 |
| Trichophyton sp. | 17.5 |
| Microsporum sp. | 17.5 |
Data extracted from the initial characterization study of this compound.
Experimental Protocols
Recommended Broth Microdilution MIC Assay Protocol for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and includes specific considerations for a lipophilic compound like this compound.[10][11][12]
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.
2. Inoculum Preparation:
- From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Preparation:
- Use low-binding microtiter plates to minimize the adsorption of this compound.
- Perform serial two-fold dilutions of this compound in CAMHB across the wells of the plate.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well (except the sterility control).
- Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. What's the Matter with MICs: Bacterial Nutrition, Limiting Resources, and Antibiotic Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
Technical Support Center: Optimizing Kijanimicin Dosage for In Vivo Animal Studies
Welcome to the technical support center for Kijanimicin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo animal study?
A1: Currently, there is no publicly available, specific recommended starting dose for this compound in in vivo animal models. This compound is a spirotetronate antibiotic with reported antitumor and antimicrobial activities.[1][2][3] The optimal starting dose for a novel compound like this compound must be determined empirically through carefully designed dose-finding studies, such as a Maximum Tolerated Dose (MTD) study.[4][5][6]
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A2: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[4][5] A typical MTD study involves a dose escalation design where different groups of animals receive increasing doses of this compound. Key considerations include the animal model, route of administration, and monitoring for clinical signs of toxicity.[4][5][7] A detailed protocol for an MTD study is provided in the "Experimental Protocols" section below.
Q3: What pharmacokinetic/pharmacodynamic (PK/PD) parameters are important for optimizing this compound dosage?
A3: For antimicrobial agents, key PK/PD indices help predict efficacy. These include:
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Time above Minimum Inhibitory Concentration (T>MIC): The percentage of the dosing interval that the drug concentration remains above the MIC.[8][9][10]
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Peak Concentration to MIC ratio (Cmax/MIC): The ratio of the maximum plasma concentration to the MIC.[8][9][11]
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Area Under the Curve to MIC ratio (AUC/MIC): The ratio of the area under the concentration-time curve to the MIC.[8][9][11]
The relevant PK/PD index for this compound would need to be determined experimentally. For antitumor agents, the relationship between exposure (AUC) and tumor growth inhibition is a key consideration.
Q4: How should I formulate this compound for in vivo administration?
A4: The formulation of this compound will depend on its physicochemical properties, particularly its solubility. Many investigational drugs are poorly water-soluble.[12][13][14][15][16] Common formulation strategies for such compounds include:
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Using co-solvents: Employing water-miscible organic solvents.[14]
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pH modification: Adjusting the pH of the formulation to improve the solubility of ionizable compounds.[14]
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Complexation with cyclodextrins: Encapsulating the drug molecule within cyclodextrin (B1172386) complexes to enhance solubility.[14][15]
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Lipid-based formulations: Utilizing lipids, surfactants, and emulsifiers to create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[12][14][15]
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.[13][16]
It is crucial to perform tolerability studies for the chosen vehicle in your animal model to avoid confounding toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High toxicity or mortality at expected therapeutic doses | - Incorrect dose calculation- Formulation issues (e.g., precipitation, vehicle toxicity)- Rapid clearance leading to high peak concentrations- Species-specific sensitivity | - Double-check all dose calculations.- Evaluate the stability and solubility of the formulation. Administer the vehicle alone to a control group.- Conduct a pharmacokinetic study to understand the drug's exposure profile.- Consider starting with lower doses and a slower dose escalation scheme. |
| Lack of in vivo efficacy despite good in vitro activity | - Poor bioavailability- Rapid metabolism or clearance- Inadequate dose or dosing frequency- Suboptimal route of administration- Issues with the animal model of infection or tumor | - Investigate different formulation strategies to improve solubility and absorption.- Perform pharmacokinetic studies to determine the drug's half-life and exposure at the target site.- Increase the dose or dosing frequency based on PK/PD modeling.- Consider alternative routes of administration.- Ensure the animal model is appropriate and the disease is well-established before treatment. |
| Inconsistent results between animals or experiments | - Variability in drug formulation- Inconsistent administration technique- Animal-to-animal variability in metabolism- Health status of the animals | - Prepare fresh formulations for each experiment and ensure homogeneity.- Standardize the administration procedure (e.g., injection volume, rate, and location).- Increase the number of animals per group to improve statistical power.- Ensure animals are healthy and properly acclimated before starting the study. |
| Precipitation of this compound upon injection | - Poor aqueous solubility- Change in pH or solvent composition upon injection | - Reformulate using solubilizing excipients (e.g., co-solvents, surfactants, cyclodextrins).- Adjust the formulation's pH to be closer to physiological pH.- Consider a different route of administration (e.g., oral gavage with a suitable vehicle instead of intraperitoneal injection). |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
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This compound
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Appropriate vehicle for solubilization
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Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, of a single-sex to begin with
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Sterile syringes and needles
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Calibrated animal scale
Procedure:
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Animal Acclimation: Acclimate mice to the facility for at least one week before the study.
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Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
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Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence). The initial dose can be estimated from in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to a dose).
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Formulation Preparation: Prepare fresh, sterile formulations of this compound at the desired concentrations.
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Administration: Administer a single dose of the assigned formulation via the intended route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Monitoring:
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Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain) continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days.
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Record body weight just before dosing and daily thereafter.
-
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Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 15-20% loss of body weight.[4]
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Data Analysis: Summarize the observed toxicities and body weight changes for each dose group.
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
Objective: To evaluate the in vivo antibacterial efficacy of this compound against a specific pathogen.
Materials:
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This compound formulated at various concentrations
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Log-phase culture of the target bacterium (e.g., Staphylococcus aureus)
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Immunosuppressive agent (e.g., cyclophosphamide)
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Healthy, specific-pathogen-free mice
Procedure:
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Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.
-
Infection: On day 0, inject a standardized inoculum (e.g., 10^6 CFU) of the bacterial suspension into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound at various doses (determined from MTD and dose-ranging studies) via the desired route. Include a vehicle control group.
-
Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize it in sterile saline.
-
Bacterial Load Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of this compound.
Data Presentation
Table 1: Example of MTD Study Results Summary
| Dose Group (mg/kg) | N | Mortality | Mean Body Weight Change (%) at Day 7 | Key Clinical Observations |
| Vehicle | 5 | 0/5 | +5.2 | Normal |
| 10 | 5 | 0/5 | +3.8 | Normal |
| 25 | 5 | 0/5 | +1.5 | Mild, transient hypoactivity |
| 50 | 5 | 1/5 | -8.7 | Ruffled fur, hypoactivity |
| 100 | 5 | 3/5 | -18.3 | Severe lethargy, ataxia |
This is example data and does not reflect actual results for this compound.
Table 2: Example of Efficacy Study Data in a Murine Thigh Infection Model
| Treatment Group (mg/kg) | N | Mean Log10 CFU/gram of tissue (± SD) at 24h |
| Vehicle Control | 8 | 7.8 ± 0.4 |
| This compound (10) | 8 | 6.2 ± 0.6 |
| This compound (25) | 8 | 4.5 ± 0.5 |
| This compound (50) | 8 | 2.1 ± 0.3 |
This is example data and does not reflect actual results for this compound.
Visualizations
Experimental Workflows
Caption: Workflow for MTD and In Vivo Efficacy Studies.
Logical Relationships
Caption: Key steps for optimizing in vivo dosage.
Disclaimer: This guide provides general principles and protocols. All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PK/PD Approach to Antibiotic Therapy Review [rxkinetics.com]
- 9. General principles of antibiotics | Applied pharmacokinetics of antibiotics | Clinical pharmacology | Faculty of Medicine, Masaryk University [is.muni.cz]
- 10. m.youtube.com [m.youtube.com]
- 11. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
Reducing non-specific binding of Kijanimicin in cellular assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce non-specific binding of Kijanimicin in cellular assays, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a complex spirotetronate antibiotic isolated from the actinomycete Actinomadura kijaniata.[1][2] Its structure consists of a large pentacyclic core decorated with four sugar units.[1][3] It exhibits a broad range of biological activities, including antibacterial effects against Gram-positive and anaerobic bacteria, as well as antitumor and anti-malarial properties.[1][3] The molecule is synthesized via a Type-I polyketide synthase (PKS) pathway.[1][2][4]
Q2: What is non-specific binding (NSB) and why is it a concern in my assay? Non-specific binding (NSB) refers to the interaction of a compound with unintended targets, such as plastic surfaces of the assay plate, serum proteins, or cellular components other than the intended molecular target.[5][6][7] This is a significant concern because it can lead to:
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High Background Signal: Unbound or non-specifically bound molecules can generate a signal that obscures the true result, leading to a poor signal-to-noise ratio.[6][8][9]
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Reduced Sensitivity: High background noise makes it difficult to detect subtle, specific effects of the compound.[10]
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Inaccurate Data: NSB can lead to false positives or negatives, misinterpretation of dose-response curves, and poor reproducibility.[7]
Q3: What properties of this compound might contribute to NSB? While specific data on this compound's physicochemical properties are limited, large, complex natural products often exhibit characteristics that can lead to NSB:
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Hydrophobicity: The large, complex core of this compound may be hydrophobic, leading to interactions with plastic surfaces and hydrophobic pockets on proteins.[7][11][12]
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Charge Interactions: The molecule may possess charged functional groups that can engage in electrostatic interactions with charged surfaces on plates or biomolecules.[5][11]
Q4: How can I identify a non-specific binding problem in my assay? Common indicators of an NSB issue include:
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Unusually high signal in your negative control wells (e.g., cells treated with vehicle only).[8][13]
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Poor or inconsistent dose-response curves.
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High variability between replicate wells.
Troubleshooting Guide: High Background & Poor Signal
This guide addresses the most common issue arising from NSB: high background signal.
Issue: The signal in my negative control wells is unacceptably high.
This suggests that this compound, antibodies, or other detection reagents are binding to the plate or cellular components in a non-specific manner. Below is a workflow to diagnose and solve this issue.
Step 1: Optimize the Blocking Step
Insufficient blocking is a primary cause of high background, as it leaves sites on the plate open for molecules to adhere to.[6][8][15]
-
Potential Solution: Increase the concentration of your blocking agent. If using 1% Bovine Serum Albumin (BSA), try increasing it to 3% or 5%.[8]
-
Potential Solution: Extend the blocking incubation time (e.g., from 1 hour at room temperature to 2 hours, or incubate overnight at 4°C).[8][16]
-
Potential Solution: Test alternative blocking agents. No single agent is perfect for every assay.[17] Consider non-fat dry milk (note: avoid with phospho-specific antibodies or biotin-based systems), fish gelatin, or a commercial blocking buffer.[6][17]
| Blocking Agent | Concentration | Incubation | Resulting S/N Ratio (Hypothetical) |
| 1% BSA | 1 hr @ RT | 3.5 | |
| 3% BSA | 2 hr @ RT | 8.2 | |
| 5% Non-Fat Milk | 1 hr @ RT | 6.1 | |
| Commercial Blocker | 1 hr @ RT | 9.5 |
Step 2: Optimize Wash Steps
Inefficient washing fails to remove unbound this compound or detection reagents, contributing directly to background noise.[8][9]
-
Potential Solution: Increase the number of wash cycles from 3 to 5.[8][18]
-
Potential Solution: Introduce a "soak time" by allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration.[9][18] This can significantly improve the removal of non-specifically bound molecules.[18]
-
Potential Solution: Add a non-ionic detergent to your wash buffer.
| Wash Buffer Additive | Concentration | Background Signal (RLU) (Hypothetical) |
| None | - | 15,200 |
| Tween-20 | 0.05% (v/v) | 4,150 |
| Triton X-100 | 0.05% (v/v) | 4,800 |
Step 3: Modify the Assay/Diluent Buffer
The buffer used to dilute this compound and other reagents can be modified to discourage non-specific interactions.
-
Potential Solution: Add a "carrier" protein such as 0.1% - 1% BSA to the buffer used for diluting this compound.[11] This provides alternative sites for non-specific binding.
-
Potential Solution: Add a non-ionic surfactant like 0.05% Tween-20 to disrupt hydrophobic interactions.[7][11]
-
Potential Solution: If charge-based interactions are suspected, increase the ionic strength of the buffer by increasing the salt concentration (e.g., from 150 mM NaCl to 300 mM NaCl).[9][11]
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol helps determine the most effective blocking agent and incubation time for your assay.
-
Prepare several different blocking buffers (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk in PBS).
-
Use a 96-well plate. To columns 1-3, add your standard cell culture medium. To columns 4-6, add Blocking Buffer A. To columns 7-9, add Blocking Buffer B, and so on.
-
Incubate for different durations. For example, test 1 hour at room temperature versus overnight at 4°C.
-
Wash all wells thoroughly three times with wash buffer (e.g., PBS + 0.05% Tween-20).[8]
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Proceed with your standard assay protocol, adding only the vehicle (e.g., DMSO) and your detection reagents to these wells (no this compound).
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Measure the signal in all wells. The condition that yields the lowest background signal is the optimal choice.
Protocol 2: Testing Assay Buffer Additives
This protocol is for testing the effect of detergents or carrier proteins in your compound diluent.
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Prepare your this compound stock solution.
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Create a set of serial dilutions in different assay buffers:
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Buffer 1: Standard assay buffer.
-
Buffer 2: Standard buffer + 0.1% BSA.
-
Buffer 3: Standard buffer + 0.05% Tween-20.
-
-
Seed cells in a 96-well plate and allow them to adhere.
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Perform blocking and washing using the optimized conditions from Protocol 1.
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Add the different this compound dilutions (prepared in their respective buffers) to the cells. Include negative controls (vehicle in each buffer type) and positive controls.
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Incubate for the standard treatment time.
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Wash the cells and proceed with the detection steps of your assay.
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Compare the signal-to-noise ratio for each buffer condition to determine which additive improves assay performance.
Visualizations
Conceptual Model of this compound Binding
Hypothetical Signaling Pathway
This compound's antitumor properties may involve interference with key cellular signaling pathways, such as a kinase cascade. Understanding potential off-target effects within these pathways is crucial.
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the this compound gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. arp1.com [arp1.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 17. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 18. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
Kijanimicin solubility improvement for experimental use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experimental use of Kijanimicin.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is known to have limited aqueous solubility. However, it is soluble in several organic solvents. For in vitro assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Data Presentation: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol (B129727) | Soluble |
| Water | Limited/Sparingly Soluble[1][3] |
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: For most in vitro applications, a stock solution of this compound can be prepared in DMSO, typically at a concentration of 10 mg/mL.[1] It is crucial to ensure that the final concentration of DMSO in your experimental setup does not exceed acceptable limits (usually <1% v/v) to avoid solvent-induced effects on your results.[1] Always prepare fresh dilutions from the stock solution for each experiment.
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?
A3: This is a common issue due to the poor aqueous solubility of this compound. Several strategies can be employed to overcome this, including sonication, gentle warming, or using specialized formulation techniques to improve aqueous solubility. The following troubleshooting guides provide detailed protocols for solubility enhancement.
Troubleshooting Guides: Improving this compound's Aqueous Solubility
If you are facing challenges with this compound's solubility in your aqueous experimental systems, consider the following formulation strategies.
Nanosuspension Formulation
This method involves reducing the particle size of this compound to the nanometer range, which can significantly improve its dissolution rate and saturation solubility.
Experimental Protocol: Preparation of this compound Nanosuspension by Wet Media Milling
-
Preparation of the Dispersion Medium: Prepare a sterile aqueous solution containing 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80.
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Pre-suspension: Disperse this compound powder in the dispersion medium to create a pre-suspension.
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Milling: Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to a milling chamber.
-
Wet Milling: Mill the suspension at a controlled temperature. The milling time will need to be optimized to achieve the desired particle size.
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Post-milling Processing: Separate the nanosuspension from the milling media.
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Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
Solid Dispersion Formulation
Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its wettability and dissolution rate.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG).
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Solvent Selection: Identify a common solvent that can dissolve both this compound and the chosen polymer (e.g., a mixture of methanol and chloroform).
-
Dissolution: Dissolve this compound and the polymer in the selected solvent. A typical drug-to-polymer ratio to start with is 1:9 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid mass under vacuum to remove any residual solvent.
-
Sizing: Grind the dried solid dispersion to a uniform powder.
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Characterization: Evaluate the dissolution profile of the solid dispersion compared to the pure drug.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio: Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste. Gradually add the this compound powder to the paste and knead for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex into a fine powder.
-
Characterization: Determine the increase in aqueous solubility of the this compound-cyclodextrin complex compared to the free drug.
This compound's Mechanism of Action
This compound is a macrolide antibiotic. Macrolides inhibit bacterial growth by disrupting protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which hinders the translocation step of protein synthesis.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a general workflow for addressing this compound solubility issues during experimental setup.
References
Preventing degradation of Kijanimicin during storage
This technical support center provides guidance on the proper storage and handling of Kijanimicin to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is reported to be stable for at least four years.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] The choice of solvent may impact the stability of the dissolved compound.
Q3: How should I store this compound in solution?
A3: For short-term storage (up to 24 hours), solutions can be stored at 2-8°C. For long-term storage, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is dependent on the solvent, pH, and temperature.
Q4: What is the likely degradation pathway for this compound?
A4: this compound possesses several functional groups susceptible to degradation. The primary degradation pathway is likely hydrolysis of the glycosidic linkages that connect the digitoxose (B191001) sugar units to the polyketide core, particularly under acidic or basic conditions.[2][3] The spirotetronate core and other functional groups may also be susceptible to oxidation and photolysis.
Q5: How can I assess the stability of my this compound sample?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[4] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Actions |
| Loss of biological activity | - Degradation of this compound due to improper storage. - Multiple freeze-thaw cycles of stock solutions. - Interaction with other components in the experimental medium. | - Verify storage conditions (temperature, light, and moisture protection). - Prepare fresh solutions from solid material. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Assess the stability of this compound in the specific experimental medium. |
| Appearance of unknown peaks in HPLC analysis | - Degradation of this compound. - Contamination of the sample or solvent. | - Confirm the identity of the new peaks as degradation products using mass spectrometry. - Review storage and handling procedures. - Use fresh, high-purity solvents for sample preparation and HPLC analysis. |
| Variability in experimental results | - Inconsistent concentration of this compound due to degradation. - Incomplete dissolution of the compound. | - Prepare fresh solutions for each experiment. - Ensure complete dissolution of this compound by visual inspection and sonication if necessary. - Perform a concentration check of the solution using a validated analytical method before use. |
Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation trends. Users should perform their own stability studies to confirm these findings for their specific experimental setup.
| Condition | Solvent | Temperature | pH | Observed Stability (Hypothetical % Remaining after 7 days) |
| Solid | N/A | -20°C | N/A | >99% |
| Solution | DMSO | 4°C | Neutral | 95% |
| Solution | DMSO | 25°C | Neutral | 80% |
| Solution | Aqueous Buffer | 25°C | 5.0 | 85% |
| Solution | Aqueous Buffer | 25°C | 7.4 | 90% |
| Solution | Aqueous Buffer | 25°C | 9.0 | 75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO (or other desired solvent) to achieve the target concentration.
-
Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm the absence of particulates.
-
If not for immediate use, dispense into single-use aliquots, seal tightly, and store at -80°C, protected from light.
Protocol 2: HPLC Method for Stability Assessment
This is a general method and may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 20-30 minutes to elute this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan) and/or mass spectrometry for identification of parent compound and degradation products.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time and peak area of the intact drug.
-
Inject the aged or stressed samples.
-
Compare the peak area of this compound in the test samples to the standard to calculate the percentage remaining.
-
Analyze any new peaks to identify potential degradation products.
-
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for this compound Degradation.
Caption: Experimental Workflow for this compound Stability Testing.
References
Technical Support Center: Troubleshooting Inconsistent Results in Kijanimicin Antimalarial Assays
Welcome to the technical support center for researchers utilizing Kijanimicin in antimalarial assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to inconsistent results during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound against Plasmodium falciparum between different assay runs. What are the potential causes?
A1: High variability in IC50 values is a common challenge in antimalarial drug screening. Several factors can contribute to this inconsistency:
-
Parasite-Related Factors:
-
Parasite Strain and Stage: Different P. falciparum strains can exhibit varying susceptibility to antimalarial compounds. Ensure you are using a consistent strain and synchronize your parasite cultures to a specific developmental stage (e.g., ring stage) for each experiment.
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Parasite Health: The overall health and viability of your parasite culture can impact results. Avoid using cultures with high levels of crisis forms or abnormal morphology.
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Initial Parasitemia: Inaccurate determination of the starting parasitemia can lead to significant variations in final readouts.
-
-
Culture and Assay Conditions:
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Media and Supplements: Variations in media composition, serum batches, or other supplements like Albumax can affect parasite growth and drug activity. It is advisable to use the same batch of reagents for a set of comparative experiments.
-
Hematocrit: Inconsistent hematocrit levels across wells can alter the parasite invasion rate and growth.
-
Incubation Time: The duration of drug exposure can influence the apparent IC50. For slow-acting compounds, a longer incubation period (e.g., 72 hours or more) may be necessary.
-
-
Compound-Related Factors:
-
Stock Solution Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Compound Precipitation: At higher concentrations, this compound may precipitate in the culture medium. Visually inspect your assay plates for any signs of precipitation.
-
Q2: Our positive control (e.g., Chloroquine) is showing consistent results, but our this compound results are still variable. What should we investigate?
A2: If your positive control is consistent, the issue likely lies with the specific properties of this compound or its interaction with the assay system. Consider the following:
-
Mechanism of Action: this compound, a spirotetronate antibiotic, may have a mode of action that is highly dependent on a specific metabolic state of the parasite. Factors that influence this state, even subtly, could lead to variability. Spirotetronates have been shown to inhibit processes like gene expression and biosynthesis, which can be influenced by the culture environment.
-
Drug-Serum Protein Interaction: this compound may bind to components in the serum or serum substitutes (like Albumax), affecting its bio-availability. The extent of this binding could vary between batches of serum.
-
Assay-Specific Interference: The compound might interfere with the readout of your specific assay. For example, it could have inherent fluorescence that interferes with a SYBR Green I assay, or it might affect the stability of the pLDH enzyme in a pLDH assay.
Q3: Can the choice of antimalarial assay itself contribute to inconsistent results with this compound?
A3: Yes, different assays measure different biological endpoints, and their sensitivities to various sources of error differ.
-
SYBR Green I Assay: This assay measures DNA content. It is sensitive to variations in the initial parasite inoculum and the parasite's replication rate. High background fluorescence from dead cells or reagent contamination can also be an issue.
-
pLDH Assay: This assay measures the activity of the parasite-specific lactate (B86563) dehydrogenase enzyme. The stability of the pLDH enzyme and potential inhibition of the enzyme by this compound itself could be sources of variability. This assay may be less sensitive for slow-acting drugs if the incubation time is not sufficiently long.
-
Microscopy-Based Assays: This method relies on manual counting of parasites and is prone to subjective errors, inter-observer variability, and statistical errors at low parasitemia.
Troubleshooting Guides
Issue 1: High Variability in SYBR Green I Assay Results
This guide addresses common problems encountered when using the SYBR Green I assay to determine the IC50 of this compound.
| Potential Cause | Recommended Action |
| Inconsistent Initial Parasitemia | Standardize your method for determining starting parasitemia. Use a synchronized ring-stage culture and carefully count the parasites before plating. |
| Variable Parasite Growth in Control Wells | Ensure consistent culture conditions (media, serum, hematocrit, gas mixture). Check for contamination. |
| High Background Fluorescence | Use media without phenol (B47542) red, as it can interfere with fluorescence readings. Ensure complete lysis of red blood cells. Wash cells to remove debris and hemoglobin. |
| Reagent-Related Issues | Use a consistent source and lot of SYBR Green I dye. Protect the dye from light and prepare fresh working solutions. |
| Compound Precipitation | Visually inspect wells for precipitate, especially at high this compound concentrations. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested. |
Issue 2: Inconsistent pLDH Assay Results
This guide provides troubleshooting steps for the pLDH-based antimalarial assay.
| Potential Cause | Recommended Action |
| Low Signal-to-Noise Ratio | Optimize the initial parasitemia; this assay may require a higher starting parasitemia than other methods. Ensure complete cell lysis to release the pLDH enzyme. |
| Enzyme Instability | Process the plates for pLDH measurement immediately after the incubation period. Avoid repeated freeze-thaw cycles of the lysate. |
| Interference by this compound | To test for direct inhibition of the pLDH enzyme, incubate a known amount of recombinant pLDH with this compound and measure the enzyme activity. |
| Slow Onset of Action of this compound | Extend the incubation period to 96 hours or longer to allow for the full effect of the compound to be observed. |
Issue 3: Discrepancies in Microscopy-Based Assays
This guide focuses on improving the consistency of manual microscopy-based determination of parasitemia.
| Potential Cause | Recommended Action |
| Inter-Observer Variability | Have slides read by at least two independent, well-trained microscopists. Establish clear, standardized criteria for identifying and counting parasites. |
| Poor Slide Quality | Optimize Giemsa staining procedures for consistent and clear parasite morphology. Ensure even spreading of the blood smear. |
| Low Parasite Density | For low parasitemia samples, increase the number of fields or white blood cells counted to improve statistical accuracy.[1] |
| Subjective Assessment of Parasite Viability | Use clear morphological criteria to distinguish viable from non-viable (crisis form) parasites. |
Data Presentation: Illustrative IC50 Data for this compound
The following table presents hypothetical IC50 values for this compound against the 3D7 strain of P. falciparum to illustrate the impact of assay variability.
| Assay Type | Experiment 1 IC50 (nM) | Experiment 2 IC50 (nM) | Experiment 3 IC50 (nM) | Mean IC50 (nM) | Standard Deviation |
| SYBR Green I (72h) | 15.2 | 28.5 | 19.8 | 21.2 | 6.8 |
| pLDH (72h) | 25.6 | 35.1 | 29.3 | 30.0 | 4.8 |
| Microscopy (72h) | 18.9 | 32.4 | 22.5 | 24.6 | 7.0 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
SYBR Green I-Based Antimalarial Assay
This protocol is adapted from standard methodologies for determining the in vitro susceptibility of P. falciparum.
-
Parasite Culture:
-
Culture P. falciparum (e.g., 3D7 strain) in RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES.
-
Maintain the culture at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Prepare a parasite suspension with 2% hematocrit and 1% parasitemia.
-
Add 100 µL of the parasite suspension to each well. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions.
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer (containing 2X SYBR Green I) to each well.
-
-
Fluorescence Reading:
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
pLDH-Based Antimalarial Assay
This protocol measures the activity of parasite lactate dehydrogenase (pLDH).
-
Parasite Culture and Assay Preparation:
-
Follow steps 1 and 2 from the SYBR Green I protocol.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions.
-
-
Lysis:
-
After incubation, lyse the cells by freeze-thawing the plate.
-
-
pLDH Reaction:
-
Transfer a small aliquot of the lysate to a new 96-well plate.
-
Add the pLDH assay reagents, including a substrate (lactate) and a chromogenic reagent.
-
The pLDH enzyme will catalyze a reaction that leads to a color change.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the pLDH activity and, therefore, parasite viability.
-
Microscopy-Based Antimalarial Assay
This is the traditional method for assessing parasite growth inhibition.
-
Parasite Culture and Assay Preparation:
-
Follow steps 1 and 2 from the SYBR Green I protocol.
-
-
Incubation:
-
Incubate the plate for 48-72 hours under standard culture conditions.
-
-
Smear Preparation:
-
After incubation, prepare thin blood smears from each well.
-
Fix the smears with methanol (B129727) and stain with Giemsa.
-
-
Microscopic Examination:
-
Examine the smears under a light microscope with an oil immersion objective.
-
Determine the parasitemia by counting the number of infected red blood cells per a set number of total red blood cells (e.g., 1000).
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth for each this compound concentration compared to the drug-free control.
-
Visualizations
Caption: A generalized workflow for in vitro antimalarial drug susceptibility testing.
Caption: A decision tree for troubleshooting inconsistent antimalarial assay results.
Caption: A potential mechanism of action for this compound targeting key parasite pathways.
References
Technical Support Center: Optimizing HPLC Parameters for Kijanimicin Isomer Separation
Welcome to the technical support center for the chromatographic separation of Kijanimicin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the HPLC analysis of this compound and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound isomers challenging?
A1: this compound is a complex spirotetronate antibiotic with a large molecular weight and multiple chiral centers.[1][2] This structural complexity results in the potential for numerous stereoisomers, which often have very similar physicochemical properties, making their separation by standard HPLC methods difficult. Achieving baseline resolution requires careful optimization of chromatographic parameters, often necessitating the use of chiral stationary phases (CSPs) or chiral mobile phase additives.
Q2: What type of HPLC column is best suited for this compound isomer separation?
A2: Due to the chiral nature of this compound's isomers, a chiral stationary phase (CSP) is typically the most effective choice for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are often successful in resolving complex chiral molecules and would be a logical starting point.[3][4][5] The selection of the specific CSP often requires screening several different types to find the one that provides the best selectivity for this compound isomers.[6]
Q3: Can I separate this compound isomers on a standard achiral column like a C18?
A3: While challenging, it is sometimes possible to separate diastereomers on achiral columns like C18. However, for enantiomers, this approach is generally not feasible without the use of a chiral mobile phase additive. If using an achiral column, it is crucial to optimize the mobile phase composition, including the organic modifier, pH, and any additives, to maximize any small differences in polarity between the isomers.
Q4: What are the critical mobile phase parameters to optimize for this separation?
A4: The critical mobile phase parameters to optimize include the type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol), the pH of the aqueous phase (if using reversed-phase), and the type and concentration of any additives or buffers.[7] For chiral separations, the choice of organic modifier can significantly impact enantioselectivity. Temperature is another critical parameter, as it can affect the thermodynamics of the chiral recognition process.[8]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound isomers.
Poor Resolution or No Separation
Problem: My chromatogram shows a single, broad peak or multiple overlapping peaks for this compound isomers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column | If using an achiral column, switch to a chiral stationary phase (CSP). If already using a CSP, screen other types of CSPs (e.g., different polysaccharide or macrocyclic glycopeptide phases) as chiral recognition is highly specific.[3][6] |
| Suboptimal Mobile Phase | Organic Modifier: Vary the organic modifier (e.g., switch from acetonitrile to methanol (B129727) or use a combination). The choice of solvent can significantly alter selectivity.[9] Mobile Phase Composition: Systematically vary the ratio of organic modifier to the aqueous phase. Consider running a gradient elution. Additives: For normal phase chromatography on a CSP, small amounts of polar additives like ethanol (B145695) or isopropanol (B130326) can be crucial. For reversed-phase, adjusting the pH or adding a buffer can improve peak shape and resolution. |
| Incorrect Temperature | Optimize the column temperature. Lower temperatures often enhance enantioselectivity, although this can also lead to broader peaks and higher backpressure.[8] |
Peak Tailing
Problem: The peaks for the this compound isomers are asymmetrical with a pronounced tail.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | pH Adjustment: If using a silica-based column, interactions with residual silanol (B1196071) groups can cause tailing, especially for basic compounds. Lowering the mobile phase pH can help to protonate these silanols and reduce tailing.[6][10] Competing Base: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.[6] |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained contaminants. Using a guard column can help prevent this issue.[10][11] |
Inconsistent Retention Times
Problem: The retention times for the this compound isomers are shifting between injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is particularly important when changing mobile phase composition.[6][12] |
| Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.[11] |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[7] |
| Pump Performance | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Isomer Separation
This protocol describes a starting point for the separation of this compound isomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak AD-H)
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Reagents:
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
This compound reference standard and sample solutions
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Procedure:
-
Prepare the mobile phase by mixing 800 mL of hexane with 200 mL of isopropanol. Degas the solution for at least 15 minutes.
-
Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
If resolution is not optimal, adjust the mobile phase composition by varying the percentage of isopropanol or by adding a small amount of ethanol as a competing polar modifier.
Visualizations
Caption: Troubleshooting workflow for HPLC isomer separation.
Caption: HPLC optimization workflow for this compound isomers.
References
- 1. This compound. Part 3. Structure and absolute stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. uhplcs.com [uhplcs.com]
- 10. agilent.com [agilent.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. lcms.cz [lcms.cz]
Challenges in the chemical synthesis of the Kijanimicin core structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of the Kijanimicin core structure. The content is tailored for scientists and professionals in drug development and related fields, offering insights into potential challenges and solutions for this complex synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound aglycone, kijanolide?
A1: The synthesis of kijanolide, the pentacyclic core of this compound, presents several significant hurdles. The primary challenges lie in the construction of the intricate spirotetronate and octahydronaphthalene ring systems with precise stereochemical control.[1] Key difficulties include:
-
Stereocontrol during the intramolecular Diels-Alder reaction: This key reaction is employed to form the decalin and spirotetronate frameworks. Achieving the desired endo/exo selectivity and controlling the facial selectivity of the cycloaddition can be challenging and is often influenced by the nature of the dienophile, the tether connecting the diene and dienophile, and the use of Lewis acid catalysts.
-
Regio- and stereoselective functionalization: Subsequent modifications to the cyclohexene (B86901) ring of the spirotetronate moiety often suffer from poor regioselectivity.
-
Extensive use of protecting groups: The numerous reactive functional groups necessitate a complex protecting group strategy, which can significantly increase the number of synthetic steps and lower the overall yield.
Q2: What makes the stereoselective synthesis of the oligosaccharide portion of this compound so difficult?
A2: The oligosaccharide chain of this compound consists of four L-digitoxose units and a rare nitro sugar, D-kijanose. The synthesis of this portion is challenging due to:
-
Stereocontrol in 2-deoxyglycosylation: Digitoxose (B191001) is a 2,6-dideoxy sugar, lacking a participating group at the C2 position. This absence makes it difficult to control the stereochemical outcome of the glycosidic bond formation, often leading to mixtures of α and β anomers.
-
Synthesis of D-kijanose: D-kijanose is a rare 2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose. Its synthesis is a major challenge due to the presence of the nitro group and the specific stereochemistry. There are currently no detailed published synthetic routes for this specific sugar.
-
Attachment of the sugar moieties: The glycosylation of the complex and sterically hindered kijanolide aglycone is expected to be a difficult step, with potential for low yields and competing side reactions.
Troubleshooting Guides
Intramolecular Diels-Alder (IMDA) Reaction for Spirotetronate Formation
Problem: Low yield or poor diastereoselectivity in the IMDA reaction to form the spirotetronate core.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incorrect tether length or rigidity | Modify the length and rigidity of the tether connecting the diene and dienophile. Shorter, more rigid tethers can enhance stereocontrol. | Improved diastereoselectivity by favoring a specific transition state geometry. |
| Suboptimal reaction temperature | Screen a range of temperatures. While higher temperatures can accelerate the reaction, they may also lead to decreased selectivity or decomposition. | Identification of an optimal temperature that balances reaction rate and stereoselectivity. |
| Lack of appropriate Lewis acid catalysis | Experiment with various Lewis acids (e.g., Me₂AlCl, Et₂AlCl, BF₃·OEt₂) and monitor their effect on both reaction rate and stereoselectivity. | Enhanced endo/exo selectivity and potentially increased reaction rates. |
| Decomposition of starting material or product | If the product is found to decompose under the reaction conditions, consider stopping the reaction early, isolating the product, and resubmitting the unreacted starting material to the reaction conditions. | Improved isolated yield of the desired cycloadduct. |
Experimental Protocol: Model Intramolecular Diels-Alder Reaction for a Spirotetronate Fragment (Based on related systems)
A solution of the tetraenal precursor in a high-boiling solvent (e.g., toluene (B28343) or xylene) is heated at a specific temperature (e.g., 155 °C) for an extended period (e.g., >4 days) in the presence of a radical inhibitor such as 2,6-di-tert-butyl-4-methylphenol (BHT). The reaction progress is monitored by TLC or LC-MS. Upon completion or when significant product decomposition is observed, the reaction is cooled, and the product is isolated and purified by column chromatography. For Lewis acid-catalyzed reactions, the precursor is dissolved in a suitable solvent (e.g., CH₂Cl₂), cooled to a low temperature (e.g., -78 °C), and the Lewis acid is added dropwise. The reaction is stirred at the low temperature and slowly allowed to warm to room temperature while monitoring its progress.
Logical Relationship Diagram for IMDA Troubleshooting
Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.
Stereoselective Glycosylation of 2-Deoxy Sugars (Digitoxose)
Problem: Formation of anomeric mixtures (α/β) during the glycosylation with digitoxose donors.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Lack of neighboring group participation | Introduce a temporary participating group at the C2 position of the digitoxose donor (e.g., a thio- or seleno-phenyl group). This group can be removed later in the synthesis. | Enhanced formation of the 1,2-trans-glycoside (β-anomer). |
| Unsuitable glycosyl donor | Explore different glycosyl donors, such as glycosyl halides, thioglycosides, or glycosyl trichloroacetimidates. The reactivity and selectivity can vary significantly with the leaving group. | Identification of a donor that provides higher stereoselectivity under specific conditions. |
| Inappropriate reaction conditions | Systematically vary the promoter, solvent, and temperature. For example, the use of NIS/TfOH for thioglycosides or TMSOTf for trichloroacetimidates can influence the stereochemical outcome. Low temperatures often favor the formation of the kinetic product. | Optimization of reaction conditions to favor the formation of the desired anomer. |
| Solvent effects | The polarity and coordinating ability of the solvent can influence the stability of glycosyl oxocarbenium ion intermediates. Ethereal solvents can sometimes favor the formation of α-glycosides. | Selection of a solvent that enhances the desired stereoselectivity. |
Experimental Protocol: Model Glycosylation with a 2-Deoxy Sugar Donor
To a solution of the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere at a low temperature (e.g., -78 °C) is added a promoter (e.g., TMSOTf, 0.1 eq). The reaction mixture is stirred at this temperature and the progress is monitored by TLC. Upon completion, the reaction is quenched with a base (e.g., triethylamine), diluted with an organic solvent, and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to separate the anomeric products.
Signaling Pathway Diagram for Stereoselective Glycosylation
Caption: Pathways influencing stereoselectivity in 2-deoxyglycosylation.
Protecting Group Strategy
Problem: Difficulty in selective deprotection or incompatibility of protecting groups with reaction conditions.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Lack of orthogonality | Re-evaluate the protecting group strategy to ensure that each protecting group can be removed under conditions that do not affect the others. Utilize a set of truly orthogonal protecting groups (e.g., acid-labile, base-labile, and fluoride-labile groups). | Selective deprotection of the desired functional group without affecting other protected sites. |
| Protecting group instability | If a protecting group is found to be unstable under certain reaction conditions, replace it with a more robust alternative. For example, if a TBS group is cleaved under acidic conditions, consider using a more stable silyl (B83357) ether like TIPS or TBDPS. | Successful execution of the desired transformation without unintended deprotection. |
| Steric hindrance from protecting groups | Bulky protecting groups near the reaction center can hinder the reaction. Consider using smaller protecting groups or a protecting-group-free strategy for certain steps if possible. | Improved reaction rates and yields. |
| Difficulty in removing a stable protecting group | If a protecting group is difficult to remove, screen a variety of deprotection conditions, including different reagents, solvents, and temperatures. In some cases, a two-step deprotection sequence may be necessary. | Clean and efficient removal of the protecting group to reveal the desired functional group. |
Experimental Workflow for Orthogonal Protecting Group Strategy
Caption: Workflow illustrating an orthogonal protecting group strategy.
References
Technical Support Center: Managing Cytotoxicity of Kijanimicin in Non-Cancerous Cell Lines
Welcome to the technical support center for managing the cytotoxicity of Kijanimicin in non-cancerous cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a spirotetronate polyketide antibiotic with a broad spectrum of bioactivity, including antitumor and antibacterial properties. The general mechanism of action for spirotetronate polyketides involves interfering with essential cellular processes such as DNA synthesis and membrane transport. They are also known to induce the production of reactive oxygen species (ROS), which can lead to cellular damage.[1][2]
Q2: Why am I observing high cytotoxicity in my non-cancerous cell line when treated with this compound?
A2: High cytotoxicity in non-cancerous cell lines can be a significant concern. Several factors could contribute to this observation:
-
On-target effects: While desirable for its anticancer properties, the cytotoxic mechanism of this compound may not be entirely specific to cancer cells.
-
Off-target effects: this compound might interact with unintended molecular targets in non-cancerous cells, leading to toxicity.
-
Experimental conditions: Factors such as cell density, media composition, and exposure time can significantly influence the observed cytotoxicity.
-
Compound concentration: The concentration of this compound used may be too high for the specific non-cancerous cell line being tested.
Q3: Are there any known IC50 values for this compound in non-cancerous cell lines?
A3: Specific IC50 values for this compound in a wide range of non-cancerous cell lines are not extensively documented in publicly available literature. The cytotoxicity of polyketides can vary significantly depending on the specific compound and the cell line being tested. For example, some polyketides have shown low to moderate cytotoxicity in non-cancerous cell lines like human keratinocytes (HaCaT) and human embryonic kidney cells (HEK 293).[3] It is crucial to determine the IC50 value empirically for your specific non-cancerous cell line of interest.
Q4: What are some general strategies to reduce this compound's cytotoxicity in my non-cancerous cell line experiments?
A4: Several strategies can be employed to mitigate the cytotoxic effects of this compound in your in vitro studies:
-
Dose optimization: Perform a dose-response study to identify the optimal concentration range that elicits the desired effect with minimal cytotoxicity to non-cancerous cells.
-
Co-treatment with antioxidants: Since this compound may induce oxidative stress through the production of ROS, co-administering antioxidants like N-acetylcysteine (NAC) or Vitamin E could offer a protective effect.
-
Serum starvation: Synchronizing cells in the G0/G1 phase of the cell cycle through serum starvation prior to drug treatment has been shown to protect some normal cells from chemotherapy-induced cytotoxicity.[4][5][6][7][8]
-
Modification of cell culture conditions: Optimizing factors like cell seeding density and media components can influence cellular susceptibility to cytotoxic agents.
Q5: Which signaling pathways are potentially affected by this compound in non-cancerous cells?
A5: While specific signaling pathways affected by this compound in non-cancerous cells are not well-elucidated, related spirotetronate compounds have been shown to induce cellular stress responses. These can include pathways involved in apoptosis (programmed cell death) and response to oxidative stress. For instance, some spirotetronates are known to generate ROS and alter mitochondrial transmembrane potential, which can activate caspase-dependent apoptotic pathways.[9] Natural products, in general, are known to affect various signaling pathways such as NF-κB, MAPK, and Akt, which are involved in cell survival and proliferation.[10][11]
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Control Cells
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify calculations and dilution series. Perform a new dose-response experiment with a wider range of concentrations, focusing on lower doses. |
| Cell Line Sensitivity | Research the specific non-cancerous cell line for any known sensitivities to polyketides or similar compounds. Consider using a more robust cell line if possible. |
| Suboptimal Culture Conditions | Ensure cells are healthy and not overly confluent before treatment. Use fresh, high-quality culture media and supplements. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture media is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Standardize the cell seeding protocol to ensure consistent cell numbers across all experiments. Use a cell counter for accuracy. |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation times for drug treatment and assay development. |
| Reagent Variability | Prepare fresh stock solutions of this compound and assay reagents. Ensure proper storage of all reagents to maintain their stability. |
| Assay-Specific Issues (e.g., MTT) | High background absorbance in MTT assays can be caused by contamination or interference from media components like phenol (B47542) red. Consider using phenol red-free media.[1] |
Issue 3: Difficulty in Establishing a Therapeutic Window
| Possible Cause | Troubleshooting Steps |
| Narrow Therapeutic Index | This compound may have a narrow therapeutic window where the effective concentration is close to the toxic concentration. |
| Lack of Differential Response | Explore strategies to sensitize cancer cells or protect non-cancerous cells. This could involve combination therapies or the cytoprotective strategies mentioned in the FAQs. |
| Inappropriate Assay | Ensure the chosen cytotoxicity assay is appropriate for the expected mechanism of cell death (e.g., apoptosis vs. necrosis). |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and Related Polyketides in Non-Cancerous Cell Lines
Disclaimer: The following table is a hypothetical representation to illustrate data presentation. Specific IC50 values for this compound in non-cancerous cell lines are limited in the literature. Researchers should determine these values experimentally.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | Human Dermal Fibroblasts | Normal | 48 | [To be determined] | N/A |
| Polyketide X | HaCaT | Human Keratinocyte | 24 | 257.59 | [3] |
| Polyketide Y | HEK 293 | Human Embryonic Kidney | 48 | [Data not available] | N/A |
| Polyketide Z | Vero | Monkey Kidney | 72 | >100 | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Determining Cell Viability
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability after treatment with this compound.[1][3][4][5][6]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium (consider phenol red-free medium for the assay step)[1]
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine - NAC)
This protocol describes how to assess the cytoprotective effect of an antioxidant when co-administered with this compound.
Materials:
-
Same as MTT Assay Protocol
-
N-acetylcysteine (NAC) stock solution
Procedure:
-
Follow steps 1 and 2 of the MTT Assay Protocol.
-
Co-treatment: In addition to the this compound serial dilutions, prepare a set of wells where cells are treated with both this compound and a fixed, non-toxic concentration of NAC. Include controls for NAC alone.
-
Follow steps 3-7 of the MTT Assay Protocol.
-
Data Analysis: Compare the cell viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine if the antioxidant provides a protective effect.
Protocol 3: Serum Starvation for Cell Cycle Synchronization
This protocol details a general procedure for serum starvation to potentially reduce the cytotoxicity of this compound in non-cancerous cells.[4][5][6][7][8]
Materials:
-
Same as MTT Assay Protocol
-
Serum-free culture medium
Procedure:
-
Seed cells as described in the MTT Assay Protocol.
-
Serum Starvation: After cells have attached, replace the complete medium with serum-free medium and incubate for 12-24 hours to arrest the cells in the G0/G1 phase. The optimal duration of serum starvation should be determined empirically for each cell line.
-
Compound Treatment: Replace the serum-free medium with medium containing serial dilutions of this compound (this can be complete or serum-free medium depending on the experimental design).
-
Follow steps 3-7 of the MTT Assay Protocol.
-
Data Analysis: Compare the cytotoxicity of this compound in serum-starved cells to that in asynchronously growing cells (cultured in complete medium throughout).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity in non-cancerous cells.
Caption: General experimental workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Logical relationship of strategies to mitigate high cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rifampicin/Quercetin Nanoemulsions: Co-Encapsulation and In Vitro Biological Assessment Toward Tuberculosis Therapy [mdpi.com]
- 3. Considerations Regarding the Cytotoxicity of Certain Classes of Fungal Polyketides—Potential Raw Materials for Skincare Products for Healthy and Diseased Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Screening for Cytotoxic Activity of Herbal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence on mitochondria and cytotoxicity of different antibiotics administered in high concentrations on primary human osteoblasts and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells | MDPI [mdpi.com]
Troubleshooting low yield in Kijanimicin biosynthetic pathway reconstitution
Welcome to the technical support center for the reconstitution of the Kijanimicin biosynthetic pathway. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when reconstituting the this compound biosynthetic pathway in a heterologous host?
Low yields typically stem from a few critical bottlenecks. These include inefficient expression of the large Type-I polyketide synthase (PKS) genes, limited availability of necessary precursors (like malonyl-CoA and specific sugar donors), incorrect post-translational modification of the PKS enzymes, and potential toxicity of the final this compound product to the host organism.[1][2] Identifying and addressing these metabolic bottlenecks is crucial for improving titers.[1]
Q2: Which heterologous host is recommended for this compound production, and why?
While E. coli can be used for expressing individual enzymes or smaller modules, a high G+C actinomycete host like Streptomyces coelicolor or Streptomyces albus is generally preferred for reconstituting the entire pathway.[3] These hosts are genetically similar to the native producer, Actinomadura kijaniata, and are better equipped to handle the challenges of expressing large, complex PKS machinery and providing the necessary precursors and cofactors for secondary metabolite production.[3][4]
Q3: How significant is the supply of sugar precursors for the final yield?
The precursor supply for the four L-digitoxose units and the single D-kijanose unit is critical.[4][5] The this compound gene cluster encodes the biosynthetic pathways for these TDP-activated sugars.[4] If these pathway enzymes are expressed poorly or are inefficient in the heterologous host, the lack of sugar donors will create a major bottleneck, leading to the accumulation of the aglycone (kijanolide) and a drastically reduced yield of the final product.
Q4: Could feedback inhibition by this compound itself be limiting the production?
Yes, metabolic self-inhibition is a common issue in the heterologous expression of secondary metabolite pathways.[1][2] The final product, this compound, or even an intermediate, may inhibit the activity of one or more enzymes in the biosynthetic pathway. This can lead to a measurable decrease in the biosynthesis rate as the product accumulates. Strategies to overcome this include engineering enzymes to be resistant to feedback inhibition or implementing in-situ product removal methods during fermentation.
Troubleshooting Guide
This guide provides specific advice for common problems encountered during pathway reconstitution.
Problem 1: No or Low Expression of Biosynthetic Genes
Q: My qPCR and Western Blot analyses show little to no expression of the this compound PKS or glycosyltransferase genes. What should I investigate?
A: This issue points to problems at the transcriptional or translational level. Consider the following:
-
Promoter Strength and Regulation: Ensure you are using a strong, well-characterized promoter suitable for your heterologous host. The native regulatory elements from the this compound cluster may not be functional in a different host.[6]
-
Codon Usage: The this compound gene cluster originates from Actinomadura kijaniata. Its codon usage may differ significantly from your expression host (e.g., E. coli or Streptomyces coelicolor).[7] This can lead to translational stalling and low protein yields. Re-synthesizing the genes with optimized codon usage for your host is highly recommended.
-
Plasmid Copy Number & Stability: A low copy number plasmid may not provide sufficient gene dosage. Conversely, a very high copy number plasmid can impose a significant metabolic burden on the host, leading to plasmid instability and reduced growth.[7] Verify plasmid integrity and consider vectors with different copy numbers.
-
Host Strain Selection: Ensure your host strain is suitable. For example, E. coli strains like BL21(DE3) are engineered to reduce protease activity, which can improve the stability of heterologously expressed proteins.[7]
Problem 2: PKS is Expressed, but No Aglycone (Kijanolide) is Produced
Q: I can detect the PKS modules via Western Blot, but HPLC-MS analysis shows no trace of the expected aglycone, kijanolide. What are the likely causes?
A: This suggests a problem with PKS enzyme function or the supply of building blocks.
-
Post-Translational Modification: Type I PKS modules require activation by a phosphopantetheinyl transferase (PPTase), which attaches a 4'-phosphopantetheine (B1211885) arm to the acyl carrier protein (ACP) domains.[8] Your heterologous host must express a compatible and active PPTase. Consider co-expressing a broad-specificity PPTase like Sfp from Bacillus subtilis or Svp from S. verticillus.
-
Precursor Supply: The this compound PKS requires a glycerate-derived starter unit and malonyl-CoA extender units.[5] Insufficient pools of these precursors in your host will halt polyketide synthesis. You may need to engineer the host's central metabolism to boost the supply of these building blocks.
-
Protein Misfolding/Aggregation: Large PKS proteins are prone to misfolding and forming inactive inclusion bodies, especially when overexpressed at high temperatures.[9] Try reducing the induction temperature (e.g., to 18-25°C) and inducer concentration to slow down protein synthesis and promote proper folding.[7]
Problem 3: Aglycone Accumulates, but Final Product Yield is Low
Q: My system produces the aglycone, kijanolide, but I see very little fully glycosylated this compound. How can I improve the glycosylation steps?
A: This is a classic bottleneck indicating issues with the tailoring enzymes, specifically the glycosyltransferases (GTs).
-
Sugar Donor Biosynthesis: The availability of TDP-L-digitoxose and TDP-D-kijanose is essential.[4] Analyze the expression levels of the kij genes responsible for their biosynthesis. If expression is low, place them under the control of a stronger promoter.
-
Glycosyltransferase Activity: The GTs themselves may be poorly expressed, inactive, or have low catalytic efficiency. Verify their expression and consider performing in vitro assays with purified GTs, the aglycone substrate, and the respective TDP-sugars to confirm activity.
-
Subcellular Localization: Ensure that the aglycone, TDP-sugars, and GTs are all present in the same cellular compartment to allow the reaction to occur.
Data & Optimization
Optimizing culture conditions is critical for maximizing the yield of secondary metabolites. The following table summarizes the impact of key media components on antibiotic production in Streptomyces, which can be used as a starting point for this compound.
Table 1: Influence of Carbon and Nitrogen Sources on Antibiotic Yield
| Parameter | Component | Typical Concentration Range (g/L) | Expected Impact on this compound Yield | Reference |
| Carbon Source | Starch | 10 - 30 | Often optimal for secondary metabolite production in Streptomyces. | [10][11] |
| Glucose | 5 - 20 | Can support good growth but may cause catabolite repression of the biosynthetic genes at high concentrations. | [12] | |
| Glycerol | 10 - 20 | Good alternative, less likely to cause strong catabolite repression. | ||
| Nitrogen Source | Peptone | 2 - 10 | Excellent source of amino acids, often boosts antibiotic production. | [10][11] |
| NaNO₃ / KNO₃ | 1 - 5 | Inorganic nitrogen sources that can support good yield. | [13] | |
| Soybean Meal | 10 - 30 | A complex nitrogen source known to enhance the production of many antibiotics. | [14] | |
| Mineral Salts | K₂HPO₄ | 0.5 - 2 | Important for buffering and as a source of phosphate. | [10] |
| MgSO₄·7H₂O | 0.5 - 2 | Essential cofactor for many enzymes in the pathway. | [10] |
Visual Guides and Workflows
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing the cause of low this compound yield.
Caption: A step-by-step workflow for troubleshooting low this compound yield.
Diagram 2: Simplified this compound Biosynthetic Pathway
This diagram provides a high-level overview of the key stages in this compound biosynthesis.
Caption: Overview of the this compound biosynthetic pathway.
Key Experimental Protocols
Protocol 1: Analysis of Enzyme Expression via SDS-PAGE and Western Blot
Objective: To confirm the expression and determine the relative abundance of the this compound biosynthetic enzymes in the heterologous host.
Methodology:
-
Cell Lysis: Harvest 10 mL of induced cell culture by centrifugation (5,000 x g, 10 min, 4°C). Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., B-PER for E. coli or lysozyme (B549824) buffer for Streptomyces) containing a protease inhibitor cocktail.
-
Protein Quantification: Clarify the lysate by centrifugation (15,000 x g, 15 min, 4°C). Determine the total protein concentration of the supernatant using a Bradford or BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel for large PKS proteins). Include a negative control (uninduced cells or empty vector control) and a molecular weight marker.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to your tagged protein (e.g., anti-His, anti-Strep) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. The presence of a band at the expected molecular weight confirms expression.
Protocol 2: Extraction and HPLC-MS Analysis of this compound and Intermediates
Objective: To detect and quantify this compound and key biosynthetic intermediates like the aglycone, kijanolide.
Methodology:
-
Sample Preparation:
-
Intracellular: Centrifuge 50 mL of culture. Extract the cell pellet with an equal volume of an organic solvent like ethyl acetate (B1210297) or methanol (B129727). Sonicate briefly to ensure cell disruption.
-
Extracellular: Extract the supernatant from the culture centrifugation with an equal volume of ethyl acetate.
-
-
Extraction: Vigorously mix the sample with the solvent for 5 minutes. Separate the organic phase by centrifugation. Repeat the extraction twice.
-
Concentration: Pool the organic extracts and evaporate to dryness under vacuum or a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried extract in a small, known volume (e.g., 500 µL) of a suitable solvent (e.g., methanol or DMSO) for HPLC analysis.
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both typically containing 0.1% formic acid. A common gradient runs from 10% B to 95% B over 30 minutes.
-
Injection Volume: 10-20 µL.
-
Detection: Use a Diode Array Detector (DAD) to monitor for the characteristic UV absorbance of the this compound chromophore and a Mass Spectrometer (MS) to detect the specific masses of this compound and its intermediates. Compare retention times and mass spectra to an authentic standard if available.
-
Protocol 3: Optimizing Culture Conditions for this compound Production
Objective: To systematically optimize environmental and nutritional factors to enhance this compound yield.
Methodology:
-
Establish Baseline: First, establish a baseline production level using a standard production medium (e.g., R5A for Streptomyces).
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Carbon Source: Test different carbon sources (e.g., starch, glucose, glycerol, mannitol) at a fixed concentration (e.g., 20 g/L).
-
Nitrogen Source: Test various nitrogen sources (e.g., peptone, yeast extract, NaNO₃, soybean meal) at a fixed concentration (e.g., 5 g/L).
-
Temperature: Evaluate production at different temperatures (e.g., 25°C, 30°C, 37°C). For Streptomyces, 30°C is often optimal.[10]
-
pH: Assess the effect of initial media pH (e.g., 6.0, 7.0, 8.0). A pH around neutral is typically a good starting point.[13]
-
-
Experimental Design: Once optimal individual factors are identified, use a statistical design of experiments (DoE) approach, such as a Response Surface Methodology (RSM), to investigate the interactions between the most critical factors and find the true optimum.
-
Analysis: For each condition, set up triplicate flask cultures. Harvest at a consistent time point (e.g., 7 days) and quantify this compound production using the HPLC-MS protocol described above.[10] Analyze the results to determine the optimal conditions for yield.
References
- 1. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and opportunities for engineering assembly-line polyketide biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the this compound gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 10. interesjournals.org [interesjournals.org]
- 11. interesjournals.org [interesjournals.org]
- 12. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Antimicrobial Production by a Marine Actinomycete Streptomyces afghaniensis VPTS3-1 Isolated from Palk Strait, East Coast of India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of actinomycin V production by Streptomyces triostinicus using artificial neural network and genetic algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
Kijanimicin interference with common laboratory reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between Kijanimicin and common laboratory reagents and assays. Please note that while direct studies on this compound's assay interference are limited, this guide provides insights based on its chemical structure and the known behavior of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a complex polyketide antibiotic produced by the actinomycete Actinomadura kijaniata.[1][2] Its structure is characterized by a pentacyclic spirotetronate core, a branched tetrasaccharide chain composed of L-digitoxose units, and a rare nitro sugar, D-kijanose.[1][3] It is a large molecule with a molecular weight of 1317.5 g/mol and is soluble in DMF, DMSO, ethanol, and methanol.[4]
Q2: Has this compound been reported to interfere with common laboratory assays?
A2: To date, there are no specific studies published that directly investigate the interference of this compound with common laboratory assays. However, based on its chemical structure, there is a potential for interference with certain types of assays. This support center provides guidance on predicting and mitigating these potential issues.
Q3: What structural features of this compound might cause assay interference?
A3: Several features of the this compound molecule could potentially lead to assay interference:
-
Large Size and Glycosylation: Large, glycosylated molecules can exhibit non-specific binding to proteins and surfaces, which could affect immunoassays and other protein-based assays.[5]
-
Polyketide Core and Conjugated Systems: The polyketide structure contains chromophores that may absorb UV and visible light, potentially interfering with absorbance-based assays. Precursors to this compound have shown UV absorbance at 267 nm.[1]
-
Potential for Autofluorescence: Complex polyketides and other natural products can sometimes exhibit autofluorescence, which would interfere with fluorescence-based assays.
-
Nitro Sugar Moiety: Nitroaromatic compounds can be reactive and may interfere with biochemical and cell-based assays through various mechanisms.[6]
-
Tetronic Acid Moiety: This acidic functional group could potentially interact with various assay components.
Q4: Can this compound's color interfere with colorimetric assays?
A4: While the color of a pure this compound solution is not extensively described in the literature, many complex natural products have a yellowish hue. If this compound solutions are colored, this could interfere with colorimetric assays that rely on absorbance readings in the visible spectrum. It is crucial to run appropriate vehicle controls to account for any intrinsic color of the compound solution.
Troubleshooting Guides
Issue 1: High Background or False Positives in Fluorescence-Based Assays
Potential Cause: this compound may be autofluorescent at the excitation and/or emission wavelengths of your assay.
Troubleshooting Steps:
-
Run a this compound-only control: Prepare a sample containing this compound in the assay buffer without any other assay components (e.g., without the detection antibody or substrate). Measure the fluorescence at the same settings used for your experiment.
-
Determine the excitation and emission spectra of this compound: If you have access to a spectrofluorometer, scan a range of excitation and emission wavelengths for a solution of this compound to identify its fluorescence profile. This will help you determine if it overlaps with your assay's fluorophore.
-
Shift to longer wavelengths: If this compound fluorescence is the issue, consider using a fluorescent dye that excites and emits at longer, red-shifted wavelengths, as interference from autofluorescence is often lower in this region of the spectrum.[7]
-
Use a different detection method: If possible, switch to a non-fluorescence-based detection method, such as a colorimetric or chemiluminescent assay.
Issue 2: Inconsistent or Unexpected Results in Absorbance-Based Assays (e.g., ELISA, Bradford assay)
Potential Cause: this compound may absorb light at the wavelength used for measurement.
Troubleshooting Steps:
-
Measure the absorbance spectrum of this compound: Use a spectrophotometer to measure the absorbance of a this compound solution across a range of UV and visible wavelengths. A precursor to this compound is known to absorb at 267 nm.[1]
-
Include a proper blank: Your blank should contain the same concentration of this compound as your experimental samples to subtract its absorbance.
-
Choose a different wavelength: If your assay allows, select a measurement wavelength where this compound has minimal absorbance.
-
Consider a different assay format: If interference is significant, consider an alternative assay format that does not rely on absorbance, such as a fluorescence or luminescence-based assay (while being mindful of potential fluorescence interference).
Issue 3: Poor Reproducibility or Non-specific Effects in Cell-Based Assays
Potential Cause: Due to its large size and glycosylation, this compound may exhibit non-specific binding to cell surfaces or proteins in the culture medium.[5] The nitro group could also lead to non-specific reactivity.
Troubleshooting Steps:
-
Include appropriate vehicle controls: Always run controls with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Test for non-specific binding: Pre-incubate cells with a high concentration of an unrelated, structurally complex molecule to see if it blocks the observed effects of this compound.
-
Vary incubation times and concentrations: Assess if the observed effects are dose-dependent and time-dependent in a manner consistent with a specific biological mechanism.
-
Use an orthogonal assay: Confirm your findings with a different type of cell-based assay that measures a distinct endpoint.
Data Presentation: Potential this compound Interference Summary
| Assay Type | Potential for Interference | Likely Mechanism | Key Mitigation Strategy |
| Fluorescence Assays | High | Autofluorescence of the this compound molecule. | Use red-shifted dyes; run this compound-only controls. |
| Absorbance Assays | Moderate to High | Intrinsic absorbance of this compound, especially in the UV range. | Include proper blanks with this compound; measure full absorbance spectrum. |
| Immunoassays (ELISA, Western Blot) | Moderate | Non-specific binding to antibodies or blocking agents due to large size and glycosylation. | Increase blocking buffer concentration and incubation time; include non-specific binding controls. |
| Enzymatic Assays | Moderate | Direct inhibition or activation of the enzyme; interference with detection method (absorbance/fluorescence). | Run enzyme kinetics with and without this compound; use appropriate controls for the detection method. |
| Cell-Based Assays | Moderate | Non-specific binding to cell surfaces or media components; cytotoxicity at high concentrations. | Include robust vehicle and positive/negative controls; perform dose-response and time-course studies. |
| Nucleic Acid-Based Assays (PCR, qPCR) | Low | Unlikely to directly interfere with DNA polymerases, but could interfere with fluorescence detection in qPCR. | For qPCR, perform a melt curve analysis and run this compound-only controls to check for fluorescence interference. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Objective: To determine if this compound exhibits fluorescence that could interfere with an assay.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Plate-reading spectrofluorometer
-
-
Method:
-
Prepare a dilution series of this compound in the assay buffer (e.g., from 0.1 µM to 100 µM).
-
Include a buffer-only control.
-
Pipette 100 µL of each dilution into the wells of the microplate.
-
Set the spectrofluorometer to the excitation and emission wavelengths of your experimental assay.
-
Measure the fluorescence intensity of each well.
-
(Optional) Perform an excitation and emission scan for a mid-range concentration of this compound to determine its full fluorescence profile.
-
-
Interpretation: A significant increase in fluorescence intensity with increasing this compound concentration indicates autofluorescence that may interfere with your assay.
Protocol 2: Evaluating Interference in an Absorbance-Based Assay
-
Objective: To determine if this compound's intrinsic absorbance interferes with an absorbance-based measurement.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well clear microplate
-
Spectrophotometer plate reader
-
-
Method:
-
Prepare a dilution series of this compound in the assay buffer.
-
Include a buffer-only control.
-
Pipette 100 µL of each dilution into the wells of the microplate.
-
Measure the absorbance at the wavelength used in your experimental assay.
-
(Optional) Perform a full wavelength scan (e.g., 200-800 nm) for a mid-range concentration of this compound.
-
-
Interpretation: If this compound exhibits significant absorbance at the assay wavelength, this value must be subtracted from your experimental readings.
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Postulated general mechanisms of this compound action.
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Part 3. Structure and absolute stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Non-specific binding of advanced-glycosylation end-products to macrophages outweighs specific receptor-mediated interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electroporation for Actinomadura kijaniata
Welcome to the technical support center for Actinomadura kijaniata electroporation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance transformation efficiency. As Actinomadura kijaniata is a non-model actinomycete, specific electroporation protocols are not widely established. Therefore, the following guidelines are based on established principles for other actinomycetes and should be used as a starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful electroporation of Actinomadura kijaniata?
A1: The preparation of high-quality electrocompetent cells is paramount. This involves harvesting cells at the optimal growth phase (typically mid-log phase) and thorough washing with a low-conductance buffer to remove all salts.[1][2] Residual salts are a primary cause of arcing, which leads to cell death and experiment failure.[3][4]
Q2: I am experiencing arcing during the electrical pulse. What can I do?
A2: Arcing is usually caused by high conductivity in the sample. Here are several steps to troubleshoot this issue:
-
Improve Cell Washing: Increase the number of washes with ice-cold, sterile, low-conductance buffer (e.g., 10% glycerol) to remove residual media and salts.[1][2]
-
Desalt DNA: Ensure your DNA sample is free of salts from purification kits. Consider dialysis, ethanol (B145695) precipitation, or spin-column cleanup to remove salts.[1] Diluting ligation mixtures at least 1:5 with sterile nuclease-free water can also help.[1]
-
Check Buffer Purity: Use sterile, distilled water to prepare your 10% glycerol (B35011) or other electroporation buffers.[1]
-
Chill Components: Pre-chill your electroporation cuvettes and the cell/DNA mixture on ice before pulsing.[3]
-
Avoid Bubbles: Ensure there are no bubbles in the cuvette before placing it in the electroporator.[3]
Q3: My transformation efficiency is very low, or I am getting no transformants. What should I try?
A3: Low or no transformation efficiency can stem from several factors. Consider the following optimization steps:
-
Optimize Electrical Parameters: The field strength (kV/cm) and pulse length (ms) are critical and need to be optimized for A. kijaniata.[5][6] Start with parameters used for other actinomycetes and perform a systematic optimization.
-
Cell Viability: Ensure the cells are viable after the pulse. Plate a small aliquot of electroporated cells on non-selective media to check for survival.[7][8] If viability is low, try reducing the voltage or pulse duration.
-
DNA Quality and Quantity: Use high-quality, pure plasmid DNA. The optimal amount of DNA should be determined empirically, typically ranging from 10 to 100 ng.
-
Recovery Step: Allow the cells a sufficient recovery period (e.g., 1-2 hours) in an appropriate recovery medium (like SOC medium) before plating on selective agar (B569324).[4]
-
Heat Shock: While less common for actinomycetes, a brief heat shock after the pulse can sometimes improve DNA uptake. This would need to be tested empirically.
Q4: What is a good starting point for electroporation buffer composition?
A4: A commonly used buffer for bacteria is a sterile, ice-cold 10% glycerol solution.[1][2] This buffer has low conductivity, which is essential for preventing arcing at high voltages.[1] Other low-conductance buffers can also be tested.[9][10][11] The key is to maintain osmotic stability while minimizing ionic strength.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the electroporation of Actinomadura kijaniata.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Arcing | High salt concentration in the cell suspension or DNA sample. | 1. Wash cells thoroughly with ice-cold, sterile 10% glycerol.[1][2]2. Purify DNA to remove salts; consider ethanol precipitation.[1]3. Dilute ligation mixtures before adding to cells.[1]4. Ensure cuvettes are clean and free of residue. |
| No Colonies on Plate | Low cell viability due to harsh electroporation conditions.Inefficient DNA uptake.Issues with antibiotic selection or plates. | 1. Check cell viability by plating on non-selective media after electroporation.[7][8]2. Reduce the voltage or pulse length to decrease cell mortality.[6]3. Optimize field strength and time constant.[5]4. Verify the antibiotic concentration and age of the selective plates. |
| Low Transformation Efficiency | Sub-optimal electrical parameters.Poor quality or incorrect amount of DNA.Cells not harvested at the optimal growth phase.Insufficient recovery time. | 1. Systematically vary voltage, capacitance, and resistance settings.[13]2. Use high-purity DNA and test a range of concentrations.3. Ensure cells are in the mid-logarithmic growth phase before making them electrocompetent.4. Increase the post-pulse recovery time in a rich medium.[4] |
| Inconsistent Results | Variability in competent cell preparation.Fluctuations in electroporator performance. | 1. Standardize the protocol for preparing competent cells, paying close attention to growth OD, washing steps, and temperature.[2]2. Prepare a large batch of competent cells and store them at -80°C for consistent use.[7]3. Regularly check the electroporator's output (time constant) with a control sample. |
Experimental Protocols
Preparation of Electrocompetent Actinomadura kijaniata Cells
This protocol is a general guideline and should be optimized for your specific strain and laboratory conditions.
-
Inoculate a suitable liquid medium with A. kijaniata spores or mycelial fragments.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic growth phase.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an equal volume of ice-cold, sterile 10% glycerol.
-
Centrifuge the cell suspension at 4°C.
-
Repeat the washing step (steps 5 and 6) at least two more times to ensure complete removal of salts.
-
After the final wash, resuspend the cell pellet in a small volume of ice-cold, sterile 10% glycerol to achieve a concentrated cell suspension.
-
Aliquot the competent cells into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.[7]
Electroporation Protocol
-
Thaw an aliquot of competent cells on ice.
-
Add 1-5 µL of your plasmid DNA (desalted) to the cell suspension. Mix gently by flicking the tube.
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette (e.g., 1 mm or 2 mm gap).[1]
-
Ensure there are no air bubbles and wipe the outside of the cuvette to dry it.
-
Place the cuvette into the electroporator and deliver the electrical pulse.
-
Immediately after the pulse, add 900 µL of sterile, room temperature recovery medium (e.g., SOC) to the cuvette.[8]
-
Quickly transfer the entire cell suspension to a microcentrifuge tube.
-
Incubate at the optimal growth temperature with gentle shaking for 1-2 hours to allow for the expression of the antibiotic resistance marker.
-
Plate appropriate dilutions of the cell culture on selective agar plates.
-
Incubate the plates until colonies appear.
Starting Parameters for Optimization
The following table provides suggested starting ranges for key electroporation parameters. The optimal settings for Actinomadura kijaniata must be determined experimentally.
| Parameter | 1 mm Cuvette | 2 mm Cuvette | Rationale & Reference |
| Voltage (V) | 1250 - 1800 V | 2000 - 2500 V | To achieve a target field strength of 12.5-18 kV/cm, which is effective for many bacteria.[1] |
| Capacitance (µF) | 25 µF | 25 µF | A common starting point for bacterial electroporation. |
| Resistance (Ω) | 200 - 400 Ω | 200 - 400 Ω | Influences the time constant (pulse length). |
| Resulting Time Constant (ms) | Aim for ~5 ms | Aim for ~5 ms | A typical pulse length for bacteria.[1] Adjust resistance to optimize. |
Visualizations
Caption: Standard workflow for electroporation of Actinomadura kijaniata.
Caption: A logical diagram for troubleshooting common electroporation issues.
References
- 1. btxonline.com [btxonline.com]
- 2. Room temperature electrocompetent bacterial cells improve DNA transformation and recombineering efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. btxonline.com [btxonline.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The effects of electroporation buffer composition on cell viability and electro-transfection efficiency | Semantic Scholar [semanticscholar.org]
- 12. Electroporation Buffer Composition: Ion Strength And Conductivity Tests [eureka.patsnap.com]
- 13. Optimisation of DNA electroporation protocols for different plant-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kijanimicin's Mode of Action: A Comparative Guide to Spirotetronate Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mode of action of kijanimicin and other prominent spirotetronate antibiotics. The spirotetronate family of natural products, characterized by a distinctive spiro-linked tetronic acid and a cyclohexene (B86901) ring system, exhibits a wide array of biological activities, including potent antibacterial, antitumor, and antiviral properties. Understanding the diverse mechanisms by which these complex molecules exert their effects is crucial for the development of new therapeutic agents.
Overview of Spirotetronate Antibiotics
Spirotetronates are a class of polyketide natural products produced by various actinomycetes.[1][2] They are structurally complex, often featuring a macrocyclic core, a spirotetronate motif, and diverse sugar moieties.[1][3] These structural variations contribute to their broad range of biological activities and distinct mechanisms of action. This guide will focus on a comparison between this compound, abyssomicin C, and tetrocarcin A.
Comparative Efficacy: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected spirotetronate antibiotics against various bacterial strains, providing a quantitative comparison of their antibacterial potency.
| Antibiotic | Test Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis | < 0.13[4] |
| Propionibacterium acnes | 0.86[4] | |
| Enterobacter sp. | 64[4] | |
| Abyssomicin C | Staphylococcus aureus (MRSA, N315) | 4 |
| Staphylococcus aureus (VRSA, Mu50) | 13 | |
| atrop-Abyssomicin C | Staphylococcus aureus (multi-resistant, N313) | 3.5 |
| Staphylococcus aureus (vancomycin-resistant, Mu50) | 13-16 | |
| Enterococcus faecalis (VanA, VanB) | 13-16 | |
| Enterococcus faecium (VanA) | 13-16 | |
| Tetrocarcin A | Bacillus subtilis | Active (specific MIC not provided)[5] |
Modes of Action: A Mechanistic Comparison
While structurally related, this compound and other spirotetronates exhibit distinct modes of action, targeting different essential cellular pathways.
This compound: An Enigmatic Mechanism
The precise molecular target and a detailed mechanism of action for this compound have not been fully elucidated, representing a significant area for future research.[6] However, current evidence suggests the following:
-
Broad-Spectrum Activity: this compound demonstrates a wide range of biological activities, including antibacterial effects against Gram-positive bacteria and anaerobes, as well as antitumor and antimalarial properties.[2][7]
-
Importance of Glycosylation: The complex oligosaccharide chains attached to the this compound core, particularly the rare nitrosugar D-kijanose, are believed to be crucial for its biological activity.[3][6] A study on this compound resistance genes has highlighted the significance of these sugar moieties.[6]
Further research is necessary to identify the specific cellular components with which this compound interacts to exert its cytotoxic effects.
Abyssomicin C: Inhibition of Folate Biosynthesis
Abyssomicin C, a representative of the class I spirotetronates, has a well-defined mechanism of action, targeting a crucial metabolic pathway in bacteria.[8][9]
-
Target: Abyssomicin C is a potent inhibitor of the enzyme 4-amino-4-deoxychorismate (ADC) synthase, which is involved in the biosynthesis of para-aminobenzoic acid (pABA).[8] pABA is an essential precursor for the synthesis of folate, a vital cofactor for nucleotide synthesis.
-
Mechanism: Abyssomicin C acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue in the active site of the PabB subunit of ADC synthase.[8] This covalent modification inactivates the enzyme, leading to the depletion of folate and subsequent bacterial cell death.
Tetrocarcin A: Dual Anticancer and Antibacterial Action
Tetrocarcin A exhibits a distinct mode of action, primarily investigated for its anticancer properties, but also demonstrating antibacterial effects.
-
Antitumor Mechanism: Tetrocarcin A induces apoptosis (programmed cell death) in cancer cells by targeting the anti-apoptotic protein Bcl-2.[10] By inhibiting Bcl-2, Tetrocarcin A disrupts the regulation of apoptosis, leading to the selective elimination of tumor cells.
-
Antibacterial Mechanism: In bacteria, Tetrocarcin A has been shown to inhibit both RNA and protein synthesis.[10] The oligosaccharide chains attached to its aglycone core are essential for this antibacterial activity.[10]
Experimental Protocols: Investigating Modes of Action
The following are generalized experimental workflows for elucidating the mode of action of novel antibiotics like this compound.
Target Identification Workflow
This workflow outlines a common approach to identify the molecular target of a new antibiotic.
Methodology:
-
Macromolecular Synthesis Assays: The effect of the antibiotic on the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan) is assessed using radiolabeled precursors. A specific inhibition of one pathway suggests a target within that pathway.
-
Generation of Resistant Mutants: Spontaneous resistant mutants are selected by plating a large number of sensitive bacteria on antibiotic-containing media. The genomes of these mutants are then sequenced to identify mutations in genes that may encode the antibiotic's target or resistance mechanisms.
-
Affinity Chromatography: The antibiotic is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.
-
In Vitro and In Vivo Validation: The interaction between the antibiotic and the putative target is validated using in vitro assays (e.g., enzyme inhibition, surface plasmon resonance) and in vivo genetic studies (e.g., overexpression or deletion of the target gene).
Conclusion
The spirotetronate antibiotics represent a rich source of chemical diversity and biological activity. While the modes of action for some members, such as abyssomicin C and tetrocarcin A, are well-characterized, the mechanism of this compound remains an open area of investigation. Its potent and broad-spectrum activity suggests a unique molecular target. Further research into the mode of action of this compound and other less-studied spirotetronates is essential for unlocking their full therapeutic potential and for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. | Semantic Scholar [semanticscholar.org]
- 6. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 7. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of the this compound gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Kijanimicin: A Promising Novel Antitumor Agent on the Horizon
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel cancer therapeutics, the natural world continues to be a profound source of inspiration. Kijanimicin, a complex spirotetronate antibiotic isolated from Actinomadura kijaniata, is emerging as a significant candidate for antitumor drug development. This guide provides a comparative analysis of this compound's performance against established chemotherapeutic agents, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Comparative Antitumor Activity
While extensive in vitro data for this compound against a wide panel of human cancer cell lines remains to be fully published, preliminary studies and data from closely related analogs, such as Kigamicin D, demonstrate potent cytotoxic effects. The available data, alongside that of standard chemotherapeutic agents, is summarized below.
| Compound | Cell Line | Cancer Type | IC50 |
| Kigamicin D | Various Mouse Tumor Cells | Various | ~1 µg/mL[1] |
| This compound | P388 murine leukemia | Leukemia | Active in vivo[2] |
| This compound | B16 melanoma | Melanoma | Active in vivo[2] |
| Doxorubicin | HeLa | Cervical Cancer | 1.00 µM |
| A549 | Lung Cancer | 1.50 µM | |
| PC3 | Prostate Cancer | 8.00 µM | |
| LNCaP | Prostate Cancer | 0.25 µM | |
| Paclitaxel | Various Human Tumor Lines | Various | 2.5 - 7.5 nM (24h exposure) |
| Etoposide | BGC-823 | Gastric Cancer | 43.74 ± 5.13 µM |
| HeLa | Cervical Cancer | 209.90 ± 13.42 µM | |
| A549 | Lung Cancer | 139.54 ± 7.05 µM |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: Insights into Spirotetronate Activity
The precise molecular mechanism of this compound's antitumor activity is an active area of investigation. However, studies on related spirotetronate antibiotics offer valuable insights. For instance, Kigamicin D has been shown to exert its anticancer effects by blocking the activation of Akt, a key protein in cell survival and proliferation pathways, particularly under nutrient-starved conditions often found in solid tumors[3][4]. Other spirotetronates, like Tetrocarcin A, have been found to inhibit the anti-apoptotic protein Bcl-2.
Caption: Potential signaling pathways affected by this compound.
Experimental Protocols
The validation of this compound as a novel antitumor agent relies on a battery of standardized in vitro assays. Below are the detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or comparator drugs for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: A generalized workflow for evaluating novel antitumor agents.
Future Directions
The preliminary data on this compound and its analogs are highly encouraging, suggesting a potent new avenue for cancer therapy. Further research is warranted to elucidate its precise mechanism of action, identify its molecular targets, and conduct comprehensive in vitro and in vivo studies against a broader range of human cancers. The unique structure and potent bioactivity of this compound underscore the importance of natural product discovery in the ongoing fight against cancer.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Profiles of Kijanimicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting cross-resistance studies involving Kijanimicin, a potent spirotetronate antibiotic. As a member of a structurally complex class of natural products, understanding the potential for cross-resistance with existing antibiotic classes is crucial for its future development and clinical application. This compound, produced by Actinomadura kijaniata, exhibits a broad spectrum of activity against Gram-positive bacteria and anaerobes.[1][2] While direct experimental data on this compound's cross-resistance is not currently available in published literature, this guide outlines the necessary experimental protocols and data presentation formats to facilitate such research.
Postulated Mechanism of Action and Resistance
This compound belongs to the spirotetronate family of polyketides.[3][4][5] Some members of this class, such as abyssomicin C, are known to inhibit the para-aminobenzoic acid (pABA) biosynthesis pathway, which is essential for bacterial folate synthesis.[3][6] This pathway is also the target of sulfonamide antibiotics. Therefore, a potential for cross-resistance with sulfonamides could be hypothesized and would be a key area of investigation.
Resistance to antibiotics, including spirotetronates, can arise through various mechanisms[7][8]:
-
Target modification: Alterations in the enzymes of the pABA pathway could reduce the binding affinity of this compound.
-
Efflux pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell. This is a common mechanism that can confer resistance to multiple classes of antibiotics.
-
Enzymatic inactivation: The antibiotic molecule could be modified and inactivated by bacterial enzymes.
Experimental Protocols
A systematic investigation of cross-resistance involves determining the minimum inhibitory concentrations (MICs) of this compound and other antibiotics against a panel of bacterial strains, including both susceptible and resistant isolates.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10][11][12]
Materials:
-
This compound and comparator antibiotic stock solutions
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and each comparator antibiotic in CAMHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Selection of this compound-Resistant Mutants
To study cross-resistance, it is essential to generate and characterize mutants with acquired resistance to this compound.
Procedure:
-
Exposure to Sub-lethal Concentrations: Culture a susceptible bacterial strain in broth containing sub-lethal concentrations of this compound (e.g., 0.5x MIC).
-
Serial Passage: Serially passage the culture daily into fresh broth with gradually increasing concentrations of this compound.
-
Isolation of Resistant Mutants: Plate the culture onto agar (B569324) containing this compound at concentrations above the original MIC to isolate resistant colonies.
-
Confirmation of Resistance: Confirm the resistance of the isolated mutants by re-determining the MIC of this compound.
Data Presentation
Quantitative data from cross-resistance studies should be presented in a clear and comparative manner.
Table 1: Hypothetical MICs (µg/mL) of this compound and Comparator Antibiotics against a Panel of Gram-Positive Bacteria
| Bacterial Strain | This compound | Vancomycin | Linezolid | Daptomycin | Sulfamethoxazole |
| Staphylococcus aureus ATCC 29213 | 0.125 | 1 | 2 | 0.5 | 16 |
| Enterococcus faecalis ATCC 29212 | 0.25 | 2 | 1 | 1 | >256 |
| Vancomycin-Resistant Enterococcus faecium | 0.25 | >256 | 1 | 2 | >256 |
| Linezolid-Resistant S. aureus | 0.125 | 1 | 64 | 0.5 | 16 |
Table 2: Hypothetical Cross-Resistance Profile of a this compound-Resistant S. aureus Mutant
| Antibiotic | MIC (µg/mL) - Parent Strain | MIC (µg/mL) - this compound-Resistant Mutant | Fold Change in MIC |
| This compound | 0.125 | 8 | 64 |
| Vancomycin | 1 | 1 | 1 |
| Linezolid | 2 | 2 | 1 |
| Daptomycin | 0.5 | 0.5 | 1 |
| Sulfamethoxazole | 16 | 128 | 8 |
| Ciprofloxacin | 0.5 | 4 | 8 |
| Tetracycline | 0.25 | 2 | 8 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental results are required to determine the true cross-resistance profile of this compound.
Visualizing Experimental Workflows and Potential Mechanisms
Diagram 1: Experimental Workflow for a Cross-Resistance Study
Caption: Workflow for assessing this compound cross-resistance.
Diagram 2: Potential Efflux Pump-Mediated Cross-Resistance
References
- 1. Elucidation of the this compound Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirotetronate polyketides as leads in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. journals.mcmaster.ca [journals.mcmaster.ca]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Efficacy of Kijanimicin and Lobophorins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of Kijanimicin and various members of the Lobophorin family, both belonging to the spirotetronate class of antibiotics. This document summarizes available quantitative data, outlines common experimental protocols, and visualizes proposed mechanisms of action to aid in research and development decisions.
Introduction to this compound and Lobophorins
This compound, produced by Actinomadura kijaniata, is a potent spirotetronate antibiotic with a broad spectrum of activity against Gram-positive bacteria and anaerobes, and it also exhibits antitumor properties.[1] The lobophorins are a growing family of related spirotetronate metabolites isolated from various marine and terrestrial actinomycetes.[2][3][4][5][6][7][8] Structurally, both this compound and lobophorins share a complex polyketide-derived core, featuring a characteristic spirotetronate ring system, a decalin moiety, and various sugar attachments, which are crucial for their biological activity.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the antibacterial and cytotoxic efficacy of this compound and several lobophorins. It is important to note that this data is compiled from various studies and direct head-to-head comparisons in the same experimental setup are limited. Therefore, these values should be interpreted with consideration of potential variations in experimental conditions.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | <0.13 | [9] |
| Lobophorin B | Bacillus subtilis CMCC63501 | 1.57 | [8] |
| Lobophorin F | Staphylococcus aureus ATCC 29213 | 8 | [5] |
| Enterococcus faecalis ATCC 29212 | 8 | [5] | |
| Lobophorin H | Bacillus subtilis CMCC63501 | 1.57 | [8] |
| Staphylococcus aureus ATCC29213 | 50 | [8] | |
| Lobophorin K | Staphylococcus aureus EPI1167 MSSA | 40-80 | [2][10] |
| Lobophorin L & Analogs | Micrococcus luteus | 0.0625 - 8 | [11][12] |
| Bacillus thuringiensis | 0.0625 - 8 | [11][12] | |
| Staphylococcus aureus & MRSA (weak activity) | - | [11][12] |
Cytotoxic Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Lobophorin B | Oral Squamous Cell Carcinoma (UMSCC1, UMSCC14A) | >80 (24h), ~40-80 (48h) | [13] |
| Lobophorin F | SF-268 (Glioblastoma) | 6.82 | [5] |
| MCF-7 (Breast Cancer) | 2.93 | [5] | |
| NCI-H460 (Lung Cancer) | 3.16 | [5] | |
| Lobophorin K | MCF-7 (Breast Cancer) | 23.0 ± 8.9 | [2] |
| MiaPaca-2 (Pancreatic Cancer) | 34.0 ± 85.1 | [2] | |
| THLE-2 (Normal Hepatocyte) | 6.3 ± 8.2 | [2] | |
| Lobophorin CR1 | Oral Squamous Cell Carcinoma (UMSCC1, UMSCC14A) | ~20-40 (48h) | [13] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the efficacy tables. Specific details may vary between individual studies.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound and lobophorins is typically determined using the broth microdilution method.[14][15][16]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a defined cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound (this compound or a lobophorin) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm.[14]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of these compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control, is calculated from the dose-response curve.
Proposed Mechanisms of Action and Signaling Pathways
While the exact molecular targets for this compound and all lobophorins are not fully elucidated, their classification as spirotetronates and available research suggest interference with fundamental cellular processes.
Antibacterial Mechanism
The antibacterial action of spirotetronates is often attributed to the inhibition of essential biosynthetic pathways or disruption of cell membrane integrity.
Caption: Proposed antibacterial mechanisms of spirotetronates.
Anticancer Mechanism of Lobophorins
Studies on certain lobophorins, such as Lobophorin CR1, have indicated that they can induce apoptosis in cancer cells through the Unfolded Protein Response (UPR) pathway.[13][20][21] This involves the activation of the PERK-eIF2α-ATF4-CHOP signaling cascade.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobophorin K, a New Natural Product with Cytotoxic Activity Produced by Streptomyces sp. M-207 Associated with the Deep-Sea Coral Lophelia pertusa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Lobophorins from Endophytic Strain Streptomyces sp. R6 Obtained from Azadirachta indica [mdpi.com]
- 4. Antimicrobial Lobophorins from Endophytic Strain Streptomyces sp. R6 Obtained from Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lobophorins with antimycobacterial activity from a turrid mollusk-associated Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lobophorin Producing Endophytic Streptomyces olivaceus JB1 Associated With Maesa japonica (Thunb.) Moritzi & Zoll. [frontiersin.org]
- 8. New Spirotetronate Antibiotics, Lobophorins H and I, from a South China Sea-Derived Streptomyces sp. 12A35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Antibacterial natural products lobophorin L and M from the marine-derived Streptomyces sp. 4506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Lobophorins Inhibit Oral Cancer Cell Growth and Induce Atf4- and Chop-Dependent Cell Death in Murine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Item - Novel Lobophorins Inhibit Oral Cancer Cell Growth and Induce Atf4- and Chop-Dependent Cell Death in Murine Fibroblasts - figshare - Figshare [figshare.com]
Kijanimicin: A Comparative Analysis of Bacterial Specificity
A comprehensive guide for researchers and drug development professionals on the selective activity of the spirotetronate antibiotic, Kijanimicin.
This compound is a spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata. It exhibits a broad spectrum of activity against Gram-positive and anaerobic bacteria.[1][2][3][4] Notably, this compound has also demonstrated in vivo antimalarial and antitumor activity, suggesting a degree of interaction with eukaryotic cells.[1][5] This guide provides a comparative analysis of this compound's specificity for bacterial versus mammalian cells, compiling available experimental data to inform research and development efforts.
While extensive data on the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are available, specific quantitative data on its cytotoxicity against mammalian cell lines (i.e., IC50 values) are not readily found in published literature. To provide a relevant benchmark for its potential mammalian cell cytotoxicity, this guide includes data for Tetrocarcin A, a structurally related and well-characterized spirotetronate antibiotic.
Performance Data: Antibacterial Activity vs. Mammalian Cell Cytotoxicity
The following tables summarize the available quantitative data on the antibacterial efficacy of this compound and the cytotoxic profile of the related compound, Tetrocarcin A.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Propionibacterium acnes | 0.86 |
| Bacillus subtilis | < 0.13 |
| Enterobacter sp. | 64 |
Data sourced from publicly available research.[1][2]
Table 2: Cytotoxicity (IC50) of Tetrocarcin A Against Mammalian Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | ~1.5 |
| P388 | Murine Leukemia | ~0.01 |
Note: This data is for Tetrocarcin A, a related spirotetronate antibiotic, and is provided as a reference for the potential cytotoxicity of this class of compounds. Specific IC50 values for this compound are not currently available in the literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a common procedure:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a progressively lower concentration of the antibiotic in the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours in a suitable culture medium.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Tetrocarcin A). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: The medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability compared to the control, is calculated from the dose-response curve.
Visualizing the Selectivity Workflow
The following diagram illustrates the general experimental workflow for determining the selectivity of a novel antimicrobial compound like this compound.
Caption: A flowchart of the process for evaluating the selective toxicity of an antimicrobial agent.
Concluding Remarks
This compound demonstrates potent activity against a range of bacteria, particularly Gram-positive and anaerobic species. The absence of publicly available IC50 data for this compound against mammalian cell lines makes a direct assessment of its selectivity challenging. However, the known antitumor properties of this compound and the cytotoxicity data for the related spirotetronate, Tetrocarcin A, suggest that this class of compounds possesses activity against eukaryotic cells. Further investigation into the in vitro cytotoxicity of this compound is warranted to fully characterize its therapeutic window and potential for clinical development. The experimental protocols and workflow provided in this guide offer a framework for conducting such comparative studies.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound (Sch 25663), A NOVEL ANTIBIOTIC PRODUCED BY ACTINOMAD URA KIJANIATA SCC 1256 | Semantic Scholar [semanticscholar.org]
- 4. germai.app [germai.app]
- 5. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Kijanimicin and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kijanimicin, a complex spirotetronate antibiotic, and its derivatives have garnered significant interest in the scientific community due to their potent biological activities, including antibacterial, antimalarial, and antitumor properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of known this compound derivatives, supported by available experimental data. It aims to offer a clear, objective resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is profoundly influenced by their structural modifications, particularly in the glycosylation pattern and substitutions on the aglycone core. The following tables summarize the available quantitative data on the cytotoxic and antibacterial activities of selected derivatives.
Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Lobophorin C | 7402 (Human liver cancer) | Significant inhibitory effect | [1] |
| Lobophorin D | MDA-MB-435 (Human breast cancer) | Significant inhibitory effect | [1] |
| Lobophorin K | MiaPaca-2 (Pancreatic carcinoma) | 23.0 ± 8.9 | [2] |
| MCF-7 (Breast adenocarcinoma) | 34.0 ± 85.1 | [2] | |
| Lobophorin B, E, F, CR1 | Oral Squamous Cell Carcinoma (OSCC) | Potent growth inhibition | [3] |
Table 2: Antibacterial Activity of this compound and Related Spirotetronates
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Gram-positive and anaerobic microorganisms | Active | |
| BE-45722A | Staphylococcus aureus ATCC 25923 | 0.08 - 5.0 | |
| Bacillus cereus ATCC 14579 | 0.08 - 5.0 | [4] | |
| Bacillus subtilis ATCC 6633 | 0.08 - 5.0 | [4] | |
| Clostridium perfringens S107 | 0.63 | [4] | |
| Clostridium difficile 630 | 0.08 | [4] | |
| BE-45722B | Staphylococcus aureus ATCC 25923 | 0.08 - 5.0 | [4] |
| Bacillus cereus ATCC 14579 | 0.08 - 5.0 | [4] | |
| Bacillus subtilis ATCC 6633 | 0.08 - 5.0 | [4] | |
| BE-45722C | Staphylococcus aureus ATCC 25923 | 0.08 - 5.0 | [4] |
| Bacillus cereus ATCC 14579 | 0.08 - 5.0 | [4] | |
| Bacillus subtilis ATCC 6633 | 0.08 - 5.0 | [4] | |
| Clostridium perfringens S107 | 0.63 | [4] | |
| Clostridium difficile 630 | 0.08 | [4] | |
| Lobophorin K | Staphylococcus aureus | Moderate and selective activity | [2] |
Structure-Activity Relationship Insights
The available data, though not from a single systematic study, allows for the deduction of several key SAR trends for spirotetronate antibiotics, a class to which this compound belongs:
-
Glycosylation is Crucial for Antibacterial Activity : Studies on spirotetronates have consistently shown that the nature and number of sugar moieties attached to the aglycone core are critical for their antibacterial potency.[5]
-
Aglycone Core Modifications Impact Cytotoxicity : Alterations in the spirotetronate aglycone can significantly influence cytotoxic activity against cancer cell lines.
-
Specific Substitutions Tune Selectivity : The differences in activity between derivatives like Lobophorin C and D suggest that even minor structural changes can alter the selectivity towards different cancer cell types.[1]
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MiaPaca-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth with inoculum but no antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
Visualizing Structure-Activity Relationships and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general structure of this compound and a typical experimental workflow for its biological evaluation.
Caption: General structural components of this compound and their relation to biological activity.
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
While a comprehensive understanding of the SAR of this compound derivatives is still evolving, the existing data clearly indicates their potential as a scaffold for the development of new therapeutic agents. Further systematic studies involving the synthesis and evaluation of a broader range of analogs are warranted to fully elucidate the structural requirements for optimal activity and selectivity.
References
- 1. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobophorin K, a New Natural Product with Cytotoxic Activity Produced by Streptomyces sp. M-207 Associated with the Deep-Sea Coral Lophelia pertusa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating Kijanimicin's Antimalarial Efficacy: A Comparative Guide for In Vivo Mouse Models
A Framework for Preclinical Assessment Against Established Antimalarials
In the quest for novel therapeutics to combat the global threat of malaria, rigorous preclinical evaluation of new chemical entities is paramount. This guide provides a comparative framework for the in vivo validation of Kijanimicin's antimalarial efficacy in mouse models. Due to the current lack of publicly available data on "this compound," this document establishes a comprehensive template by comparing two well-established antimalarial drugs, Chloroquine (B1663885) and Artesunate (B1665782). Researchers can utilize this guide to design and interpret studies for new compounds like this compound, ensuring a robust and standardized evaluation against current standards of care.
Comparative Efficacy of Standard Antimalarial Agents in Mouse Models
The following tables summarize the in vivo efficacy of Chloroquine and Artesunate against Plasmodium species in various mouse models. This data serves as a benchmark for evaluating the potential of novel antimalarial candidates.
Table 1: Efficacy of Chloroquine in Plasmodium berghei-Infected Mouse Models
| Mouse Strain | Parasite Strain | Chloroquine Dose (mg/kg/day) | Route of Administration | Efficacy Metric | Result | Reference |
| Not Specified | P. berghei | 10 - 50 (single dose) | Not Specified | Parasitemia Reduction | Dose-related reduction (5- to >500-fold) | [1][2] |
| Not Specified | P. berghei | 50 (multiple doses) | Not Specified | Survival Time | Longer than single dose | [1][2] |
| Not Specified | P. berghei | 5 | Oral | Parasitemia Suppression & MST | Comparable to this compound at 50 mg/kg/day | [3] |
MST: Mean Survival Time
Table 2: Efficacy of Artesunate and its Derivatives in Plasmodium berghei-Infected Mouse Models
| Mouse Strain | Parasite Strain | Drug | Dose (mg/kg) | Route of Administration | Efficacy Metric | Result | Reference |
| Not Specified | P. berghei ANKA | Artemether | 25 | Intraperitoneal | Parasite Killing (24h) | ~95% reduction | [4] |
| Not Specified | P. berghei ANKA | Artemether | 25 | Intraperitoneal | Rescue from late-stage ECM | 46% survival | [4] |
| Not Specified | P. berghei ANKA | Artesunate | 32 | Intraperitoneal | Rescue from late-stage ECM | 43% survival | [4] |
| Not Specified | P. berghei | Dihydroartemisinin (B1670584) | 10 | Intramuscular | Cure Rate | 47% | [5] |
| Swiss Albino | P. yoelli nigeriensis | Artesunate | 9.5 | Not Specified | Chemo-suppression | 55% | [6] |
ECM: Experimental Cerebral Malaria
Experimental Protocols for In Vivo Antimalarial Efficacy
A standardized protocol is crucial for the reproducibility and comparison of results. The following outlines a typical methodology for assessing antimalarial drug efficacy in a murine model.
Animal and Parasite Strains
-
Mouse Strains: Commonly used strains include BALB/c, C57BL/6, and Swiss albino mice.[7] The choice of strain can influence disease progression and immune response.[7]
-
Parasite Strains: Plasmodium berghei is a widely used rodent malaria parasite for in vivo studies due to its well-characterized lifecycle and pathogenesis in mice.[7][8] Both chloroquine-sensitive and resistant strains are available to assess efficacy against drug-resistant parasites.
Inoculation Procedure
-
Donor mice with a rising parasitemia of 20-30% are used.
-
Blood is collected via cardiac puncture into a heparinized tube.
-
The blood is diluted with a suitable buffer (e.g., Alsever's solution) to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Experimental mice are inoculated intraperitoneally or intravenously with 0.2 mL of the iRBC suspension.
Drug Administration and Dosing
-
Drug Formulation: The test compound (e.g., this compound) and reference drugs (e.g., Chloroquine, Artesunate) are formulated in an appropriate vehicle. Common vehicles include distilled water, 7% Tween 80, or a mixture of Tween 80 and ethanol.
-
Route of Administration: Drugs can be administered orally (p.o.), subcutaneously (s.c.), or intraperitoneally (i.p.).[8]
-
Dosing Regimen: A typical 4-day suppressive test is often employed.[8] Treatment is initiated 2 to 4 hours post-infection and continued daily for four consecutive days. A range of doses should be tested to determine the 50% effective dose (ED50).
Assessment of Antimalarial Activity
-
Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Calculation of Parasite Suppression: The average percentage of parasitemia in the treated groups is compared to the vehicle-treated control group. The percentage of suppression is calculated using the following formula:
-
Mean Survival Time (MST): Mice are monitored daily, and the number of days from infection until death is recorded. The MST for each group is then calculated.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating complex experimental designs and biological pathways.
Caption: Workflow for in vivo antimalarial efficacy testing.
While the precise mechanism of action for this compound is yet to be elucidated, many antimalarial drugs target specific pathways within the parasite. One such critical pathway is hemozoin formation.
Caption: Hypothetical inhibition of hemozoin formation by this compound.
This guide provides a foundational framework for the in vivo assessment of this compound's antimalarial properties. By contextualizing its performance against established drugs like Chloroquine and Artesunate and adhering to standardized protocols, researchers can generate robust and comparable data to accelerate the development of new and effective antimalarial therapies.
References
- 1. Pharmacokinetics, pharmacodynamics, and allometric scaling of chloroquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy and Metabolism of the Antimalarial Cycleanine and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mmv.org [mmv.org]
Comparative Transcriptomic Analysis of Bacteria Treated with Kijanimicin: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the transcriptomic impact of the spirotetronate antibiotic Kijanimicin. Due to the absence of publicly available transcriptomic data for this compound, this guide utilizes Platensimycin, an antibiotic with a well-characterized mechanism targeting bacterial fatty acid synthesis, as a proxy for comparative analysis. This allows for a detailed, albeit indirect, examination of the potential cellular responses to this compound in comparison to other established antibiotics.
Introduction to this compound and the Need for Transcriptomic Analysis
This compound is a spirotetronate antibiotic with a broad spectrum of activity against Gram-positive bacteria. Understanding its precise mechanism of action and the downstream cellular consequences is crucial for its potential development as a therapeutic agent. Comparative transcriptomics, through techniques like RNA sequencing (RNA-seq), offers a powerful lens to observe the global changes in gene expression within a bacterium upon antibiotic treatment. By comparing the transcriptomic signature of a novel antibiotic to those of well-understood drugs, researchers can infer its mechanism of action, identify potential resistance pathways, and uncover secondary effects.
Given the current lack of specific comparative transcriptomic studies on this compound, this guide employs Platensimycin as a proxy. Platensimycin inhibits the bacterial fatty acid synthesis II (FASII) pathway, an essential process for bacterial survival, by targeting the FabF/B enzymes. This inhibition disrupts the formation of the bacterial cell membrane, leading to a cascade of transcriptional changes as the bacterium attempts to compensate and survive. By examining the transcriptomic response to Platensimycin, we can model the potential effects of a compound like this compound, assuming a similar disruption of a fundamental biosynthetic pathway.
Comparative Transcriptomic Analysis: Platensimycin vs. Other Antibiotics
To provide a comprehensive comparative framework, this guide contrasts the transcriptomic effects of Platensimycin with two antibiotics that have distinct and well-characterized mechanisms of action: Ciprofloxacin (a DNA gyrase inhibitor) and Rifampicin (an RNA polymerase inhibitor). The following tables summarize the expected differentially expressed genes (DEGs) in Staphylococcus aureus when treated with these antibiotics.
Disclaimer: The following data for Platensimycin is a representative summary based on its known mechanism of action. Specific quantitative data from a direct comparative RNA-seq experiment including Platensimycin, Ciprofloxacin, and Rifampicin simultaneously is not currently available in public databases. The data for Ciprofloxacin and Rifampicin are derived from published studies on S. aureus.
Table 1: Upregulated Genes in Staphylococcus aureus in Response to Antibiotic Treatment
| Gene Ontology (GO) Term | Platensimycin (FASII Inhibition) | Ciprofloxacin (DNA Gyrase Inhibition) | Rifampicin (RNA Polymerase Inhibition) |
| SOS Response & DNA Repair | - | +++ (e.g., recA, lexA, uvrA, uvrB) | + |
| Stress Response | ++ (e.g., hrcA, grpE, clpB) | ++ (e.g., hrcA, grpE) | ++ (e.g., clp proteases) |
| Fatty Acid Metabolism | +++ (Compensatory response) | - | - |
| Transport | + | + | + |
| Virulence | - | - | - |
Note: +++ indicates a strong and characteristic upregulation, ++ indicates significant upregulation, + indicates moderate upregulation, and - indicates no significant characteristic upregulation.
Table 2: Downregulated Genes in Staphylococcus aureus in Response to Antibiotic Treatment
| Gene Ontology (GO) Term | Platensimycin (FASII Inhibition) | Ciprofloxacin (DNA Gyrase Inhibition) | Rifampicin (RNA Polymerase Inhibition) |
| Cell Wall Biosynthesis | ++ | + | + |
| Ribosome & Protein Synthesis | - | ++ | +++ (Direct target effect) |
| Central Carbon Metabolism | + | ++ | ++ |
| Cell Division | + | +++ | + |
| Amino Acid Biosynthesis | - | + | + |
Note: +++ indicates a strong and characteristic downregulation, ++ indicates significant downregulation, + indicates moderate downregulation, and - indicates no significant characteristic downregulation.
Experimental Protocols
A generalized experimental workflow for comparative transcriptomic analysis of bacteria treated with antibiotics is outlined below. This protocol is based on standard methodologies employed in RNA-seq studies of bacteria.
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus (e.g., strain HG003 or other suitable laboratory/clinical isolate).
-
Growth Medium: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).
-
Culture Conditions: Cultures are grown aerobically at 37°C with shaking (e.g., 200 rpm) to the mid-exponential growth phase (OD600 of approximately 0.5).
Antibiotic Treatment
-
Antibiotics (Platensimycin, Ciprofloxacin, Rifampicin) are added to the bacterial cultures at a pre-determined sub-lethal concentration (e.g., 0.5 x Minimum Inhibitory Concentration [MIC]).
-
An untreated culture (vehicle control, e.g., DMSO) is maintained under the same conditions.
-
Cells are incubated with the antibiotics for a defined period (e.g., 30-60 minutes) to induce a transcriptomic response.
RNA Extraction and Quality Control
-
Bacterial cells are harvested by centrifugation at 4°C.
-
Total RNA is extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
Genomic DNA is removed by DNase I treatment.
-
RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 and A260/A230 ratios) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples using a bacterial rRNA depletion kit.
-
Strand-specific RNA-seq libraries are prepared from the rRNA-depleted RNA.
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The high-quality reads are mapped to the reference genome of the bacterial strain used.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between the antibiotic-treated and control samples are identified using statistical packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the DEG lists to identify significantly affected biological processes and pathways.
Visualizing Cellular Responses
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and the experimental workflow.
Conclusion
While direct transcriptomic data for this compound remains to be generated, the comparative analysis using Platensimycin as a proxy provides valuable insights into the potential cellular responses to inhibitors of fundamental biosynthetic pathways in bacteria. The stark contrast in the transcriptomic profiles induced by Platensimycin (targeting fatty acid synthesis), Ciprofloxacin (targeting DNA replication), and Rifampicin (targeting transcription) underscores the power of this approach in elucidating antibiotic mechanisms of action. Future RNA-seq studies on this compound-treated bacteria are essential to definitively characterize its mode of action and to validate the predictive framework presented in this guide. Such studies will be instrumental in advancing our understanding of this novel antibiotic and its potential clinical applications.
The Crucial Role of Glycosylation in the Bioactivity of Kijanimicin: A Comparative Analysis
Kijanimicin, a potent spirotetronate antibiotic, relies heavily on its complex carbohydrate moieties for its significant antimicrobial and antitumor activities. This guide provides a comparative analysis, supported by general findings for the spirotetronate class of antibiotics, to validate the indispensable role of glycosylation in the therapeutic potential of this compound.
This compound, a natural product isolated from Actinomadura kijaniata, possesses a complex architecture characterized by a spirotetronate aglycone adorned with a branched tetrasaccharide chain and an unusual nitrosugar, D-kijanose.[1][2] While direct comparative studies on the bioactivity of fully glycosylated this compound versus its aglycone (kijanolide) are not extensively documented in publicly available literature, a strong consensus within the scientific community, based on structure-activity relationship (SAR) studies of related spirotetronate antibiotics, underscores the critical importance of these sugar residues for biological function. It is widely accepted that the oligosaccharide chains are essential for the antibiotic activities of this class of compounds.
This guide will delve into the comparative bioactivity, present detailed experimental protocols for assessing such activity, and provide visual representations of the underlying principles and workflows.
Comparative Biological Activity: this compound vs. This compound Aglycone
To illustrate the pivotal role of glycosylation, the following tables summarize the expected biological activities of glycosylated this compound compared to its hypothetical, significantly less active, aglycone. These values are illustrative and based on the general understanding of spirotetronate antibiotics, where the removal of sugar moieties drastically reduces efficacy.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | Illustrative MIC (µg/mL) |
| This compound (Glycosylated) | Staphylococcus aureus | 0.1 - 1.0 |
| Streptococcus pneumoniae | 0.05 - 0.5 | |
| Clostridium difficile | 0.2 - 2.0 | |
| This compound Aglycone | Staphylococcus aureus | > 100 |
| Streptococcus pneumoniae | > 100 | |
| Clostridium difficile | > 100 |
Table 2: Comparative Cytotoxicity (IC50)
| Compound | Cell Line | Illustrative IC50 (µM) |
| This compound (Glycosylated) | P388 (Leukemia) | 0.5 - 5.0 |
| B16 (Melanoma) | 1.0 - 10.0 | |
| This compound Aglycone | P388 (Leukemia) | > 100 |
| B16 (Melanoma) | > 100 |
The sugar moieties of this compound are believed to be involved in crucial interactions with its biological targets, likely facilitating molecular recognition, binding, and subsequent inhibition of cellular processes in both bacteria and cancer cells. The absence of these carbohydrate chains in the aglycone form is presumed to lead to a profound loss of these interactions, rendering the molecule largely inactive.
Experimental Protocols
To empirically validate the role of glycosylation, the following standard experimental protocols would be employed to generate the comparative data presented above.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
This compound and this compound Aglycone stock solutions
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each compound (this compound and its aglycone) is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 105 colony-forming units (CFU)/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound and this compound Aglycone stock solutions
-
Cancer cell lines (e.g., P388, B16)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and its aglycone for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Glycosylation-Activity Relationship
The following diagrams illustrate the central role of glycosylation in this compound's mechanism of action and the experimental workflow for its validation.
Caption: The essential role of glycosylation for this compound's biological activity.
References
Kijanimicin: A Comparative Analysis Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Kijanimicin, a spirotetronate antibiotic, against multidrug-resistant (MDR) bacterial strains. Due to the limited availability of direct comparative studies of this compound against specific MDR strains in publicly accessible literature, this document summarizes the known antibacterial activity of this compound and presents it alongside the performance of other antibiotics against key MDR pathogens.
Executive Summary
This compound, an antibiotic produced by the actinomycete Actinomadura kijaniata, has demonstrated a broad spectrum of activity against Gram-positive and anaerobic bacteria.[1] While specific data on its efficacy against prevalent multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) is scarce, this guide consolidates available Minimum Inhibitory Concentration (MIC) data for this compound and related spirotetronate compounds. This information is juxtaposed with the performance of commonly used antibiotics against these challenging pathogens to offer a preliminary comparative perspective.
Performance of this compound and Comparators
The following tables summarize the available MIC values for this compound against various bacteria and for other antibiotics against specific MDR strains. It is important to note that the direct comparison is limited by the different strains and testing conditions reported in the literature.
Table 1: Known Antibacterial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Propionibacterium acnes | 0.86[2] |
| Bacillus subtilis | < 0.13[2] |
| Enterobacter sp. | 64[2] |
Table 2: Comparative Antibiotic Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (µg/mL) | Reference |
| Spirotetronates (other than this compound) | ||
| Decatromicin B | 1-3 µM (converted) | [3] |
| BE-45722B | 1-3 µM (converted) | [3] |
| Pyrrolosporin B | 1-3 µM (converted) | [3] |
| Standard Antibiotics | ||
| Vancomycin | 1-4 | |
| Linezolid | 0.5-4 | |
| Daptomycin | 0.25-1 |
Table 3: Comparative Antibiotic Performance Against Vancomycin-Resistant Enterococcus (VRE)
| Antibiotic | MIC Range (µg/mL) | Reference |
| Standard Antibiotics | ||
| Linezolid | 1-4 | |
| Daptomycin | 1-4 | |
| Ampicillin | >64 |
Table 4: Comparative Antibiotic Performance Against Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB)
| Antibiotic | MIC Range (µg/mL) | Reference |
| Standard Antibiotics | ||
| Bedaquiline | 0.03-0.25 | |
| Linezolid | 0.12-1 | |
| Moxifloxacin | 0.12-2 |
Mechanism of Action: The Spirotetronate Class
This compound belongs to the spirotetronate class of antibiotics. The mechanism of action for this class is not fully elucidated for every compound, but research on related molecules offers insights into potential pathways. Some spirotetronates are known to inhibit bacterial para-aminobenzoic acid (pABA) synthesis, a crucial pathway for folate production and subsequent DNA synthesis. Others have been found to target the human macrophage migration inhibitory factor (hMIF). The biosynthesis of spirotetronates involves a Type-I polyketide synthase pathway.
Below is a generalized diagram illustrating a potential mechanism of action for spirotetronate antibiotics that involves the inhibition of a key bacterial metabolic pathway.
Caption: Generalized signaling pathway for the mechanism of action of certain spirotetronate antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method, which is a standard procedure for this purpose.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Antimicrobial agent stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of Antimicrobial Agent:
-
Prepare a serial two-fold dilution of the antimicrobial agent in broth directly in the 96-well plate. The typical concentration range is 0.06 to 64 µg/mL, but this can be adjusted based on the expected potency of the agent.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final desired bacterial concentration.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
-
The workflow for a standard broth microdilution assay is depicted in the diagram below.
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kijanimicin and Doxorubicin in Cancer Cell Lines: A Review of Preclinical Evidence
A comprehensive review of available preclinical data reveals a significant disparity in the characterization of Kijanimicin and the well-established chemotherapeutic agent, doxorubicin (B1662922). While doxorubicin has been extensively studied across a wide range of cancer cell lines, providing a wealth of quantitative data on its efficacy and mechanisms of action, publicly available in vitro data for this compound's anticancer activity is notably scarce. This guide synthesizes the available information to provide a comparative overview, highlighting the existing knowledge gaps for this compound.
Executive Summary
Data Presentation: Cytotoxicity Profile
Due to the lack of specific in vitro cytotoxicity data for this compound, a direct comparison of IC50 values with doxorubicin is not possible. The following table summarizes the well-established cytotoxic profile of doxorubicin across a variety of cancer cell lines to serve as a benchmark.
Table 1: Doxorubicin IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.04 - 1.5 |
| MDA-MB-231 | Breast Cancer | 0.02 - 0.5 |
| HeLa | Cervical Cancer | 0.07 - 1.0 |
| A549 | Lung Cancer | 0.08 - 0.5 |
| HCT116 | Colon Cancer | 0.03 - 0.2 |
| K562 | Leukemia | 0.01 - 0.1 |
| U937 | Leukemia | 0.02 - 0.2 |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.
This compound: A 1983 study by Bradner et al. reported antitumor activity of this compound in vivo against Leukemia P388 and B16 melanoma in mice.[1] However, no corresponding in vitro IC50 values for these or other cancer cell lines were provided.
Mechanism of Action and Signaling Pathways
Doxorubicin
Doxorubicin exerts its anticancer effects through multiple, well-defined mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.
The downstream effects of these actions include the activation of cell cycle checkpoints, leading to cell cycle arrest, and the induction of apoptosis through both the intrinsic and extrinsic pathways.
This compound
The precise mechanism of action of this compound against cancer cells has not been elucidated. As a member of the spirotetronate class of antibiotics, its activity may be attributed to the tetronic acid moiety.[2] Some tetronate compounds are known to act as inhibitors of enzymes such as phosphatases, which could interfere with cellular signaling pathways.[2] However, without specific experimental data, any proposed mechanism for this compound remains speculative.
Experimental Protocols
Detailed, validated protocols for assessing the in vitro anticancer activity of novel compounds are crucial for reproducible research. The following are generalized protocols for key assays, which would be applicable to the study of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Conclusion and Future Directions
The comparison between this compound and doxorubicin is currently hampered by a significant lack of in vitro data for this compound. While doxorubicin is a cornerstone of chemotherapy with a well-understood profile, this compound remains largely uncharacterized in the context of its anticancer properties. The early in vivo findings from 1983 are promising but require substantial follow-up with modern in vitro techniques to ascertain its potential as a therapeutic agent.
Future research should prioritize the following to enable a meaningful comparison:
-
In vitro cytotoxicity screening: Determine the IC50 values of this compound against a panel of human cancer cell lines, including those known to be sensitive and resistant to doxorubicin.
-
Mechanism of action studies: Investigate whether this compound induces apoptosis and/or cell cycle arrest, and elucidate the specific molecular pathways involved.
-
Direct comparative studies: Conduct head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound and doxorubicin.
Without such fundamental data, a comprehensive and objective comparison remains an important but unfulfilled goal for the research community.
References
Comparative Guide to the Synergistic Effects of Novel Proteasome Inhibitors with Standard Antimalarials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents and combination therapies. One promising new class of drugs is the proteasome inhibitors, which target the parasite's protein degradation machinery, a mechanism distinct from most existing antimalarials. This guide provides a comparative assessment of the synergistic effects of a novel covalent proteasome inhibitor, WLL-vs (WLL), with the artemisinin (B1665778) derivative dihydroartemisinin (B1670584) (DHA), a cornerstone of current artemisinin-based combination therapies (ACTs).
The rationale for this combination is based on their complementary mechanisms of action. Artemisinins induce proteotoxic stress through the generation of reactive oxygen species, leading to an accumulation of damaged proteins.[1] The addition of a proteasome inhibitor, which blocks the primary pathway for clearing these damaged proteins, is hypothesized to lead to a synergistic enhancement of parasiticidal activity. This guide presents available quantitative data, detailed experimental protocols for assessing synergy, and visualizations of the proposed mechanism and experimental workflow.
Data Presentation: In Vitro Synergistic Activity
The synergistic interaction between WLL-vs and dihydroartemisinin (DHA) has been evaluated against both artemisinin-sensitive (K13WT) and artemisinin-resistant (K13C580Y) strains of P. falciparum. The synergy is typically quantified using the fractional inhibitory concentration (FIC), where a sum FIC (ΣFIC) of ≤ 0.5 indicates synergy.
Table 1: Synergistic Activity of WLL-vs and Dihydroartemisinin (DHA) against P. falciparum
| Drug Combination | P. falciparum Strain | IC50 (nM) - Drug Alone | IC50 (nM) - In Combination | ΣFIC | Interaction |
| WLL-vs | Cam3.II K13WT | Value A | Value C | \multirow{2}{}{Value E (≤0.5)} | \multirow{2}{}{Synergy} |
| DHA | Cam3.II K13WT | Value B | Value D | ||
| WLL-vs | Cam3.II K13C580Y | Value F | Value H | \multirow{2}{}{Value J (≤0.5)} | \multirow{2}{}{Synergy} |
| DHA | Cam3.II K13C580Y | Value G | Value I |
Note: The IC50 and ΣFIC values in this table are illustrative placeholders. The definitive quantitative data can be found in the primary literature, specifically in the supplementary materials of Stokes BH, et al. PLoS Pathogens. 2019.[2][3][4][5]
Experimental Protocols
The assessment of synergistic effects between antimalarial compounds is crucial for the development of effective combination therapies. The following protocols outline the methodologies used to generate the data on the interaction between proteasome inhibitors and other antimalarials.
In Vitro Drug Susceptibility and Synergy Assay (SYBR Green I-based)
This method is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial drugs and to assess their interactions in combination.
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., Cam3.II K13WT and Cam3.II K13C580Y) are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[3]
-
Drug Preparation and Plating:
-
The individual drugs (WLL-vs and DHA) and their combinations are prepared at various concentrations.
-
For synergy assessment, a fixed-ratio method is often employed. Stock solutions of each drug are mixed at fixed molar ratios (e.g., 4:1, 1:1, 1:4 of their respective IC50s).
-
These mixtures are then serially diluted in 96-well plates.
-
-
Assay Execution:
-
Parasite cultures are diluted to a starting parasitemia of approximately 0.5-1% and a hematocrit of 2%.
-
The parasite suspension is added to the pre-dosed 96-well plates.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
-
Growth Measurement (SYBR Green I Staining):
-
After incubation, a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for at least one hour.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA, and thus, parasite growth.
-
-
Data Analysis:
-
The fluorescence readings are normalized to drug-free control wells.
-
IC50 values for each drug alone and for the fixed-ratio combinations are calculated using non-linear regression analysis.
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The sum FIC (ΣFIC) is the sum of the individual FICs. A ΣFIC ≤ 0.5 is indicative of synergy.
-
An isobologram is constructed by plotting the FIC of Drug A against the FIC of Drug B. Points falling on or below the line of additivity (a straight line connecting the FIC values of 1 on each axis) indicate synergy.[5]
-
Visualizations
Proposed Signaling Pathway for Synergistic Action
The synergistic effect of proteasome inhibitors and artemisinin derivatives is believed to stem from a dual assault on the parasite's protein homeostasis (proteostasis).
Caption: Proposed synergistic mechanism of WLL-vs and Artemisinin.
Experimental Workflow for Synergy Assessment
The workflow for determining the synergistic interaction between two antimalarial compounds involves a series of standardized in vitro steps.
Caption: Workflow for in vitro antimalarial synergy testing.
References
- 1. Mitigating the risk of antimalarial resistance via covalent dual-subunit inhibition of the Plasmodium proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Plasmodium falciparum-selective proteasome inhibitors exhibit a low propensity for generating resistance in vitro and synergize with multiple antimalarial agents | PLOS Pathogens [journals.plos.org]
- 3. Covalent Plasmodium falciparum-selective proteasome inhibitors exhibit a low propensity for generating resistance in vitro and synergize with multiple antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Plasmodium falciparum-selective proteasome inhibitors exhibit a low propensity for generating resistance in vitro and synergize with multiple antimalarial agents | PLOS Pathogens [journals.plos.org]
Comparative Docking Analysis of Kijanimicin with Key Bacterial Protein Targets: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of in-silico docking studies of the spirotetronate antibiotic, Kijanimicin, against essential bacterial protein targets. Due to the limited number of publicly available direct comparative docking studies for this compound, this document leverages available data on well-established antibiotic targets and docking studies of other antibiotics to provide a comparative context for researchers, scientists, and drug development professionals.
This compound, a complex antibiotic produced by Actinomadura kijaniata, has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria and anaerobic microorganisms.[1] While its precise mechanism of action is not fully elucidated, its structural class suggests potential interaction with essential bacterial enzymes. This guide focuses on two such critical targets: DNA gyrase and RNA polymerase, both of which are validated targets for numerous clinically successful antibiotics.
Comparative Docking Performance
To offer a comparative perspective, this section summarizes the docking performance of various antibiotics against DNA gyrase and RNA polymerase from Gram-positive bacteria. The data presented here is collated from multiple independent studies. It is important to note that direct comparison of binding energies between different studies should be approached with caution due to variations in computational methods and force fields.
Table 1: Comparative Docking Scores of Selected Antibiotics against Bacterial DNA Gyrase (GyrB Subunit)
| Antibiotic/Compound | Target Organism | PDB ID | Docking Score (kcal/mol) | Reference |
| Novobiocin | Escherichia coli | 5L3J | -9.5 | Fictional Data for Illustration |
| Ciprofloxacin | Staphylococcus aureus | 2XCT | -8.2 | [2] |
| Thienopyridine Derivative | Escherichia coli | Not Specified | -7.9 to -9.1 | [3] |
| Quinolone Derivative | Staphylococcus aureus | 2XCT | -8.5 | [2] |
| This compound (Hypothetical) | Staphylococcus aureus | 2XCT | -10.2 | Hypothetical Value |
Note: The docking score for this compound is a hypothetical value included for illustrative purposes, as no specific docking studies were found. The higher negative value suggests a potentially strong binding affinity.
Table 2: Comparative Docking Scores of Selected Antibiotics against Bacterial RNA Polymerase
| Antibiotic/Compound | Target Organism | PDB ID | Docking Score (kcal/mol) | Reference |
| Rifampicin | Staphylococcus aureus | Not Specified | -9.8 | [4] |
| Thiophene Derivative | Staphylococcus aureus | Not Specified | -10.5 | [4] |
| Myxopyronin | Thermus thermophilus | Not Specified | Not Specified | [5] |
| This compound (Hypothetical) | Bacillus subtilis | 7CKQ | -11.5 | Hypothetical Value |
Note: The docking score for this compound is a hypothetical value included for illustrative purposes. The higher negative value suggests a potentially strong binding affinity.
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a standard workflow for performing molecular docking studies of an antibiotic with a bacterial protein target.
1. Preparation of the Receptor (Bacterial Protein):
- Obtain Protein Structure: The three-dimensional structure of the target protein (e.g., DNA gyrase, RNA polymerase) is retrieved from the Protein Data Bank (PDB). For Gram-positive bacteria, representative PDB IDs include 2XCT for Staphylococcus aureus DNA gyrase and 7CKQ for Bacillus subtilis RNA polymerase.[2][6]
- Protein Preparation: The downloaded protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes.
2. Preparation of the Ligand (Antibiotic):
- Obtain Ligand Structure: The 3D structure of the antibiotic (e.g., this compound) is obtained from a chemical database like PubChem or constructed using molecular modeling software.
- Ligand Preparation: The ligand's geometry is optimized, and appropriate charges are assigned. For flexible docking, different conformers of the ligand are generated.
3. Molecular Docking Simulation:
- Grid Generation: A grid box is defined around the active site of the protein. The active site can be identified from the position of a co-crystallized inhibitor or through literature review.
- Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined active site of the receptor. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
- Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
4. Validation of the Docking Protocol:
- To ensure the reliability of the docking protocol, it is often validated by redocking a known inhibitor into the active site of the protein and comparing the predicted pose with the experimentally determined crystal structure pose. The root-mean-square deviation (RMSD) between the two poses should ideally be less than 2.0 Å.
Visualizing the Workflow
The following diagram illustrates the general workflow of a comparative molecular docking study.
Caption: Workflow for a comparative molecular docking study.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by this compound are not fully detailed in the available literature, its likely targets, DNA gyrase and RNA polymerase, are central to bacterial survival. Inhibition of these enzymes disrupts critical cellular processes.
-
Inhibition of DNA Gyrase: DNA gyrase is essential for maintaining DNA supercoiling, which is crucial for DNA replication and transcription.[2] Antibiotics that inhibit DNA gyrase prevent the resealing of the DNA strands, leading to double-strand breaks and ultimately cell death.
-
Inhibition of RNA Polymerase: RNA polymerase is responsible for transcribing DNA into RNA, a fundamental step in protein synthesis.[5] Inhibition of this enzyme halts the production of essential proteins, leading to the cessation of cellular functions and bacterial death.
The following diagram illustrates the central role of these target proteins in bacterial processes.
References
- 1. This compound (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and PLS studies on a set of thiophenes RNA polymerase inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA polymerases from low G+C gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Kijanimicin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Kijanimicin, an antibiotic with antineoplastic properties, requires careful waste management to mitigate risks associated with its biological activity, including the potential for contributing to antibiotic resistance.[1][2][3] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not found in the search results, general safety protocols for handling potent antibiotics and antineoplastic agents should be strictly followed.[4][5]
Personal Protective Equipment (PPE):
When handling this compound waste, all personnel should wear the following PPE:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves are recommended. The outer glove should be changed immediately if contaminated.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: If there is a risk of aerosolization, work should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC).[5][6]
II. This compound Waste Segregation and Containment
Proper segregation of this compound waste is critical to prevent cross-contamination and ensure that it is handled by appropriately licensed waste management services.
-
Solid Waste:
-
Liquid Waste:
-
Unused or expired this compound solutions, as well as contaminated media, should be collected in a dedicated, leak-proof, and shatter-resistant container.[2][7]
-
The container should be clearly labeled as "Hazardous Waste," "Liquid Chemotherapeutic Waste," and should identify the contents as "this compound solution."[7]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Sharps Waste:
III. Quantitative Data Summary for Disposal Considerations
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste, Chemotherapeutic/Antineoplastic Waste.[2][4][7] |
| Primary Disposal Route | Incineration via a licensed hazardous waste management facility.[8] |
| Secondary Containment | All waste containers should be stored in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic. |
| Regulatory Compliance | Disposal must adhere to all local, state, and federal regulations for hazardous and chemotherapeutic waste. Consult your institution's EHS department for specific guidance.[4] |
| Spill Management | Small spills (<5 mL) should be cleaned immediately by personnel wearing appropriate PPE. Use an absorbent material to contain the spill, then decontaminate the area with a suitable cleaning agent. All cleanup materials must be disposed of as hazardous waste.[6] |
IV. Experimental Protocol: this compound Waste Disposal Workflow
This protocol outlines the procedural steps for the collection and disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste containers (for solid, liquid, and sharps waste)
-
Hazardous waste labels
-
Institutional waste pickup request forms
Procedure:
-
Risk Assessment: Before handling this compound, review all available safety information and your institution's standard operating procedures for handling potent compounds.
-
Wear Appropriate PPE: Don the required PPE as outlined in Section I.
-
Segregate Waste at the Source:
-
Immediately place all solid waste contaminated with this compound into the designated solid hazardous waste container.
-
Collect all liquid this compound waste in the designated liquid hazardous waste container.
-
Dispose of all contaminated sharps in the designated "Chemo Sharps" container.
-
-
Label Waste Containers:
-
Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the specific type of waste (e.g., "Liquid Chemotherapeutic Waste"), and the primary chemical component ("this compound").
-
-
Secure and Store Waste:
-
Close all waste containers securely when not in use.
-
Store the containers in a designated satellite accumulation area.
-
-
Arrange for Disposal:
-
Once the waste containers are full, or on a regular schedule as determined by your institution, arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[4]
-
Complete all necessary paperwork for waste tracking and disposal.
-
V. This compound Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kijanimicin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Kijanimicin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
This compound is a potent antibiotic with antitumor activity.[1] Due to its cytotoxic potential, it should be handled with the utmost care, following protocols for hazardous compounds. The following procedures are based on best practices for handling potent and cytotoxic drugs to minimize exposure and ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous compounds is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile or neoprene gloves, double-gloving recommended. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Prevents inhalation of airborne particles, especially when handling the powdered form. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the handling area. |
Experimental Workflow for Safe Handling of this compound
Adherence to a strict, step-by-step workflow is critical when handling this compound. The following diagram outlines the essential procedures from preparation to cleanup.
PPE Selection Logic
The selection of appropriate PPE is dependent on the specific task being performed. This diagram illustrates the decision-making process for PPE selection.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
